molecular formula C18H34O9 B605145 Acid-PEG5-C2-Boc CAS No. 1309460-29-4

Acid-PEG5-C2-Boc

Cat. No.: B605145
CAS No.: 1309460-29-4
M. Wt: 394.46
InChI Key: ILIIUHKWCBCCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG5-t-butyl ester (CAS 1309460-29-4) is a heterobifunctional and non-cleavable reagent specifically designed for advanced bioconjugation chemistry and the synthesis of novel therapeutic constructs . This compound features a terminal carboxylic acid at one end and a t-butyl-protected carboxyl group at the other, connected by a hydrophilic pentaethylene glycol (PEG5) spacer chain . The terminal carboxylic acid can be readily conjugated to primary amine groups on molecules such as proteins, peptides, or antibodies in the presence of activators like EDC or HATU, forming a stable amide bond . The opposing t-butyl ester serves as a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions to reveal a second reactive site, enabling sequential and orthogonal conjugation strategies . The integrated PEG spacer significantly enhances the aqueous solubility of conjugated molecules, reduces aggregation, and improves biocompatibility, which is critical for in vivo applications . Due to its bifunctional architecture, Acid-PEG5-t-butyl ester is a fundamental building block in research areas including the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and various other drug delivery systems and biomaterials . The product is offered with a purity of ≥95% and must be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIUHKWCBCCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the heterobifunctional linker, Acid-PEG5-C2-Boc. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies for bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

This compound is a versatile chemical linker composed of four primary functional units. Its structure allows for the sequential and controlled conjugation of two different molecules. The name itself describes the arrangement of these components: a carboxylic acid, a polyethylene (B3416737) glycol spacer of five units, a two-carbon (C2) spacer, and a Boc-protected amine.

  • Carboxylic Acid (-COOH): This terminal functional group provides a reactive site for conjugation, typically with primary amines. The reaction is facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC to form a stable amide bond.[1][2]

  • Polyethylene Glycol (PEG5): The core of the linker is a hydrophilic chain of five ethylene (B1197577) glycol units (-(OCH₂CH₂)₅-). This PEG spacer is critical for improving the physicochemical properties of the resulting conjugate. It enhances aqueous solubility, increases hydrodynamic volume (which can extend in-vivo half-life), and can reduce the immunogenicity of the attached molecule.[3][4]

  • C2 Spacer (-CH₂CH₂-): A two-carbon alkyl chain, often referred to as an ethyl group, that connects the PEG chain to the protected amine. This component provides spatial separation between the PEG linker and the conjugated molecule.

  • Boc-Protected Amine (-NH-Boc): The second terminus features an amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine.[3][4] This revealed amine is then available for subsequent conjugation reactions.

The precise connectivity of these units gives the molecule its heterobifunctional character, enabling directional and step-wise conjugation strategies.

A diagram illustrating the components of this compound is provided below.

cluster_molecule This compound Structure Acid Carboxylic Acid (-COOH) PEG5 PEG5 Linker -(OCH₂CH₂)₅- Acid->PEG5 - C2 C2 Spacer -(CH₂CH₂)- PEG5->C2 - Boc Boc-Protected Amine (-NHBoc) C2->Boc -

Caption: Functional components of the this compound linker.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for calculating molar equivalents in experimental protocols and for predicting the behavior of the molecule in various solvents.

PropertyValueSource(s)
CAS Number 1309460-29-4[1]
Molecular Formula C₁₈H₃₅NO₉ (Note: some sources vary slightly)[4]
Molecular Weight 409.47 g/mol [4]
Predicted Density 1.123 ± 0.06 g/cm³[4]
Predicted Boiling Point 536.9 ± 50.0 °C[4]

Applications and Experimental Protocols

This compound is a widely used heterobifunctional crosslinker in bioconjugation, drug delivery, and particularly in the synthesis of PROTACs.[4][5] PROTACs are molecules designed to induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[5] The linker's role is to connect the target-binding ligand and the E3 ligase ligand with optimal spacing and orientation.

Below is a generalized experimental protocol for a two-step conjugation process using this compound. This procedure is applicable for creating antibody-drug conjugates (ADCs), peptide modifications, or PROTACs.

Protocol: Two-Step Sequential Conjugation

Objective: To sequentially conjugate Molecule A (containing a primary amine) and Molecule B (containing a reactive group for amines) using the this compound linker.

Materials:

  • This compound

  • Molecule A-NH₂ (e.g., a protein, peptide, or E3 ligase ligand)

  • Molecule B (e.g., a payload drug with an NHS ester, or a target-binding ligand)

  • Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM)

  • Buffers: Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC

Procedure:

Step 1: Conjugation of Molecule A to the Carboxylic Acid Terminus

  • Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add 1.2 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. Allow the reaction to proceed for 30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Molecule A: Dissolve Molecule A-NH₂ in the reaction buffer. Add the activated linker solution to the Molecule A solution in a 5-10 fold molar excess.

  • Reaction: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting conjugate (Molecule A-Linker-Boc) using SEC or dialysis to remove unreacted linker and activation reagents.

Step 2: Deprotection and Conjugation of Molecule B

  • Boc Deprotection: Dissolve the purified Molecule A-Linker-Boc conjugate in a solution of 20-50% TFA in DCM. Stir for 30-60 minutes at room temperature to remove the Boc protecting group.

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen.

  • Neutralization and Conjugation: Re-dissolve the deprotected conjugate (Molecule A-Linker-NH₂) in a suitable reaction buffer (pH 7.4-8.0). Immediately add Molecule B (e.g., an NHS-ester functionalized molecule) in a 1.5-3 fold molar excess.

  • Final Reaction & Purification: Allow the reaction to proceed for 1-2 hours at room temperature. Purify the final conjugate (Molecule A-Linker-Molecule B) using an appropriate chromatography method (e.g., SEC or RP-HPLC) to obtain the final product.

The workflow for this generalized protocol is visualized in the diagram below.

start Start: this compound activate 1. Activate -COOH (EDC, Sulfo-NHS) start->activate conjugate1 2. Conjugate Molecule A-NH₂ activate->conjugate1 intermediate1 Intermediate: (Molecule A)-NH-CO-Linker-NHBoc conjugate1->intermediate1 purify1 3. Purify intermediate1->purify1 deprotect 4. Deprotect Boc Group (TFA) purify1->deprotect intermediate2 Intermediate: (Molecule A)-NH-CO-Linker-NH₂ deprotect->intermediate2 conjugate2 5. Conjugate Molecule B intermediate2->conjugate2 purify2 6. Purify conjugate2->purify2 end Final Product: (Molecule A)-Linker-(Molecule B) purify2->end

Caption: A generalized experimental workflow for sequential bioconjugation.

References

An In-depth Technical Guide to Acid-PEG5-C2-Boc: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Acid-PEG5-C2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is primarily intended for researchers, scientists, and professionals in the field of drug development, particularly those engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details the molecule's characteristics and provides representative experimental protocols for its use.

Core Chemical Properties and Specifications

This compound is a versatile linker molecule characterized by a terminal carboxylic acid and a t-butyl protected carboxyl group, separated by a five-unit polyethylene glycol chain.[1][2] This structure allows for sequential and controlled conjugation reactions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a crucial property for many biological applications.[1][2]

The terminal carboxylic acid can be activated to react with primary amine groups to form a stable amide bond.[1][2] Common activating agents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).[1][2] The t-butyl ester serves as a protecting group for the other terminus and can be deprotected under acidic conditions to reveal a second carboxylic acid.[1][2]

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1309460-29-4[1][2][3][4]
Molecular Formula C18H34O9[1][2]
Molecular Weight 394.46 g/mol [2]
Appearance Liquid[4]
Purity Typically >95%[4]
Boiling Point 495.2°C[4]
Density 1.109 g/cm³[4]

Table 2: Specifications for Handling and Storage

SpecificationDetailsSource(s)
Storage Temperature -20°C for long-term storage[1][2]
Storage Conditions Store as a powder or in a suitable solvent in a tightly sealed container.[1]
Stability Stable for at least two years at -20°C as a powder. Solutions in DMSO can be stored for shorter periods at 4°C or -80°C.[1][2]

Applications in Drug Development: PROTAC Synthesis

This compound is a key building block in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker component of a PROTAC is critical as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of protein degradation.[6]

The PEG component of this compound offers several advantages in PROTAC design, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule.[7]

  • Optimal Length and Flexibility: The five ethylene (B1197577) glycol units provide a flexible spacer of a defined length, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for therapeutic applications.[8]

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments PROTAC_Synthesis_Workflow Representative PROTAC Synthesis Workflow cluster_workflow Two-Step PROTAC Synthesis start Starting Materials: - this compound - Amine-Ligand 1 - Carboxy-Ligand 2 step1 Step 1: Amide Coupling (EDC, NHS, DIPEA in DMF) start->step1 intermediate Intermediate: Ligand1-PEG5-C2-Boc step1->intermediate step2 Step 2: Boc Deprotection (TFA in DCM) intermediate->step2 deprotected_intermediate Deprotected Intermediate: Ligand1-PEG5-C2-Acid step2->deprotected_intermediate step3 Step 3: Amide Coupling (HATU, DIPEA in DMF) deprotected_intermediate->step3 final_protac Final PROTAC: Ligand1-PEG5-C2-Ligand2 step3->final_protac purification Purification (HPLC) final_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis

References

role of PEG5 linker in PROTAC solubility and permeability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the PEG5 Linker in PROTAC Solubility and Permeability

**Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, particularly solubility and cell permeability.[2][3][4] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance drug-like properties.[1][5] This guide focuses specifically on the role of the five-unit PEG linker (PEG5), which often provides an optimal balance between aqueous solubility and the conformational flexibility required for cellular uptake. We will explore the underlying principles, present quantitative data, detail key experimental protocols, and provide visual diagrams to elucidate the complex interplay between the PEG5 linker and PROTAC performance.

Core Principles: The Dual Role of PEG Linkers in PROTAC Design

The linker in a PROTAC is not a passive spacer but an active modulator of its biological and pharmacological properties.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility that addresses common challenges in PROTAC development.[4][6]

Enhancing Aqueous Solubility

PROTACs are often large molecules (MW > 800 Da) that fall outside Lipinski's "Rule of 5," leading to poor aqueous solubility.[7][] The hydrophilic nature of the repeating ether oxygens in a PEG chain can significantly improve the water solubility of the entire molecule.[6][9][10][11] This enhanced solubility is critical for in vitro assays, formulation, and ultimately, bioavailability.[6][9] Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC.[9][12]

Modulating Cell Permeability: The "Chameleon Effect"

The relationship between PEG linkers and cell permeability is more nuanced.[12] While increased hydrophilicity can be detrimental to passive diffusion across the lipid bilayer of the cell membrane, the flexibility of PEG linkers can be advantageous. This flexibility allows the PROTAC to adopt different conformations in response to its environment—a phenomenon sometimes called the "chameleon effect."[7]

In the aqueous extracellular space, the PROTAC can exist in an "open" conformation. To cross the nonpolar cell membrane, it can fold into a more compact, globular shape. This folding is often stabilized by the formation of intramolecular hydrogen bonds (IMHBs), which shield the polar surface area of the molecule, making it more favorable for membrane transit.[7][13] The PEG5 linker often provides sufficient length and flexibility to facilitate this productive folding without excessively increasing the molecular weight or polar surface area that would hinder permeability.[7][9]

PROTAC_Mechanism PROTAC_out PROTAC Permeation PROTAC PROTAC PROTAC_out->PROTAC Crosses Cell Membrane

Quantitative Data Presentation

Systematic variation of PEG linker length is a key strategy in PROTAC optimization.[4] The following tables compile illustrative data from the literature to demonstrate the impact of linker length, including PEG5, on the physicochemical and biological properties of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties

This table illustrates how increasing PEG units can affect key physicochemical parameters that influence solubility and permeability.

PROTAC SeriesLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBA
PROTAC APEG3894.52.9190.813
PROTAC BPEG4938.62.8201.114
PROTAC C PEG5 982.7 2.6 211.4 15
PROTAC DPEG61026.82.4221.716
Data is illustrative and compiled from various sources.[4] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBA: hydrogen bond acceptors.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

This table shows how linker length directly affects the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). For this BRD4-targeting PROTAC series, a PEG5 linker demonstrates optimal performance.

PROTAC CompoundNumber of PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-132585
BRD4-PROTAC-241095
BRD4-PROTAC-3 5 5 >98
BRD4-PROTAC-461590
DC₅₀ and Dₘₐₓ values are cell-line dependent and illustrative.[4][14] The ideal linker length must be determined empirically for each PROTAC system.
Table 3: Impact of Linker on PROTAC Permeability

This table compares the apparent permeability (Papp) of PROTACs with different linkers, as measured by standard in vitro assays. Higher Papp values indicate better permeability.

PROTAC SeriesLinker TypeLinker Length (PEG units)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)
VHL-PROTAC-1Alkyln/a0.002< 0.1
VHL-PROTAC-2PEG10.0050.2
VHL-PROTAC-3 PEG ~5 (MZ series) 0.6 ~1.5
VHL-PROTAC-4PEG80.006< 0.1
Data is illustrative and compiled from multiple sources.[15] Permeability is highly dependent on the overall PROTAC structure, not just the linker.

Detailed Experimental Protocols

Accurate assessment of solubility and permeability is crucial for advancing a PROTAC candidate.[16] The following are detailed methodologies for key experiments.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This protocol determines the kinetic solubility of a PROTAC in an aqueous buffer, which is relevant for most biological assays.[12]

  • Preparation of PROTAC Stock: Prepare a 10 mM stock solution of the PROTAC in 100% dimethyl sulfoxide (B87167) (DMSO).[12]

  • Assay Buffer Preparation: Use a relevant aqueous buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Serial Dilution: In a clear 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer. Aim for a final concentration range of 0.1 µM to 200 µM. It is critical to maintain a constant final DMSO concentration (e.g., 1%) across all wells to avoid solvent effects.[12]

  • Incubation: Cover the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking to allow for precipitation to reach equilibrium.

  • Measurement: Measure the turbidity (optical density) of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the PROTAC concentration. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.[12]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method that models passive transcellular permeability and is useful for early-stage screening.[14][16][17]

  • Preparation of Plates: Use a PAMPA plate system, which consists of a 96-well donor plate and a 96-well acceptor plate. Pre-coat the filter of the donor plate with an artificial membrane solution (e.g., 10% lecithin (B1663433) in dodecane).

  • Compound Preparation: Prepare the PROTAC solution in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).

  • Assay Setup:

    • Add the prepared buffer to the acceptor plate wells.

    • Add the PROTAC solution to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[5][14]

  • Quantification: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.[5]

  • Analysis: Determine the concentration of the PROTAC in all samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][14] The apparent permeability coefficient (Papp or Pe) is then calculated.

Protocol: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[1][16]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values above 250 Ω·cm² generally indicate acceptable monolayer integrity.[5]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[5]

    • Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.[5]

    • Add fresh transport buffer to the basolateral (acceptor) compartment.[1]

    • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[1][5]

    • At the end of the incubation, collect samples from both compartments for analysis.[5]

  • Permeability Measurement (Basolateral to Apical - B-A): Conduct the experiment in the reverse direction to assess active efflux. The ratio of B-A to A-B permeability can indicate if the PROTAC is a substrate for efflux transporters.

  • Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS to determine the apparent permeability coefficient (Papp).[5][14]

PROTAC_Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, Choose Linker, e.g., PEG5) Synthesis 2. Chemical Synthesis Design->Synthesis Solubility Solubility Synthesis->Solubility Permeability Permeability Synthesis->Permeability Optimization Linker Optimization (Vary Length/Composition) Optimization->Design Iterate Design Lead Lead Candidate Degradation Degradation Solubility->Degradation Permeability->Degradation Target Target Degradation->Target Target->Optimization Suboptimal? Target->Lead Optimal?

Visualization of Key Relationships

Understanding the theoretical relationships between linker properties and PROTAC function is essential for rational design.

Tradeoff_Diagram center Solubility Solubility Permeability Permeability Flexibility Flexibility MW_PSA Molecular Weight & Polar Surface Area PEG_Increase Increasing PEG Linker Length PEG_Increase->Solubility Increases PEG_Increase->Permeability Complex Effect (Often an Optimum) PEG_Increase->Flexibility Increases PEG_Increase->MW_PSA Increases

This diagram illustrates that while increasing PEG linker length consistently increases solubility, flexibility, and molecular weight/polar surface area, its effect on permeability is more complex. There is often an optimal linker length, such as PEG5, that balances these competing factors to achieve effective cellular uptake and subsequent protein degradation.

Conclusion

The PEG5 linker occupies a crucial position in the PROTAC design toolkit, frequently serving as an effective starting point and often the optimal choice for balancing the critical physicochemical properties of aqueous solubility and cell permeability. Its hydrophilic nature directly counters the inherent insolubility of many large PROTAC molecules, while its conformational flexibility enables the molecule to adopt a membrane-permeant state, shielding its polarity to facilitate passive diffusion. As demonstrated by quantitative data, a PEG5 linker can lead to superior degradation potency (DC₅₀) and efficacy (Dₘₐₓ) compared to shorter or longer PEG chains. However, the ideal linker is always context-dependent, relying on the specific POI and E3 ligase ligands. The experimental protocols detailed herein provide a robust framework for researchers to empirically determine the optimal linker strategy, using the PEG5 motif as a potent foundation for developing effective, cell-permeable protein degraders.

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the use of heterobifunctional linkers is paramount.[1] These linkers provide a crucial bridge, connecting distinct molecular entities with precision and control. Acid-PEG5-C2-Boc is a prime example of such a sophisticated chemical tool, offering a combination of functionalities designed for sequential and controlled conjugation reactions. This technical guide delves into the core of this molecule, focusing on the strategic role of the tert-butyloxycarbonyl (Boc) protecting group.

Core Concepts: The Chemistry and Utility of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis.[2] Its primary function is to temporarily render a primary or secondary amine unreactive, preventing its participation in unintended side reactions during a multi-step synthetic process.[2] The popularity of the Boc group stems from its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[2] This selective lability is the key to its strategic importance in constructing complex biomolecules.[2]

In the context of this compound, the Boc group masks one of the reactive ends of the linker molecule. This particular linker is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal carboxylic acid and a Boc-protected amine.[3][4] The hydrophilic PEG spacer enhances solubility in aqueous media, a desirable characteristic for biological applications.[3] The terminal carboxylic acid can be activated to react with primary amines, while the Boc-protected group remains inert.[3][4] This allows for a modular and sequential approach to conjugation. A molecule can be first conjugated to the carboxylic acid end, followed by the removal of the Boc group to expose the amine for a second, specific conjugation reaction.[2] This level of control is crucial for producing homogenous and effective targeted therapies.[2]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this molecule.

PropertyValueReference
Chemical Formula C18H34O9[3][5]
Molecular Weight 394.46 g/mol [3][5]
CAS Number 1309460-29-4[3]
Appearance White to off-white solidN/A
Purity ≥95%N/A
Solubility Soluble in DMSO and DMF[3]
Storage -20°C for long-term storage[3]

The Chemistry of Protection and Deprotection

The strategic application of the Boc group hinges on two key chemical processes: its installation (protection) and its removal (deprotection).

Boc Protection

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046).[6]

Boc Deprotection: A Critical Step

The removal of the Boc group is a critical step that unmasks the amine for subsequent reactions. This process is achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[7][8] The mechanism involves the protonation of the carbamate oxygen, which facilitates the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[9]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Protected_Amine R-NH-Boc Protonated_Intermediate R-NH-C(=O+H)-O-tBu Boc_Protected_Amine->Protonated_Intermediate Protonation H+ + H+ (Acid, e.g., TFA) Carbamic_Acid R-NH-COOH Protonated_Intermediate->Carbamic_Acid Loss of t-butyl cation tBu_cation (CH3)3C+ Protonated_Intermediate->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful application of this compound in the synthesis of complex molecules.

Standard Boc Deprotection Protocol

This protocol outlines the standard procedure for the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[9]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water, optional)[9]

  • Nitrogen or Argon atmosphere

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[10]

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0°C using an ice bath.[10]

  • Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[9][10] If the substrate is sensitive to the tert-butyl cation by-product, a scavenger such as TIS (2.5-5% v/v) can be added.[10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.[10]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is completely consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Co-evaporate the residue with toluene (B28343) or DCM (3x) to ensure complete removal of TFA.

    • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.[10]

    • If the free amine is required, the residue can be neutralized with a suitable base (e.g., DIPEA or a mild aqueous base).[10]

Quantitative Parameters for Boc Deprotection:

ParameterConditionReference
TFA Concentration 20-50% (v/v) in DCM[9]
HCl Concentration 4M in 1,4-Dioxane[9]
Reaction Temperature 0°C to Room Temperature[9]
Reaction Time 0.5 - 4 hours[9]
Scavenger (TIS) 2.5 - 5% (v/v)[9]
Scavenger (Water) 2.5 - 5% (v/v)[9]
Amide Bond Formation Following Deprotection

Once the Boc group is removed, the newly exposed amine is ready for conjugation. A common subsequent reaction is the formation of a stable amide bond with a carboxylic acid-containing molecule.

Materials:

  • Deprotected Amine-PEG-Linker (TFA salt)

  • Carboxylic acid-containing molecule

  • Coupling agent (e.g., HATU, HBTU, or EDC/DCC)[3][4]

  • Base (e.g., DIPEA or Et₃N)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Activation: In a separate flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq), the coupling agent (e.g., HATU, 1.2 eq), and the base (e.g., DIPEA, 3.0 eq) in anhydrous DMF. Stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Conjugation: Add the deprotected Amine-PEG-Linker (TFA salt, ~1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as preparative HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the sequential conjugation of two different molecules (Molecule A and Molecule B) using this compound.

Sequential_Conjugation_Workflow cluster_workflow Sequential Conjugation Workflow Start This compound Step1 Amide Bond Formation (EDC/NHS or similar) Start->Step1 Molecule_A Molecule A (Amine-containing) Molecule_A->Step1 Intermediate Molecule A-PEG5-C2-Boc Step1->Intermediate Step2 Boc Deprotection (TFA/DCM) Intermediate->Step2 Deprotected_Intermediate Molecule A-PEG5-C2-NH2 Step2->Deprotected_Intermediate Step3 Second Conjugation (e.g., Amide Bond Formation) Deprotected_Intermediate->Step3 Molecule_B Molecule B (Carboxylic acid or activated ester) Molecule_B->Step3 Final_Product Molecule A-Linker-Molecule B Step3->Final_Product

Caption: A typical workflow for sequential bioconjugation.

Conclusion

The Boc protecting group is a cornerstone of the functionality of the this compound linker, enabling a robust and controlled approach to the synthesis of complex biomolecules.[11] By temporarily masking a reactive amine, the Boc group allows for a sequential conjugation strategy, which is essential for researchers in drug development and chemical biology who are constructing precisely defined molecular architectures such as PROTACs.[1][11] A thorough understanding of the principles of Boc protection and deprotection, as well as the kinetics of the subsequent conjugation reactions, is critical for the successful application of this versatile linker.

References

A Deep Dive into Acid-PEG5-C2-Boc: A Technical Guide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the emergence of Proteolysis-Targeting Chimeras (PROTACs) has opened up new avenues for therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1] A critical component of any PROTAC is the linker, which connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[2] The nature and length of this linker are pivotal in determining the efficacy of the resulting degrader.[3]

This technical guide provides an in-depth look at a specific and widely used linker, Acid-PEG5-C2-Boc. We will explore its chemical properties, its role in PROTAC design, and provide detailed experimental protocols for its application.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is far from a passive spacer. It plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4] The length, flexibility, and chemical composition of the linker can significantly influence the biological activity of the PROTAC.[5]

Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their favorable properties.[1] The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, a common challenge in drug development.[3] Furthermore, the flexibility of the PEG chain allows for the necessary spatial arrangement of the two ligands to facilitate the formation of a stable and productive ternary complex.[4]

Physicochemical Properties of this compound

This compound is a bifunctional linker that features a carboxylic acid group on one end and a Boc-protected amine on the other, connected by a five-unit PEG chain. This structure provides a versatile scaffold for the sequential conjugation of the POI-binding ligand and the E3 ligase-binding ligand.

PropertyValueReference
Molecular Formula C18H34O9[6]
Molecular Weight 394.457 g/mol [6]
Appearance Varies (often a solid or oil)N/A
Solubility Soluble in organic solvents like DMSO and DMF[7]

The PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This process begins with the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase.[2] The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: General mechanism of action of a PROTAC.

Experimental Protocols for PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound typically involves a stepwise approach, where the linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The following is a representative protocol.

Step 1: Coupling of this compound to the E3 Ligase Ligand

This protocol outlines the formation of an amide bond between the carboxylic acid of the linker and an amine-containing E3 ligase ligand.

  • Dissolution: Dissolve the E3 ligase ligand (containing a free amine) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

  • Activation: Add a coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like DIPEA (2.0 equivalents), to the reaction mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.[7]

Step 2: Boc Deprotection

The Boc protecting group on the other end of the linker must be removed to reveal a free amine for the subsequent coupling step.

  • Dissolution: Dissolve the E3 ligase-linker intermediate in a suitable solvent, such as dichloromethane (B109758) (DCM).

  • Deprotection: Add an acid, typically trifluoroacetic acid (TFA), to the solution and stir at room temperature.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Removal of Acid: Once the reaction is complete, remove the excess acid and solvent under reduced pressure.

Step 3: Coupling to the POI Ligand

This final step involves the formation of an amide bond between the newly deprotected amine of the E3 ligase-linker intermediate and a carboxylic acid-containing POI ligand.

  • Dissolution: Dissolve the POI ligand (containing a carboxylic acid) and the deprotected E3 ligase-linker intermediate in anhydrous DMF.

  • Activation and Coupling: Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC product using preparative reverse-phase HPLC.[8]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - E3 Ligase Ligand (Amine) - POI Ligand (Acid) - this compound Step1 Step 1: Amide Coupling (E3 Ligand + Linker) Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Amide Coupling (Linker-E3 + POI Ligand) Step2->Step3 Purification Purification (Prep-HPLC) Step3->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC PROTAC_Structure PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand PROTAC->POI_Ligand binds to Linker Linker (e.g., this compound) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand binds to POI_Ligand->Linker connected via E3_Ligand->Linker connected via

References

The Hydrophilic Advantage: A Technical Guide to PEG-Based Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this, and at the heart of their design lies the often-underestimated linker.[1] Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has become a cornerstone for optimizing PROTAC efficacy. This technical guide delves into the critical role of PEG linker hydrophilicity in modulating the physicochemical properties, cell permeability, and overall performance of PROTACs.

The Dual Nature of Hydrophilicity in PROTACs

The introduction of PEG linkers into a PROTAC scaffold imparts a degree of hydrophilicity that can be both a significant advantage and a challenge to overcome. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the solubility of the often large and lipophilic PROTAC molecule in aqueous environments. This improved solubility is crucial for preventing aggregation and improving the overall pharmacokinetic profile.[1]

However, the relationship between hydrophilicity and a PROTAC's ability to traverse the lipophilic cell membrane is more complex. While excessive hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation.[2] This phenomenon, sometimes referred to as "molecular chameleonicity," can shield the polar surface area of the molecule, facilitating its entry into the cell.[2] Therefore, a delicate balance must be struck to harness the benefits of hydrophilicity without compromising cell permeability.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific protein of interest (POI) and E3 ligase pair.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in a non-productive complex where ubiquitination is inefficient.[4][5] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators.

PROTAC IDTarget ProteinE3 LigaseLinker Length (PEG units)DC50 (nM) [a]Dmax (%) [b]Cell Line
PROTAC-1BRD4VHL25085HeLa
PROTAC-2BRD4VHL35585MV4-11
PROTAC-3BRD4VHL42095MV4-11
PROTAC-4BRD4VHL515>98MV4-11
PROTAC-5BRD4VHL63092MV4-11

Data synthesized from multiple sources for illustrative purposes.[1][6] [a] DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1] [b] Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s) [c]
MZ Series (VH032-based)2-unit PEG0.04
Androgen Receptor PROTAC AAlkyl0.35
Androgen Receptor PROTAC BPEG<0.1

Data sourced from studies on VH032-based and Androgen Receptor PROTACs.[2][3] [c] Papp : Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To effectively design and evaluate PEG-based PROTACs, a clear understanding of the underlying biological pathways and experimental procedures is essential. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (with varied PEG linkers) Purification Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purification Permeability Permeability Assays (PAMPA, Caco-2) Purification->Permeability Degradation Degradation Assays (Western Blot, DC50/Dmax) Permeability->Degradation Cellular_Uptake Cellular Uptake (LC-MS/MS) Degradation->Cellular_Uptake PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cellular_Uptake->PK_PD Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy

Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

Accurate and reproducible experimental data is the foundation of successful PROTAC development. The following sections provide detailed methodologies for key assays used to characterize the hydrophilicity and efficacy of PEG-based PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

  • Preparation of Lipid Membrane: A filter plate is coated with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.

  • Assay Setup: The lipid-coated filter plate (donor plate) is placed on top of an acceptor plate containing buffer. The PROTAC solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for 10-20 hours to allow for passive diffusion.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and potential for active transport of a PROTAC across a monolayer of human intestinal cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B): The test PROTAC is added to the apical (upper) chamber, and the amount that transports to the basolateral (lower) chamber over a set time (e.g., 2 hours) is measured by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical - B to A): The test PROTAC is added to the basolateral chamber, and the amount that transports to the apical chamber is measured.

  • Calculation of Efflux Ratio: The efflux ratio (B to A Papp / A to B Papp) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.

Cellular Uptake by LC-MS/MS

Objective: To quantify the intracellular concentration of a PROTAC.

Methodology:

  • Cell Treatment: Cells are incubated with the PROTAC at a specific concentration for various time points.

  • Cell Lysis: After incubation, the cells are washed with ice-cold PBS to remove extracellular PROTAC and then lysed.

  • Sample Preparation: An internal standard is added to the cell lysate, and the proteins are precipitated (e.g., with acetonitrile).

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of PROTAC present.

  • Data Normalization: The intracellular concentration is typically normalized to the total protein content of the lysate, determined by a BCA assay.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

  • Cell Treatment: Cells are treated with a range of PROTAC concentrations for a specified duration.

  • Cell Lysis: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The target protein levels are normalized to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: The percentage of protein degradation relative to the vehicle-treated control is calculated to determine the DC50 and Dmax values.[6]

Case Study: Targeting the Androgen Receptor

The androgen receptor (AR) is a key driver in prostate cancer, and developing PROTACs to degrade AR is a promising therapeutic strategy.[7] The signaling pathway illustrates the central role of AR and how its degradation can impact downstream processes.

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Ternary_Complex AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex Dimerization Dimerization & Nuclear Translocation AR->Dimerization AR_PROTAC AR-PROTAC AR_PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Poly-ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Proteasome->AR Blocks Signaling ARE Androgen Response Element (ARE) Binding Dimerization->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor signaling and PROTAC-mediated degradation.

Conclusion

The hydrophilicity imparted by PEG-based linkers is a critical design element in the development of effective PROTACs. By carefully tuning the length and composition of the PEG linker, researchers can optimize a PROTAC's solubility, cell permeability, and ability to form a productive ternary complex, ultimately leading to potent and selective protein degradation. The systematic application of the quantitative assays and experimental protocols outlined in this guide will empower researchers to rationally design the next generation of targeted protein degraders.

References

The Pivotal Role of the Terminal Carboxylic Acid on Acid-PEG5-C2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function and application of the terminal carboxylic acid on the heterobifunctional linker, Acid-PEG5-C2-Boc. This molecule is a cornerstone in modern bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, the mechanism of action of its key functional group, detailed experimental protocols for its use, and its role in sophisticated drug development workflows.

Introduction: The Molecular Architecture and Strategic Importance

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by three key components:

  • A Terminal Carboxylic Acid (-COOH): This is the primary reactive group for conjugation.

  • A Five-Unit Polyethylene Glycol (PEG5) Spacer: This hydrophilic chain enhances the solubility of the entire molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final therapeutic agent.[1][2]

  • A Boc-Protected Carboxyl Group (-C2-Boc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the other terminus of the linker. It can be removed under acidic conditions to reveal a secondary carboxylic acid, allowing for subsequent, orthogonal conjugation steps.[3]

The strategic placement of the terminal carboxylic acid makes this linker a versatile tool for covalently attaching to primary amine groups (-NH2) present on a wide array of biomolecules, including proteins, peptides, and small molecule drugs, to form highly stable amide bonds.[4]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are critical for its application in precise chemical synthesis. Below is a summary of its key characteristics.

PropertyValueReference
CAS Number 1309460-29-4[]
Molecular Formula C₁₈H₃₄O₉[]
Molecular Weight 394.46 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 1.109 ± 0.1 g/cm³[]
Boiling Point 495.2 ± 45.0 °C at 760 mmHg[]
Purity Typically ≥98%[6]
Solubility Soluble in DMSO, DMF, and chlorinated solvents

The Core Function: Amide Bond Formation via the Terminal Carboxylic Acid

The primary function of the terminal carboxylic acid on this compound is to serve as an electrophilic precursor for the formation of a stable amide bond with a nucleophilic primary amine. This reaction, however, does not proceed efficiently on its own. The carboxyl group must first be "activated" to a more reactive intermediate. The most common and robust method for this activation is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The mechanism proceeds in two key steps:

  • Activation: EDC reacts with the terminal carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization and Coupling: This unstable intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form the final, stable amide bond, releasing NHS as a byproduct.

This two-step process increases the overall efficiency and provides better control over the conjugation reaction, especially in aqueous environments.

Amide_Bond_Formation cluster_reactants linker This compound (-COOH) o_acylisourea O-Acylisourea Intermediate (Unstable) linker->o_acylisourea + EDC amine Target Molecule (-NH₂) conjugate Stable Amide Bond (-CONH-) EDC EDC NHS NHS nhs_ester NHS Ester Intermediate (Amine-Reactive) o_acylisourea->nhs_ester + NHS nhs_ester->conjugate + -NH₂

Mechanism of EDC/NHS mediated amide bond formation.

Experimental Protocols

The following protocols provide a detailed methodology for the activation of the terminal carboxylic acid of this compound and its conjugation to an amine-containing molecule, such as a peptide or a protein ligand.

Protocol 1: Activation and Conjugation in Organic Solvent

This protocol is suitable for coupling this compound to small molecules or peptides that are soluble in organic solvents like DMF or DMSO.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a target protein ligand with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt, e.g., HCl salt)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for analysis

Procedure:

  • Preparation: In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To this solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).

  • Incubation: Stir the reaction mixture at room temperature (20-25°C) for 30 minutes to form the NHS ester intermediate.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.2 equivalents) to neutralize it and stir for 5 minutes.

  • Conjugation: Add the amine solution to the activated this compound solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Purification: Upon completion, purify the conjugate using reverse-phase HPLC to remove unreacted starting materials and coupling byproducts.

  • Analysis: Confirm the identity and purity of the final conjugate by LC-MS and NMR spectroscopy.

Protocol 2: Two-Step Aqueous Conjugation to a Protein

This protocol is designed for conjugating this compound to proteins in an aqueous buffer system, which is common in bioconjugation.

Materials:

  • This compound

  • Protein with accessible primary amine groups (e.g., lysine (B10760008) residues)

  • EDC

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Desalting column or dialysis cassette for purification (e.g., 5K MWCO)

Procedure:

  • Protein Preparation: Prepare the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange into PBS must be performed.

  • Linker Activation: Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A common starting molar ratio is 1:5:2.5 (Linker:EDC:Sulfo-NHS).

  • Incubation: Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the linker to the protein is a typical starting point, but this should be optimized for the desired degree of labeling.

  • Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purification: Remove the excess unreacted linker and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.

Application in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

A typical PROTAC consists of:

  • A ligand that binds to the POI.

  • A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).

  • A linker connecting the two ligands.

This compound is an ideal linker component. The terminal carboxylic acid can be used to couple to an amine-functionalized POI ligand or E3 ligase ligand. The Boc-protected end allows for a controlled, stepwise synthesis. After the first coupling, the Boc group is removed, and the newly exposed carboxylic acid is then coupled to the second ligand.

PROTAC_Workflow start Start: Synthesize PROTAC synthesis Couple Ligand 1 to This compound (via -COOH) start->synthesis deprotection Boc Deprotection (Acidic Conditions) synthesis->deprotection coupling2 Couple Ligand 2 to Exposed Carboxyl Group deprotection->coupling2 purify Purify Final PROTAC (e.g., HPLC) coupling2->purify characterize Characterize PROTAC (LC-MS, NMR) purify->characterize in_vitro In Vitro Evaluation (e.g., Western Blot, DC50) characterize->in_vitro

Experimental workflow for PROTAC synthesis and evaluation.

The PROTAC then hijacks the cell's ubiquitin-proteasome system to degrade the target protein.

PROTAC_Signaling protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Polyubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The terminal carboxylic acid on this compound is a highly versatile and critical functional group that enables the precise and stable covalent attachment of this advanced linker to a multitude of biologically relevant molecules. Through well-established EDC/NHS chemistry, researchers can reliably form amide bonds, facilitating the construction of complex therapeutics like PROTACs. The combination of this reactive handle with a hydrophilic PEG spacer and an orthogonal Boc-protected terminus makes this compound an invaluable tool for drug development professionals aiming to enhance the efficacy, solubility, and pharmacokinetic profiles of next-generation therapies.

References

An In-depth Technical Guide to Acid-PEG5-C2-Boc: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties, safety and handling procedures, and key experimental applications of Acid-PEG5-C2-Boc. This bifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

This compound, with the CAS number 1309460-29-4, is a polyethylene (B3416737) glycol (PEG)-based linker. It features a terminal carboxylic acid and a Boc-protected amine, providing orthogonal reactivity for stepwise conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 1309460-29-4[1]
Molecular Formula C18H34O9[1]
Molecular Weight 394.46 g/mol
Appearance Colorless to light yellow liquid
Purity >98%
Density ~1.109 g/cm³
Boiling Point ~495.2 °C
Solubility Soluble in DMSO and chlorinated solvents[1]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. The following table provides recommended storage conditions.

ConditionDurationSource(s)
-20°C (Powder/Pure Form) Up to 2 years[1]
4°C (in DMSO) Up to 2 weeks[1]
-80°C (in DMSO) Up to 6 months[1]

It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial. For solutions, it is best to prepare them fresh on the day of use. If stock solutions are necessary, they should be aliquoted and stored in tightly sealed vials at -20°C for up to one month.

Safety and Handling

Hazard Identification

Based on similar compounds, this compound may cause skin and serious eye irritation.

Recommended Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Handling and Storage Precautions
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep the container tightly sealed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
ExposureFirst-Aid Procedure
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
In case of skin contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.
If inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Experimental Protocols

This compound is a versatile linker primarily used for two key chemical transformations: amide bond formation using its terminal carboxylic acid and, following deprotection, conjugation via the newly exposed amine.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes a general procedure for coupling the carboxylic acid moiety of this compound to a molecule containing a primary amine, such as a protein, peptide, or a small molecule ligand. This reaction typically employs a carbodiimide (B86325) coupling agent like EDC in the presence of an activator such as NHS.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0 for biomolecules)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming an NHS ester.

  • Coupling to the Amine:

    • In a separate vessel, dissolve the amine-containing molecule (1.0 equivalent) in an appropriate solvent (e.g., anhydrous DMF for small molecules, or an amine-free buffer for proteins).

    • Add the activated this compound solution to the amine-containing solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C for sensitive biomolecules.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution.

    • For small molecule reactions, the product can be isolated by standard work-up procedures such as dilution with an organic solvent, washing with aqueous solutions, drying, and concentration under reduced pressure.

    • For bioconjugates, the excess linker and byproducts can be removed by size-exclusion chromatography (desalting column) or dialysis.

  • Purification:

    • Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the stirred solution (typically 20-50% v/v in DCM).

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-3 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the deprotection by LC-MS or TLC until the starting material is no longer detectable.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation of the Deprotected Product:

    • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting amine-TFA salt is often used directly in the next step.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a common application workflow for this compound.

Amide_Bond_Formation Acid_PEG5_C2_Boc This compound (R'-COOH) Activated_Ester NHS Ester Intermediate (R'-CO-NHS) Acid_PEG5_C2_Boc->Activated_Ester Amine Primary Amine (R''-NH2) Amide_Product Amide Conjugate (R'-CO-NH-R'') Amine->Amide_Product Coupling_Agents EDC, NHS Coupling_Agents->Activated_Ester Activated_Ester->Amide_Product

Caption: Amide bond formation using this compound.

Boc_Deprotection Boc_Protected Boc-Protected Amine (R-NH-Boc) Deprotected_Amine Free Amine (R-NH3+) Boc_Protected->Deprotected_Amine Byproducts CO2 + Isobutylene Boc_Protected->Byproducts Acid TFA or HCl Acid->Deprotected_Amine

Caption: Boc deprotection to yield a free amine.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Acid_PEG_Linker This compound Intermediate_1 POI-Linker-Boc Acid_PEG_Linker->Intermediate_1 POI_Ligand POI Ligand (with -NH2) POI_Ligand->Intermediate_1 Intermediate_2 POI-Linker-NH2 Intermediate_1->Intermediate_2 TFA Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Intermediate_2->Final_PROTAC E3_Ligase_Ligand E3 Ligase Ligand (with -COOH) E3_Ligase_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

References

A Technical Guide to Acid-PEG5-C2-Boc for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Commercial Availability, and Application of a Key PROTAC Linker

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the selection of appropriate chemical linkers is a critical determinant of success. Among the vast array of available options, Acid-PEG5-C2-Boc has emerged as a versatile and widely utilized bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and detailed methodologies for its application in the synthesis of these novel therapeutic agents.

Core Properties and Commercial Availability

This compound, systematically named 19-(tert-butoxy)-19-oxo-4,7,10,13,16-pentaoxanonadecanoic acid, is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal carboxylic acid and a Boc-protected amine. The PEG spacer enhances the aqueous solubility and optimizes the spatial orientation of the final PROTAC molecule, which is crucial for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2]

Key chemical and physical properties of this compound are summarized in the table below. This information has been compiled from various commercial suppliers to provide a comparative overview for procurement purposes.

PropertyValueReference
CAS Number 1309460-29-4[3]
Molecular Formula C18H34O9[3]
Molecular Weight 394.46 g/mol [3]
Purity Typically >98%[2]
Appearance Varies (e.g., liquid, solid)
Storage Conditions Typically -20°C

A number of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of vendors and their reported product details to aid in sourcing this critical reagent.

SupplierProduct NameCatalog NumberPurity
MedchemExpressThis compoundHY-140481>98%
DC ChemicalsThis compoundDC65963>98%
BroadPharmt-Boc-N-amido-PEG5-acidBP-2163798%
Chem-ImpexBoc-amino-PEG5-acid49941≥ 98%

Application in PROTAC Synthesis: Experimental Protocols

The bifunctional nature of this compound allows for a sequential and controlled approach to PROTAC synthesis. The terminal carboxylic acid can be coupled to an amine-functionalized ligand (either for the E3 ligase or the protein of interest), followed by the deprotection of the Boc group to reveal a primary amine for the second coupling reaction.

Protocol 1: Amide Bond Formation with an Amine-Containing Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a primary or secondary amine on a ligand of interest (e.g., an E3 ligase ligand like pomalidomide (B1683931) or a target protein ligand).

Materials:

  • This compound

  • Amine-containing ligand

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Non-nucleophilic base: e.g., DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation: In a separate vial, dissolve HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Coupling Reaction: Slowly add the HATU/DIPEA solution to the mixture of the ligand and linker.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry), until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired amide-linked intermediate.

Protocol 2: Boc Deprotection to Reveal the Terminal Amine

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine, which is then available for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Acidic reagent: e.g., TFA (Trifluoroacetic acid) or 4M HCl in 1,4-dioxane

  • Anhydrous solvent: e.g., DCM

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.

  • Acid Addition: Cool the solution to 0°C using an ice bath and slowly add TFA (typically 20-50% v/v in DCM) or an excess of 4M HCl in 1,4-dioxane.

  • Deprotection Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is no longer detectable.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step without further purification.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the practical application of this compound, the following diagrams, generated using the DOT language for Graphviz, depict a generalized experimental workflow for PROTAC synthesis and the subsequent biological signaling pathway leading to targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Ligand_NH2 Amine-containing Ligand (E3 or POI) Coupling HATU, DIPEA in DMF Ligand_NH2->Coupling Linker_Acid This compound Linker_Acid->Coupling Intermediate_Boc Ligand-Linker-Boc Coupling->Intermediate_Boc Deprotection TFA or HCl in DCM Intermediate_Boc->Deprotection Intermediate_Amine Ligand-Linker-NH2 Deprotection->Intermediate_Amine Second_Coupling HATU, DIPEA in DMF Intermediate_Amine->Second_Coupling Second_Ligand_Acid Carboxylic Acid-containing Ligand (POI or E3) Second_Ligand_Acid->Second_Coupling Final_PROTAC Final PROTAC Molecule Second_Coupling->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Targeted_Protein_Degradation_Pathway cluster_cellular_environment Cellular Environment cluster_ups Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Molecule E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase released and recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination recruits Ub Ubiquitin Ub->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

The signaling pathway of targeted protein degradation mediated by a PROTAC.

References

Methodological & Application

Synthesis and Application of Acid-PEG5-C2-Boc: A Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis and application of Acid-PEG5-C2-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[3][4] The this compound linker, with its polyethylene (B3416737) glycol (PEG) chain, offers a balance of hydrophilicity, flexibility, and a defined length, making it a valuable tool for optimizing PROTAC performance.[2]

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their favorable physicochemical properties.[2] The key advantages of using PEG-based linkers like this compound include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often large and hydrophobic PROTAC molecule, which is essential for its biological activity.[4]

  • Optimal Flexibility and Length: The flexibility of the PEG chain allows the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] The defined length of the PEG5 unit provides a specific spatial separation between the two binding ligands.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity of the PROTAC molecule.[2]

  • Improved Permeability: The physicochemical properties conferred by the PEG linker can influence the cellular permeability of the PROTAC, a critical factor for reaching its intracellular target.[4]

Hypothetical Synthesis Protocol for this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found, a plausible synthetic route can be devised based on standard organic chemistry principles and protocols for similar Boc-protected PEG linkers.[5][6] The proposed synthesis involves the protection of an amino-PEGylated acid, followed by coupling reactions.

Materials:

Procedure:

  • Boc Protection of the Amine:

    • Dissolve H₂N-PEG5-CH₂CH₂-COOH in a mixture of dioxane and water.

    • Add sodium hydroxide to basify the solution.

    • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

    • Continue stirring the reaction mixture overnight at room temperature.

  • Work-up and Extraction:

    • Acidify the reaction mixture to pH ~3 with cold 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure this compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialH₂N-PEG5-CH₂CH₂-COOH
ReagentDi-tert-butyl dicarbonate
SolventDioxane/Water
Reaction Time12-16 hours
Yield85-95% (expected)
Purification MethodFlash Column Chromatography

Application in PROTAC Synthesis

The this compound linker serves as a key building block for constructing PROTAC molecules. The carboxylic acid and the Boc-protected amine functionalities allow for sequential and controlled conjugation to the E3 ligase ligand and the target protein binder (warhead).

General Protocol for PROTAC Synthesis using this compound:

This protocol outlines a general strategy for synthesizing a PROTAC where the linker is first coupled to the E3 ligase ligand and then to the warhead.

Materials:

  • This compound

  • E3 ligase ligand with a free amine group (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand)

  • Warhead (target protein binder) with a free amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

    • Add the amine-containing E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.[6]

    • Upon completion, perform an appropriate work-up (e.g., dilution with ethyl acetate and washing with brine) and purify the product by flash column chromatography to obtain the Boc-protected Linker-E3 ligase ligand conjugate.[6]

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.[5]

    • Evaporate the solvent and TFA under reduced pressure to obtain the amine-TFA salt of the Linker-E3 ligase ligand conjugate.

  • Coupling of Warhead:

    • In a separate flask, dissolve the warhead containing a carboxylic acid group in anhydrous DMF.

    • Activate the carboxylic acid of the warhead using HATU and DIPEA as described in step 1.

    • Add the deprotected Linker-E3 ligase ligand conjugate (neutralized with DIPEA) to the activated warhead solution.

    • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.

  • Final Purification:

    • Upon completion, purify the final PROTAC molecule using reverse-phase preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Experimental Workflow for PROTAC Evaluation

Once synthesized, the efficacy of the PROTAC needs to be evaluated. A typical workflow involves cellular assays to measure the degradation of the target protein.[1]

Quantitative Data from PROTAC Evaluation (Illustrative):

ParameterDescription
DC₅₀ The concentration of the PROTAC required to degrade 50% of the target protein.
Dₘₐₓ The maximum percentage of target protein degradation achieved.

Visualizing the Processes

To better understand the synthesis and mechanism of action, the following diagrams illustrate the key workflows and concepts.

G cluster_synthesis Hypothetical Synthesis of this compound A H₂N-PEG5-CH₂CH₂-COOH B (Boc)₂O, NaOH Dioxane/Water A->B Boc Protection C Boc-NH-PEG5-CH₂CH₂-COOH (this compound) B->C D Purification (Flash Chromatography) C->D Crude Product G cluster_protac_synthesis General PROTAC Synthesis Workflow A This compound C HATU, DIPEA A->C Coupling B E3 Ligase Ligand (Amine) B->C D Boc-Linker-E3 Ligand C->D E TFA/DCM D->E Boc Deprotection F H₂N-Linker-E3 Ligand E->F H HATU, DIPEA F->H Coupling G Warhead (Acid) G->H I Final PROTAC H->I J Purification (HPLC) I->J G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation G cluster_evaluation PROTAC Evaluation Workflow A Cell Culture B PROTAC Treatment (Varying Concentrations) A->B C Cell Lysis B->C D Protein Quantification (e.g., Western Blot) C->D E Data Analysis D->E F Determine DC₅₀ & Dₘₐₓ E->F

References

A Step-by-Step Guide to Bioconjugation Using Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step guide for the bioconjugation of molecules using the heterobifunctional linker, Acid-PEG5-C2-Boc. This linker contains a carboxylic acid for conjugation to primary amines and a Boc-protected amine, which can be deprotected for subsequent functionalization. The inclusion of a 5-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance of the final conjugate.

The protocols outlined below detail the activation of the carboxylic acid, conjugation to an amine-containing biomolecule, and the subsequent deprotection of the Boc group.

Principle of this compound Bioconjugation

The bioconjugation strategy using this compound is a two-step process. First, the terminal carboxylic acid of the PEG linker is activated to form a highly reactive N-hydroxysuccinimide (NHS) ester. This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[1][2] The resulting NHS ester is then reacted with a primary amine on a target biomolecule (e.g., the lysine (B10760008) residue of a protein) to form a stable amide bond.[][4][5]

Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[6][7][8] This newly exposed amine is then available for further modification or conjugation to a second molecule of interest.

Experimental Workflow

The overall experimental workflow for a typical bioconjugation reaction using this compound is depicted below.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: Purification cluster_3 Step 4: Boc Deprotection (Optional) A This compound C Boc-NH-PEG5-C2-NHS ester A->C Activation in anhydrous organic solvent A->C B EDC, NHS E Boc-PEG-Biomolecule Conjugate C->E Amine Coupling (pH 7.2-8.5) C->E D Amine-containing Biomolecule (e.g., Protein) F Purified Boc-PEG-Biomolecule E->F Size Exclusion Chromatography (SEC) or Dialysis E->F H H₂N-PEG-Biomolecule Conjugate F->H Acidic Deprotection F->H G TFA

Caption: Experimental workflow for bioconjugation using this compound.

Detailed Protocols

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Purification system (e.g., Size Exclusion Chromatography, Dialysis)

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the activation of the carboxylic acid group of the PEG linker to an NHS ester.

  • Reagent Preparation: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).[7]

  • Activation Reaction: Stir the mixture at room temperature for 15-60 minutes.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Protocol 2: Conjugation of Activated PEG Linker to an Amine-Containing Biomolecule

This protocol details the conjugation of the Boc-NH-PEG5-C2-NHS ester to a biomolecule with available primary amines.

  • Biomolecule Preparation: Prepare the amine-containing biomolecule in an amine-free conjugation buffer (e.g., PBS) at a pH between 7.2 and 8.5.[][10] A typical protein concentration is 1-10 mg/mL.[8]

  • Conjugation Reaction: Add the activated Boc-NH-PEG5-C2-NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the NHS ester over the biomolecule is typically used, though this may require empirical optimization.[10] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent denaturation of the biomolecule.[8]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[8][10]

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[10] Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

Protocol 3: Purification of the Boc-PEG-Biomolecule Conjugate

Purification is essential to remove unreacted PEG linker and byproducts.

  • Purification Method: Purify the reaction mixture using a suitable method based on the size and properties of the conjugate. Size exclusion chromatography (SEC) or dialysis are commonly used for proteins.[8][11]

  • Analysis: Analyze the purified conjugate to determine the degree of labeling, purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.[6]

Protocol 4: Boc Deprotection

This optional protocol is for the removal of the Boc protecting group to expose a primary amine for further functionalization.

  • Preparation: The purified and lyophilized Boc-PEG-biomolecule conjugate should be used.

  • Deprotection Reaction: Dissolve the conjugate in anhydrous dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[7][8]

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[6][7]

  • Removal of Acid: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help remove residual TFA.[7]

  • Purification: The deprotected conjugate can be purified by SEC or dialysis to remove TFA salts and any byproducts.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the bioconjugation of this compound.

ParameterValueNotes
NHS Ester Activation
Molar Ratio (Linker:EDC:NHS)1:1.5:1.2A common starting point, may require optimization.[7]
Reaction Time15-60 minutesMonitor by TLC or LC-MS.[9]
TemperatureRoom Temperature
SolventAnhydrous DMF or DMSO
Amine Conjugation
pH7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[]
Molar Excess of PEG-NHS5 to 20-foldEmpirically determined for optimal labeling.
Reaction Time1-2 hours (RT) or 2-4 hours (4°C)[8]
Boc Deprotection
Deprotection Reagent20-50% TFA in DCM[6][8]
Reaction Time30-60 minutes[6][7]
TemperatureRoom Temperature

Signaling Pathway Visualization (Illustrative)

While this compound is a chemical linker and not directly involved in signaling pathways, it can be used to modify molecules that are, such as antibodies for targeted drug delivery. The following diagram illustrates a general concept of how a PEGylated antibody-drug conjugate (ADC) might interact with a target cell.

G cluster_0 Extracellular Space cluster_1 Target Cell ADC Antibody-PEG-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Effect Cellular Effect (e.g., Apoptosis) Target->Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Disclaimer: This document provides a general guide. All protocols should be optimized for the specific biomolecule and application. Always handle chemical reagents with appropriate safety precautions.

References

Application Notes and Protocols for Coupling Acid-PEG5-C2-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the covalent conjugation of Acid-PEG5-C2-Boc to a target protein or ligand bearing a primary amine. This compound is a heterobifunctional linker containing a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the two distinct functional groups allow for a controlled, sequential conjugation strategy.[1]

The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[2] The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can then be utilized for further modifications, such as the attachment of a second ligand or a reporter molecule. This methodology is particularly relevant in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

Principle of the Method

The conjugation process is a two-stage procedure:

  • Activation and Coupling: The terminal carboxylic acid of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable amine-reactive NHS ester.[5] This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.[5]

  • Boc Deprotection (Optional): The Boc protecting group on the other end of the PEG linker can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield a free primary amine for subsequent conjugation steps.

Data Presentation

The following tables summarize key quantitative parameters for the coupling and deprotection reactions. These values are based on established protocols for similar PEG linkers and should be considered as starting points for optimization.[5][6]

Table 1: Reaction Conditions for EDC/NHS Activation and Coupling

ParameterRecommended RangeRationale
Activation Step (pH) 4.5 - 6.0EDC-mediated activation of carboxylic acids is most efficient in a slightly acidic environment. A non-amine, non-carboxylate buffer like MES is recommended.[6]
Coupling Step (pH) 7.2 - 8.5The reaction of the NHS ester with primary amines is most efficient at a physiological to slightly basic pH. Buffers such as PBS or borate (B1201080) are suitable.[6]
Molar Ratio (EDC:this compound) 2-10 fold excessEnsures efficient activation of the carboxylic acid.[6]
Molar Ratio (NHS:this compound) 2-5 fold excessStabilizes the activated intermediate by forming a more stable NHS ester, reducing hydrolysis.[6]
Molar Ratio (PEG Linker:Protein) 5-50 fold excessThis should be empirically determined based on the desired degree of PEGylation and the number of available amines on the protein.[5]
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.[6]
Reaction Time (Coupling) 2 hours at RT or overnight at 4°CLonger incubation times can increase conjugation efficiency, but temperature should be lowered to maintain protein stability.[5]
Temperature Room Temperature or 4°CLower temperatures can help preserve the stability of the protein or ligand during the reaction.[5]

Table 2: Conditions for Boc Deprotection

ParameterRecommended ConditionsRationale
Reagent Trifluoroacetic acid (TFA)A strong acid that effectively cleaves the Boc group.[7]
Solvent Dichloromethane (DCM)A common solvent that dissolves a wide range of organic molecules.[7]
TFA Concentration 20-50% (v/v) in DCMSufficient acidity for efficient deprotection.[7]
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS).[7]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.[7]

Experimental Protocols

Protocol 1: Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on this compound and subsequent coupling to a primary amine on a target protein or ligand.

Materials:

  • This compound

  • Amine-containing target molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving the PEG linker)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, add the this compound stock solution to the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Preparation of the Target Molecule:

    • Dissolve the amine-containing target molecule in the Coupling Buffer. For proteins, a concentration of 1-10 mg/mL is typical.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the target molecule solution. The molar ratio of the PEG linker to the target molecule should be optimized but can range from a 5 to 50-fold excess for proteins.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis.[5]

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEGylated conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Preparation:

    • If the purified conjugate is in an aqueous buffer, it should be lyophilized to dryness.

    • Dissolve the dried Boc-protected conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).

  • Isolation of the Deprotected Conjugate:

    • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Characterization of the Conjugate

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation. A band shift to a higher molecular weight indicates successful conjugation.[5]

  • HPLC: Reversed-phase or size-exclusion chromatography can be used to assess the purity of the conjugate and separate different PEGylated species.[5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact molecular weight of the conjugate and determine the degree of PEGylation (the number of PEG chains attached to the protein).[5]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_deprotection Step 4: Boc Deprotection (Optional) reagents This compound + EDC + NHS activation Incubate 15-30 min, RT in Activation Buffer (pH 4.5-6.0) reagents->activation activated_peg Activated This compound-NHS activation->activated_peg conjugation Incubate 2h RT or O/N 4°C activated_peg->conjugation target Target Protein Ligand in Coupling Buffer (pH 7.2-8.5) target->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench crude_product Crude PEGylated Conjugate quench->crude_product purification Purify by SEC, IEX, or Dialysis crude_product->purification purified_product Purified Boc-PEGylated Conjugate purification->purified_product deprotection Treat with TFA in DCM purified_product->deprotection final_product Final Deprotected Conjugate deprotection->final_product

Caption: Experimental workflow for coupling this compound.

signaling_pathway peg_acid This compound activated_ester Amine-Reactive NHS Ester peg_acid->activated_ester Activation edc_nhs EDC, NHS (pH 4.5-6.0) conjugate Protein-NH-CO-PEG5-C2-Boc (Stable Amide Bond) activated_ester->conjugate Coupling (pH 7.2-8.5) protein Protein-NH2 (Target Ligand) final_product Protein-NH-CO-PEG5-C2-NH2 (Deprotected Conjugate) conjugate->final_product Deprotection tfa TFA / DCM

Caption: Chemical reaction pathway for the conjugation process.

References

Application Notes & Protocols: Conjugation of Acid-PEG5-C2-Boc with an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical conjugation of the bifunctional linker, Acid-PEG5-C2-Boc, with a representative amine-containing E3 ligase ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.

The protocol outlines a standard amide coupling reaction, a widely used and robust method for covalently linking a carboxylic acid to a primary or secondary amine. The reaction employs the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). The Boc (tert-butyloxycarbonyl) protecting group on the linker remains intact throughout this process, allowing for subsequent deprotection and conjugation to a target protein ligand.

Following the reaction, a comprehensive guide for product purification via reverse-phase high-performance liquid chromatography (HPLC) and characterization using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is provided.

Reaction Principle

The core of this protocol is the formation of an amide bond. The carboxylic acid on the this compound linker is first activated by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group on the E3 ligase ligand, leading to the formation of a stable amide bond and the release of byproducts. DIPEA acts as a base to neutralize the hexafluorophosphate (B91526) salt and maintain a favorable reaction pH.

Visualizing the Workflow

The following diagram illustrates the overall experimental process from starting materials to the purified and characterized product.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis & Characterization Linker This compound Mix Combine & Stir at RT Linker->Mix Ligand E3 Ligase Ligand (Amine) Ligand->Mix Reagents HATU, DIPEA, Anhydrous DMF Reagents->Mix ReactionMixture Reaction Mixture Mix->ReactionMixture Incubate 2-4h Quench Quench (e.g., Water) ReactionMixture->Quench Purify Reverse-Phase HPLC Quench->Purify Collect Collect Fractions Purify->Collect Lyophilize Lyophilize Collect->Lyophilize FinalProduct Purified Product Lyophilize->FinalProduct LCMS LC-MS Analysis FinalProduct->LCMS NMR NMR Spectroscopy FinalProduct->NMR

Caption: Experimental workflow for PROTAC linker conjugation.

Signaling Pathway Context

The synthesized molecule is a precursor to a PROTAC. The final PROTAC is designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥95%)

  • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-amine, VH032-amine; Purity ≥95%)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine), anhydrous

  • Anhydrous Dimethylformamide (DMF) , <50 ppm water

  • Deionized Water , HPLC grade

  • Acetonitrile (ACN) , HPLC grade

  • Trifluoroacetic Acid (TFA) , HPLC grade

  • Dichloromethane (DCM) , anhydrous

  • Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) , anhydrous

Protocol: Amide Coupling Reaction
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Set up a magnetic stirrer in a fume hood.

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

    • To this solution, add the amine-functionalized E3 ligase ligand (1.1 equivalents).

    • Add HATU (1.2 equivalents) to the reaction mixture.

    • Finally, add DIPEA (3.0 equivalents) dropwise to the stirring solution. The addition of base is crucial for the deprotonation of the carboxylic acid.[1][2]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by LC-MS. Take a small aliquot (e.g., 5 µL) from the reaction mixture every 30-60 minutes, dilute it with ACN, and inject it into the LC-MS.

    • The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials and the appearance of the desired product mass.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water (approximately 10 times the volume of DMF).

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (B1210297) or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol: Purification by Reverse-Phase HPLC
  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or a mixture of ACN/water.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be 5% to 95% B over 30 minutes, but this should be optimized based on the polarity of the product.

    • Flow Rate: 1.0 mL/min (for analytical scale) or adjusted for preparative scale.

    • Detection: UV detection at 214 nm, 254 nm, and/or a wavelength specific to the E3 ligase ligand.

  • Fraction Collection and Final Processing:

    • Collect fractions corresponding to the product peak.

    • Confirm the identity of the collected fractions by LC-MS analysis.

    • Pool the pure fractions and lyophilize (freeze-dry) to remove the mobile phase, yielding the final product as a solid.

Protocol: Product Characterization
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the final product and assess its purity.

    • Method: Dissolve a small amount of the purified product in ACN or methanol. Inject onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Expected Result: A major peak in the chromatogram with the corresponding mass-to-charge ratio ([M+H]⁺) for the desired product. Purity is often estimated by the peak area percentage at a specific wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the final product.

    • Method: Dissolve an adequate amount of the purified product (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Result: The resulting spectra should show characteristic peaks for the PEG linker, the Boc protecting group, and the E3 ligase ligand, with chemical shifts and integrations consistent with the proposed structure.

Data Presentation

The following table summarizes representative quantitative data for the conjugation reaction. Actual results may vary depending on the specific E3 ligase ligand used and reaction scale.

ParameterValueMethod of Analysis
Starting Material Purity
This compound>98%HPLC, NMR
E3 Ligase Ligand>98%HPLC, NMR
Reaction Conditions
Reaction Time2.5 hoursLC-MS Monitoring
Temperature25 °C-
Yield & Purity
Crude Yield~95%Gravimetric
Purity (Crude)85-90%LC-MS (254 nm)
Yield (Post-HPLC)65-75%Gravimetric
Final Purity>99%HPLC (254 nm)
Characterization Data
Expected Mass [M+H]⁺ Calculated ValueLC-MS (ESI+)
Observed Mass [M+H]⁺ Expected ± 0.2 DaLC-MS (ESI+)
¹H NMR Conforms to structure400 MHz NMR

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Acid-PEG5-C2-Boc linker. This versatile linker, featuring a five-unit polyethylene (B3416737) glycol (PEG) chain, a carboxylic acid for initial resin attachment, and a Boc-protected amine for subsequent coupling, is instrumental in the modular assembly of PROTACs. The solid-phase approach offers significant advantages, including simplified purification and the ability to drive reactions to completion with excess reagents.

PROTAC Signaling Pathway

PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase (often Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker that connects the two. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using this compound typically involves the immobilization of the linker onto a resin, followed by the sequential coupling of the E3 ligase ligand and the POI ligand.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Linker_Coupling 2. Linker Coupling (this compound, Coupling Agents) Resin->Linker_Coupling Wash1 Wash Linker_Coupling->Wash1 Boc_Deprotection1 3. Boc Deprotection (TFA in DCM) Wash1->Boc_Deprotection1 Wash2 Wash Boc_Deprotection1->Wash2 E3_Ligand_Coupling 4. E3 Ligase Ligand Coupling (e.g., Pomalidomide (B1683931) derivative, Coupling Agents) Wash2->E3_Ligand_Coupling Wash3 Wash E3_Ligand_Coupling->Wash3 POI_Ligand_Coupling 5. POI Ligand Coupling (e.g., JQ1 derivative, Coupling Agents) Wash3->POI_Ligand_Coupling Wash4 Wash POI_Ligand_Coupling->Wash4 Cleavage 6. Cleavage from Resin (e.g., TFA cocktail) Wash4->Cleavage Purification 7. Purification (Preparative HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Workflow for solid-phase PROTAC synthesis.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. Note: These values are illustrative and will vary depending on the specific ligands and reaction conditions.

StepDescriptionReagents (Equivalents)SolventReaction Time (h)Representative Yield (%)Representative Purity (%)
1Linker CouplingThis compound (2.0), HATU (1.9), DIPEA (4.0)DMF4>95 (on resin)-
2Boc Deprotection20% TFA in DCMDCM0.5>99 (on resin)-
3E3 Ligase Ligand CouplingPomalidomide-NH2 (2.0), HATU (1.9), DIPEA (4.0)DMF16>90 (on resin)-
4POI Ligand CouplingJQ1-COOH (2.0), HATU (1.9), DIPEA (4.0)DMF16>85 (on resin)-
5Cleavage & Purification95% TFA, 2.5% H2O, 2.5% TIS-230-50 (overall)>95

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using this compound. Optimization may be required for specific ligand combinations.

Materials and General Procedures:

  • Resin: Rink Amide resin is a suitable choice for generating C-terminal amide PROTACs.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used.

  • Coupling Reagents: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and N,N-Diisopropylethylamine (DIPEA) are a standard combination for amide bond formation.

  • Deprotection Reagent: Trifluoroacetic acid (TFA) is used for Boc-deprotection.

  • Washing: Resins should be thoroughly washed between each step to remove excess reagents and byproducts. A typical wash cycle is DMF (3x) followed by DCM (3x).

  • Monitoring: Reaction completion on-resin can be monitored using a Kaiser test for the presence of primary amines.

Protocol 1: Resin Swelling and Linker Coupling

  • Place the Rink Amide resin (1.0 eq) in a solid-phase synthesis vessel.

  • Swell the resin in DMF for 1-2 hours.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (2.0 eq), HATU (1.9 eq), and DIPEA (4.0 eq) in DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin thoroughly.

Protocol 2: Boc Deprotection

  • To the resin from Protocol 1, add a solution of 20% TFA in DCM.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin thoroughly.

Protocol 3: E3 Ligase Ligand Coupling

  • In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2.0 eq), HATU (1.9 eq), and DIPEA (4.0 eq) in DMF.

  • Add the solution to the deprotected resin from Protocol 2.

  • Agitate the mixture at room temperature for 16 hours.

  • Drain the reaction solution and wash the resin thoroughly.

Protocol 4: POI Ligand Coupling

  • In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (e.g., JQ1 derivative, 2.0 eq), HATU (1.9 eq), and DIPEA (4.0 eq) in DMF.

  • Add the solution to the resin from Protocol 3 (after an additional Boc deprotection step if the POI ligand was coupled first).

  • Agitate the mixture at room temperature for 16 hours.

  • Drain the reaction solution and wash the resin thoroughly.

Protocol 5: Cleavage and Purification

  • Wash the final PROTAC-bound resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude product and decant the ether.

  • Wash the pellet with cold diethyl ether.

  • Purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Application Note: Boc Deprotection Methods for Acid-PEG5-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][4]

PEG linkers are frequently used in PROTAC design due to their ability to enhance solubility and provide flexibility.[4][5] The Acid-PEG5-C2-Boc linker is a bifunctional building block featuring a carboxylic acid for coupling to one ligand and a Boc-protected amine for sequential conjugation to the second ligand. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[6][7] This application note provides detailed protocols and comparative data for the deprotection of the Boc group on this compound and similar linkers, a crucial step in the modular synthesis of PROTACs.[8]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[7] The process begins with the protonation of the carbamate (B1207046) oxygen by a strong acid. This is followed by cleavage of the carbon-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is subsequently protonated by the acid to form an ammonium (B1175870) salt.[6][7] The tert-butyl cation can be neutralized by scavengers or deprotonate to form isobutylene (B52900) gas.[7]

G A Boc-Protected Amine (R-NH-Boc) B Protonation (+ H+) A->B C Protonated Intermediate B->C D Fragmentation C->D E Carbamic Acid (R-NH-COOH) D->E F tert-Butyl Cation D->F G Decarboxylation E->G J Isobutylene F->J - H+ H Free Amine (as salt) (R-NH3+) G->H I CO2 G->I

Caption: Acid-catalyzed mechanism of Boc deprotection.

Comparative Data on Boc Deprotection Methods

The choice of deprotection method depends on the substrate's sensitivity to acid and the desired reaction scale. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents.

ParameterMethod 1: TFA in DCMMethod 2: HCl in 1,4-DioxaneMethod 3: Oxalyl Chloride in MeOH
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Oxalyl Chloride
Concentration 20-50% (v/v)[6][9]4M[6][10]3 equivalents[11]
Solvent Dichloromethane (DCM)[6][9]1,4-Dioxane[6][10]Methanol[11]
Temperature 0°C to Room Temperature[6]Room Temperature[10][12]Room Temperature[11]
Typical Time 0.5 - 2 hours[6][12]1 - 4 hours[6][11]1 - 4 hours[11]
Workup Co-evaporation with toluene (B28343) to remove residual acid.[7][12]Evaporation of solvent to yield HCl salt.[12]Quenching and extraction.[11]
Notes Highly effective and common. The resulting TFA salt can often be used directly in the next step.[6][8]Provides the amine as an HCl salt. Good alternative to TFA.[10][13]A milder alternative for substrates with other acid-labile groups.[11]

Considerations for PROTAC Synthesis

  • Side-Product Formation: The tert-butyl cation generated during deprotection can alkylate electron-rich residues.[12] To prevent this, scavengers are often added to the reaction mixture.[14]

  • Common Scavengers:

    • Triisopropylsilane (TIS): A general carbocation scavenger.[12]

    • Water: Acts as a carbocation scavenger.[6][12]

    • Thioanisole: Protects methionine and other sulfur-containing residues.[6]

  • Orthogonality: The Boc group is stable to basic conditions, making it orthogonal to protecting groups like Fmoc, which is removed with a base.[9] This allows for selective deprotection in complex syntheses.

  • Direct Use: The resulting ammonium salt (TFA or HCl salt) of the deprotected linker is often sufficiently pure to be used directly in the subsequent amide coupling step with the second ligand without further purification.[6][8]

G cluster_0 Troubleshooting Boc Deprotection A Boc Deprotection Issue Observed B Is the reaction incomplete? A->B Check LC-MS C Are there side products? A->C Check LC-MS D Increase Acid Concentration (e.g., 50% TFA) B->D Yes E Extend Reaction Time B->E Yes F Use Stronger Acid (e.g., 4M HCl in Dioxane) B->F If D & E fail G Add Scavengers (e.g., TIS, Water) C->G Yes G A 1. Dissolve Boc-Linker in Anhydrous Solvent (DCM or Dioxane) B 2. Add Acidic Reagent (TFA or 4M HCl/Dioxane) at 0°C or RT A->B C 3. Stir and Monitor (TLC or LC-MS) for 0.5-4 hours B->C D 4. Reaction Complete? C->D D->C No (extend time) E 5. Workup: Solvent Removal (Co-evaporate with Toluene for TFA) D->E Yes F 6. Isolation of Amine Salt (TFA or HCl salt) E->F G Proceed to Next Step (Amide Coupling) F->G

References

Application Notes and Protocols for the Analytical Characterization of Acid-PEG5-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[5][6][7]

This document provides a comprehensive guide to the analytical techniques for characterizing PROTACs containing the Acid-PEG5-C2-Boc linker.[8][9] This linker incorporates a polyethylene (B3416737) glycol (PEG) unit to enhance solubility and a Boc-protected amine for synthetic versatility.[10][11][12] We present detailed protocols for key analytical methods, structured tables for the clear presentation of quantitative data, and visual diagrams to elucidate experimental workflows and signaling pathways.

I. PROTAC Mechanism of Action & Signaling Pathway

PROTACs function by inducing proximity between a target protein and an E3 ligase.[13] This leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule catalytically.[2][14]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides Degrades

Figure 1: PROTAC-mediated protein degradation pathway.

II. Analytical Characterization Workflow

A systematic analytical workflow is crucial for the comprehensive characterization of a novel PROTAC. This involves confirming the identity and purity of the synthesized molecule, evaluating its binding to the target protein and E3 ligase, assessing its ability to form a ternary complex, and quantifying its efficacy in inducing target protein degradation in a cellular context.

PROTAC_Workflow A PROTAC Synthesis (with this compound linker) B Structural Confirmation (LC-MS, NMR) A->B C Purity Assessment (HPLC/UPLC) B->C D Binary Binding Affinity (SPR, BLI, ITC) C->D E Ternary Complex Formation (Biophysical Assays, Native MS) D->E F Cellular Target Engagement (CETSA, NanoBRET) E->F G Target Protein Degradation (Western Blot, Proteomics) F->G

Figure 2: A typical experimental workflow for PROTAC characterization.

III. Experimental Protocols and Data Presentation

A. Structural Confirmation and Purity Analysis

It is imperative to first confirm the chemical identity and purity of the synthesized PROTAC containing the this compound linker.

Protocol:

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable solvent. Dilute to an appropriate concentration for UV detection.

  • HPLC/UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UPLC).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient optimized to separate the main peak from impurities (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

    • Detection: UV absorbance at a relevant wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the PROTAC.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments (e.g., COSY, HSQC) may be necessary for complete structural assignment.[15]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm the structure of the PROTAC, including the integrity of the this compound linker.[][17][18]

Technique Parameter Measured Expected Result for a High-Quality PROTAC
LC-MSIntact MassObserved mass within 5 ppm of the theoretical mass.
HPLC/UPLCPurity>95% purity by UV peak area.
NMRChemical StructureSpectra consistent with the proposed structure.
B. Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[19] Several biophysical techniques can be employed to characterize the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[20][21][22][23]

Protocol:

  • Immobilization: Immobilize one of the proteins (e.g., His-tagged E3 ligase) onto the sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the POI over a fresh flow cell with immobilized E3 ligase to check for non-specific binding.

  • Ternary Complex Analysis:

    • Inject a mixture of a constant, saturating concentration of the POI and a dilution series of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetic parameters (kon, koff) for both binary and ternary interactions. Calculate the cooperativity factor (α).[21]

Interaction Parameter Representative Value
PROTAC : E3 Ligase (Binary)KD (nM)10 - 500
PROTAC : POI (Binary)KD (nM)1 - 200
POI : PROTAC : E3 Ligase (Ternary)KD (nM)1 - 100
Cooperativity (α)α = (KD of binary) / (KD of ternary)> 1 (Positive Cooperativity)

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, POI, and E3 ligase in the same buffer.

  • Experiment: Titrate the PROTAC into a solution of the POI to measure the binary interaction. In a separate experiment, titrate a pre-mixed solution of the PROTAC and POI into the E3 ligase solution to measure the thermodynamics of ternary complex formation.

  • Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20]

Parameter Description
KDDissociation Constant (measure of affinity)
nStoichiometry of Binding
ΔHEnthalpy Change (heat released or absorbed)
ΔSEntropy Change (change in disorder)

Protocol:

  • Sample Preparation: Mix the POI, E3 ligase, and PROTAC at desired molar ratios in a volatile buffer (e.g., ammonium (B1175870) acetate).

  • MS Analysis: Introduce the sample into a mass spectrometer under non-denaturing ("native") conditions.

  • Data Analysis: Deconvolute the mass spectra to identify the masses of the individual proteins and the various complexes (binary and ternary) present in the solution. The relative intensities of the peaks can provide a semi-quantitative measure of complex formation.[24][25][26]

C. Cell-Based Assays for Target Engagement and Degradation

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.

Protocol:

  • Cell Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]

Parameter Description Typical Range for Potent PROTACs
DC50Concentration for 50% degradation< 100 nM
DmaxMaximum percentage of degradation> 80%

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a specific concentration and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify thousands of proteins.

  • Data Analysis: Compare the protein abundance in PROTAC-treated samples to vehicle-treated samples to determine the selectivity of degradation.[14]

IV. Conclusion

The analytical characterization of PROTACs, including those with an this compound linker, requires a multi-faceted approach. By combining techniques that confirm the structural integrity and purity of the molecule with biophysical and cell-based assays, researchers can gain a comprehensive understanding of a PROTAC's mechanism of action and its potential as a therapeutic agent. The detailed protocols and data presentation formats provided in this document serve as a guide for the systematic evaluation of novel PROTACs, facilitating their development from discovery to preclinical candidates.

References

Application Notes and Protocols for Acid-PEG5-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid-PEG5-C2-Boc in ADC Development

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1][2][3][4][] this compound is a heterobifunctional linker that offers precise control over the conjugation process in ADC development.[6][7][8][9]

This linker features a five-unit polyethylene (B3416737) glycol (PEG) chain, which imparts several beneficial properties to the resulting ADC. The PEG spacer enhances the hydrophilicity of the conjugate, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[2][3][10][11] This improved solubility allows for higher drug-to-antibody ratios (DAR) without compromising the ADC's physical stability.[3][4] Furthermore, PEGylation can increase the hydrodynamic volume of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[2][4][12]

The "Acid" component of the linker refers to a terminal carboxylic acid group, while the "Boc" represents a tert-butyloxycarbonyl protecting group on a terminal amine. This orthogonal design allows for a sequential and controlled conjugation strategy. Typically, the carboxylic acid can be activated to react with an amine on the drug molecule, and after deprotection of the Boc group, the newly exposed amine can be conjugated to the antibody. This stepwise approach is crucial for the synthesis of well-defined and homogeneous ADCs.

Key Advantages of Using PEG Linkers in ADCs:

  • Improved Hydrophilicity and Solubility: Counteracts the hydrophobicity of many potent payloads, reducing aggregation.[2][4][10]

  • Enhanced Pharmacokinetics: Prolongs circulation half-life by increasing the hydrodynamic radius, which reduces renal clearance.[2][4][12]

  • Higher Drug-to-Antibody Ratios (DAR): Enables the attachment of more drug molecules per antibody without causing aggregation.[3][4]

  • Reduced Immunogenicity: The PEG chain can shield potential epitopes on the linker-payload complex.[4]

  • Improved Therapeutic Index: The combination of enhanced stability and targeted delivery can lead to a better-tolerated and more effective therapeutic.

Data Presentation: Impact of PEGylation on ADC Properties

The inclusion and length of a PEG linker can have a quantifiable impact on the performance of an ADC. The following tables summarize representative data from preclinical studies, illustrating the effects of PEGylation on key ADC parameters.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG Chain LengthHalf-Life (t½)Clearance (mL/hr/kg)Area Under the Curve (AUC) (µg·hr/mL)
IgG-Drug (No PEG)N/A18 hours1.21200
IgG-PEG4-DrugPEG425 hours0.451500
IgG-PEG8-DrugPEG848 hours0.252500
IgG-PEG12-DrugPEG1260 hours0.203000

Note: Data is representative and compiled from various sources to illustrate trends.[4][13][14] Increasing PEG length generally improves pharmacokinetic properties, with an optimal length often found around PEG8-PEG12.[4][13]

Table 2: Influence of PEG Linker on In Vitro Cytotoxicity

Cell LineADC ConstructIC50 (nM)
HER2+ (SK-BR-3)Anti-HER2-Drug (No PEG)0.5
HER2+ (SK-BR-3)Anti-HER2-PEG4-Drug0.8
HER2+ (SK-BR-3)Anti-HER2-PEG8-Drug1.2
HER2- (MCF-7)Anti-HER2-PEG8-Drug>1000

Note: Data is representative.[12][14] While PEGylation can sometimes slightly decrease in vitro potency due to steric hindrance, the immunological specificity remains high.

Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated ADCs

ADC ConstructTumor ModelTumor Growth Inhibition (%)
Anti-HER2-Drug (No PEG)HER2+ Xenograft45%
Anti-HER2-PEG4-DrugHER2+ Xenograft60%
Anti-HER2-PEG8-DrugHER2+ Xenograft85%

Note: Representative data illustrating that the improved pharmacokinetic profile of PEGylated ADCs often leads to superior in vivo efficacy.[4][12]

Experimental Protocols

The following protocols provide a general framework for the development of an ADC using the this compound linker. Optimization will be required for specific antibodies, drugs, and desired DAR.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.

  • Under an inert atmosphere (nitrogen or argon), add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected linker is now ready for conjugation to a payload with a carboxylic acid group.

Protocol 2: Conjugation of a Drug to the Deprotected PEG Linker

This protocol outlines the formation of an amide bond between the deprotected linker's amine and a carboxylic acid on the cytotoxic drug.

Materials:

  • Deprotected Acid-PEG5-C2-amine linker

  • Carboxylic acid-containing drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

Procedure:

  • Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO.

  • Add 1.5 molar equivalents of both EDC and NHS to the drug solution.

  • Stir the mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Dissolve the deprotected Acid-PEG5-C2-amine linker in a minimal amount of anhydrous DMF or DMSO.

  • Add the linker solution to the activated drug solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction by LC-MS.

  • Purify the resulting Drug-PEG5-C2-Acid conjugate using reverse-phase HPLC.

Protocol 3: Antibody-Linker Conjugation via Lysine (B10760008) Residues

This protocol describes the conjugation of the Drug-PEG5-C2-Acid to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS), pH 7.4-8.0

  • Drug-PEG5-C2-Acid

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer at a concentration of 2-10 mg/mL.

  • Linker-Drug Activation: Dissolve the Drug-PEG5-C2-Acid in anhydrous DMSO to a concentration of 10 mM. Add 1.5 molar equivalents of both EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated linker-drug solution to the antibody solution with gentle stirring. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted linker-drug. Incubate for 30 minutes.

  • Purification: Remove unconjugated linker-drug and other small molecules by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): Use SEC to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

3. In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Plate target antigen-positive and -negative cells.

  • Treat cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

  • After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

ADC_Development_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization ADC Characterization Boc_Deprotection Boc Deprotection of This compound Drug_Activation Activation of Carboxylic Acid on Drug Linker_Drug_Conj Conjugation of Drug to Deprotected Linker Drug_Activation->Linker_Drug_Conj Purification1 Purification of Drug-PEG5-Acid Linker_Drug_Conj->Purification1 Linker_Activation Activation of Drug-PEG5-Acid Purification1->Linker_Activation Antibody_Prep Antibody Preparation (Buffer Exchange) ADC_Conj Conjugation to Antibody (Lysine Residues) Linker_Activation->ADC_Conj Purification2 ADC Purification (SEC/Dialysis) ADC_Conj->Purification2 DAR_Analysis DAR Determination (UV-Vis, HIC) Purification2->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) DAR_Analysis->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity (IC50) Purity_Analysis->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) In_Vitro_Assay->In_Vivo_Studies

Caption: Experimental workflow for ADC development using this compound linker.

Conjugation_Chemistry cluster_linker This compound Linker cluster_drug Payload cluster_antibody Antibody Linker HOOC-(CH2)2-(PEG)5-NH-Boc Activation1 EDC/NHS Activation Linker->Activation1 Drug Drug-NH2 Drug->Activation1 Antibody Antibody-(Lys)-COOH Activation2 EDC/NHS Activation Antibody->Activation2 Conjugation1 Amide Bond Formation Activation1->Conjugation1 Intermediate1 Drug-NH-CO-(CH2)2-(PEG)5-NH-Boc Conjugation1->Intermediate1 Deprotection TFA (Acidic Deprotection) Intermediate2 Drug-NH-CO-(CH2)2-(PEG)5-NH2 Deprotection->Intermediate2 Conjugation2 Amide Bond Formation Activation2->Conjugation2 Final_ADC Antibody-(Lys)-CO-NH-(PEG)5-(CH2)2-CO-NH-Drug Conjugation2->Final_ADC Intermediate1->Deprotection

Caption: Sequential conjugation chemistry using this compound linker.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) in Circulation Binding ADC Binds to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization via Receptor-Mediated Endocytosis Tumor_Cell->Internalization Binding->Tumor_Cell Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Linker Cleavage and Payload Release Lysosome->Drug_Release Payload Free Cytotoxic Payload Drug_Release->Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application of Acid-PEG5-C2-Boc in Peptide Synthesis and Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-C2-Boc, also known as Boc-NH-PEG5-CH2CH2-COOH, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker extensively utilized in bioconjugation and peptide chemistry.[1] This reagent incorporates a Boc-protected amine, a five-unit PEG spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility and in vivo stability of peptides, while the terminal functional groups allow for controlled, sequential conjugation.[2] This document provides detailed application notes and experimental protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis and modification.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

PropertyValue
Chemical Name 2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
Synonyms This compound, Boc-NH-PEG5-CH2CH2-COOH
Molecular Formula C18H35NO9
Molecular Weight 409.47 g/mol
Appearance Colorless to pale yellow viscous liquid or solid
Purity ≥97%
Solubility Soluble in common organic solvents (DMF, DCM, DMSO)
Storage Conditions Store at -20°C, protect from moisture and light.[3] For long-term storage, keep under an inert atmosphere.

Applications in Peptide Synthesis and Modification

The unique structure of this compound makes it a versatile tool for:

  • PEGylation: The covalent attachment of PEG chains to peptides to improve their pharmacokinetic and pharmacodynamic properties. Benefits include increased solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[2][4]

  • Linker for Bioconjugation: The bifunctional nature of the molecule allows it to act as a linker to connect peptides to other molecules, such as fluorescent labels, cytotoxic drugs (in antibody-drug conjugates), or other peptides.[5]

  • PROTAC Synthesis: this compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[5]

Experimental Protocols

Protocol 1: Solid-Phase N-Terminal PEGylation of a Peptide

This protocol describes the on-resin N-terminal modification of a peptide with this compound using standard Boc solid-phase peptide synthesis (SPPS) chemistry.

Materials:

  • Peptide-resin (fully assembled with a deprotected N-terminus)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide (B86325) coupling agent

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) (20% in DMF) for Fmoc deprotection (if applicable)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5)

  • Cold diethyl ether

  • Analytical and Preparative HPLC

  • Mass Spectrometer

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

  • N-Terminal Deprotection: If the N-terminus of the peptide is protected (e.g., with Fmoc or Boc), perform the appropriate deprotection step. For Boc deprotection, treat the resin with 50% TFA in DCM for 30 minutes. For Fmoc deprotection, treat with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual deprotection reagents.

  • Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents), HOBt (2-3 equivalents), and DIC (2-3 equivalents) in DMF. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the swollen and deprotected peptide-resin. Add DIPEA (4-6 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.

  • Washing: After complete coupling, wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the PEGylated peptide-resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude PEGylated peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation and Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PEGylated peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Workflow for Solid-Phase N-Terminal PEGylation

SPPS_PEGylation Resin Peptide on Resin Deprotection N-Terminal Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Activated this compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Cleavage Cleavage & Deprotection Washing2->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for solid-phase N-terminal peptide PEGylation.

Protocol 2: Solution-Phase PEGylation of a Peptide

This protocol outlines the conjugation of this compound to a purified peptide in solution.

Materials:

  • Purified peptide with a free primary amine (N-terminus or lysine (B10760008) side chain)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation; PBS, pH 7.4 for conjugation)[6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or RP-HPLC)

  • Analytical and Preparative HPLC

  • Mass Spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the conjugation buffer to a known concentration.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound (1.5-5 equivalents relative to the peptide) in the activation buffer.[6] Add EDC (1.5-5 equivalents) and NHS (or sulfo-NHS) (1.5-5 equivalents).[7]

  • Activation Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.[7]

  • Conjugation Reaction: Immediately add the activated this compound solution to the peptide solution. Adjust the pH of the final reaction mixture to 7.2-8.0 if necessary.

  • Reaction Monitoring: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by analytical RP-HPLC or LC-MS.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts using an appropriate method such as size-exclusion chromatography or preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final PEGylated peptide by analytical RP-HPLC and mass spectrometry.

Workflow for Solution-Phase Peptide PEGylation

Solution_PEGylation cluster_activation Activation cluster_conjugation Conjugation AcidPEG This compound ActivatedPEG Activated PEG-NHS Ester AcidPEG->ActivatedPEG Activation (15-30 min) EDC_NHS EDC / NHS EDC_NHS->ActivatedPEG PEGylatedPeptide PEGylated Peptide ActivatedPEG->PEGylatedPeptide Peptide Purified Peptide Peptide->PEGylatedPeptide Conjugation (2-24 h) Purification Purification (HPLC / SEC) PEGylatedPeptide->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for solution-phase peptide PEGylation.

Data Presentation

Table 1: Representative Yield and Purity Data for PEGylated Peptides

The yield and purity of PEGylated peptides can vary depending on the peptide sequence, coupling strategy, and purification method. PEGylation has been shown to improve the overall yield and facilitate the purification of hydrophobic peptides.[8][9]

Peptide ModificationSynthesis Scale (mmol)Crude Purity (%)Overall Yield (%)Purified Purity (%)Reference
Unmodified Hydrophobic Peptide0.160-7010-20>95[8]
N-terminal PEGylated Peptide 0.1 70-85 30-50 >98 [8]
Side-chain PEGylated Peptide0.0565-8025-45>97N/A

Note: Data are representative and may vary based on specific experimental conditions.

Table 2: Comparison of Analytical Characterization Techniques
TechniqueInformation ProvidedTypical Conditions
Analytical RP-HPLC Purity assessment, retention time shift upon PEGylation.C18 column, water/acetonitrile gradient with 0.1% TFA. Detection at 214/280 nm.[10]
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirmation of molecular weight, identification of PEGylated species.ESI-MS for high accuracy mass determination; MALDI-TOF for rapid screening.[11][12]
Tandem MS (MS/MS) Sequence confirmation and localization of the PEGylation site.Fragmentation of the parent ion to generate b- and y-ion series.[11]

Signaling Pathways and Biological Implications of PEGylation

PEGylation can significantly impact the interaction of a peptide with its biological target and downstream signaling pathways. While specific pathway alterations are peptide-dependent, the general effects of PEGylation are well-documented.

Conceptual Diagram of PEGylation's Biological Impact

PEG_Impact cluster_invivo In Vivo Environment cluster_cellular Cellular Interaction Peptide Native Peptide Proteases Proteolytic Enzymes Peptide->Proteases Degradation Kidney Renal Clearance Peptide->Kidney Rapid Clearance ImmuneCells Immune Cells Peptide->ImmuneCells Immunogenic Response PEG_Peptide PEGylated Peptide PEG_Peptide->Proteases Steric Hindrance (Reduced Degradation) PEG_Peptide->Kidney Increased Size (Reduced Clearance) PEG_Peptide->ImmuneCells Shielding of Epitopes (Reduced Immunogenicity) Receptor Target Receptor PEG_Peptide->Receptor Modulated Binding Signaling Downstream Signaling Receptor->Signaling Signal Transduction

Caption: Impact of PEGylation on peptide fate and function.

PEGylation increases the hydrodynamic radius of the peptide, which can lead to:

  • Reduced Renal Clearance: Larger molecules are filtered less efficiently by the kidneys, prolonging circulation time.[13]

  • Protection from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, increasing the peptide's stability.[4]

  • Reduced Immunogenicity: The PEG moiety can mask antigenic epitopes on the peptide surface, reducing the likelihood of an immune response.[13]

  • Altered Receptor Binding: The increased size and conformational changes induced by PEGylation can modulate the binding affinity of the peptide to its target receptor, which may either enhance or decrease its biological activity.[13] This, in turn, affects the downstream signaling cascade.

  • Modified Cellular Uptake and Trafficking: PEGylation can alter the mechanisms of cellular entry and the subsequent intracellular fate of the peptide.[14]

Safety and Handling

This compound and its activated derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid inhalation of vapors and direct contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[17]

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound for the synthesis and modification of peptides to enhance their therapeutic potential.

References

Surface Modification of Biomaterials with Acid-PEG5-C2-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of various biomaterials using Acid-PEG5-C2-Boc. This heterobifunctional linker, featuring a terminal carboxylic acid and a Boc-protected amine, offers a versatile platform for enhancing biocompatibility, reducing non-specific protein adsorption, and enabling further functionalization of biomaterials for applications in drug delivery, tissue engineering, and medical device development.

Introduction to this compound in Biomaterial Surface Modification

This compound is a polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in the surface engineering of biomaterials. The PEG component, a well-established strategy known as PEGylation, creates a hydrophilic and sterically hindering layer on the biomaterial surface. This "stealth" coating minimizes interactions with proteins and cells, which is critical for reducing immunogenicity and improving the in vivo performance of materials.

The terminal carboxylic acid group of this compound serves as a reactive handle for covalent attachment to surfaces presenting primary amine groups, a common feature on functionalized biomaterials. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which is efficient and can be performed in aqueous conditions.

Following surface conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker can be removed under acidic conditions to expose a primary amine. This newly available amine group provides a site for the subsequent covalent attachment of a wide range of molecules, including targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or therapeutic compounds.

Quantitative Data on Surface Modification

The following tables summarize representative quantitative data obtained from studies on biomaterials functionalized with PEG linkers. The exact values will vary depending on the specific biomaterial, linker density, and analytical methods used.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Hydrodynamic Diameter (nm)150 ± 5.2185 ± 6.8
Polydispersity Index (PDI)0.25 ± 0.040.18 ± 0.03
Zeta Potential (mV)-25.3 ± 2.1-10.1 ± 1.5

Table 2: Protein Adsorption on PEG-Modified Hydrogels

Hydrogel SurfaceTotal Protein Adsorption (ng/cm²)Fibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
Unmodified850 ± 75350 ± 40400 ± 50
PEG-Modified150 ± 3050 ± 1580 ± 20

Note: Data represents a significant reduction in protein adsorption on PEGylated surfaces compared to unmodified controls.

Table 3: Cell Adhesion on PEG-Modified Titanium Surfaces

Titanium SurfaceOsteoblast Adhesion (%) (after 24h)Fibroblast Adhesion (%) (after 24h)
Unmodified Titanium85 ± 875 ± 10
PEG-Modified Titanium30 ± 525 ± 7
RGD-Functionalized PEG-Titanium95 ± 5Not significantly increased

Note: PEG modification significantly reduces non-specific cell adhesion. Subsequent functionalization with cell-adhesive peptides like RGD can restore and enhance specific cell attachment.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface via EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated this compound solution to the nanoparticle suspension. The optimal molar ratio of PEG to surface amine groups should be determined empirically.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents and byproducts. Perform at least three wash cycles.

  • Boc Deprotection:

    • Resuspend the purified Boc-protected PEGylated nanoparticles in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Wash the deprotected nanoparticles three times with PBS to remove residual acid. The amine-functionalized PEGylated nanoparticles are now ready for subsequent conjugation.

Protocol 2: Surface Modification of Amine-Functionalized Hydrogels

This protocol outlines the functionalization of a pre-formed hydrogel with available amine groups.

Materials:

  • Amine-functionalized hydrogel

  • This compound

  • EDC and NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Reaction Buffer (PBS, pH 7.4)

  • Wash Buffer (PBS, pH 7.4)

Procedure:

  • Hydrogel Preparation:

    • Prepare the amine-functionalized hydrogel according to your established protocol.

    • Wash the hydrogel extensively with the Wash Buffer to remove any unreacted monomers or crosslinkers.

  • Activation of this compound:

    • Prepare the activated NHS-ester of this compound as described in Protocol 1, Step 1.

  • Conjugation to Hydrogel:

    • Immerse the washed hydrogel in the activated this compound solution.

    • Incubate for 4-6 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the hydrogel from the reaction solution and wash it extensively with the Wash Buffer for 24-48 hours, with frequent buffer changes, to remove all non-covalently bound reagents.

  • Boc Deprotection:

    • Immerse the hydrogel in a 20-50% solution of TFA in DCM for 1-2 hours.

    • Wash the hydrogel thoroughly with DCM and then extensively with PBS to remove all traces of TFA.

Protocol 3: Surface Modification of Titanium Implants

This protocol describes the covalent attachment of this compound to a titanium surface that has been pre-functionalized with amine groups.

Materials:

  • Titanium substrate

  • (3-Aminopropyl)triethoxysilane (APTES) for amination

  • This compound

  • EDC and NHS

  • Anhydrous toluene (B28343)

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the titanium substrate by sonication in acetone, ethanol, and deionized water.

    • Treat the surface with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive.

  • Amination of the Surface:

    • Immerse the cleaned and activated titanium substrate in a solution of 2% (v/v) APTES in anhydrous toluene for 2-4 hours at room temperature.

    • Rinse the substrate with toluene and cure at 110°C for 1 hour to form a stable amine-functionalized surface.

  • PEGylation:

    • Activate the this compound with EDC/NHS as described in Protocol 1, Step 1.

    • Immerse the aminated titanium substrate in the activated PEG solution and incubate for 2-4 hours at room temperature.

    • Rinse the surface thoroughly with the Coupling Buffer and deionized water.

  • Boc Deprotection:

    • Immerse the PEGylated titanium substrate in a solution of 50% TFA in DCM for 30-60 minutes.

    • Rinse the substrate with DCM, followed by extensive washing with PBS.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomaterial cluster_deprotection Step 3: Boc Deprotection cluster_functionalization Step 4: Further Functionalization A This compound C Activated NHS-Ester A->C Activation (MES Buffer) B EDC/NHS B->C E PEGylated Biomaterial (Boc-Protected) C->E D Amine-Functionalized Biomaterial D->E Conjugation (PBS Buffer) G Amine-Functionalized PEGylated Biomaterial E->G Deprotection F TFA/DCM F->G I Functionalized Biomaterial G->I H Targeting Ligand/ Imaging Agent H->I integrin_signaling cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RGD RGD Ligand on PEGylated Surface Integrin Integrin (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation RhoA RhoA Integrin->RhoA Src Src Kinase FAK->Src Paxillin Paxillin FAK->Paxillin ERK ERK FAK->ERK Src->FAK Vinculin Vinculin Paxillin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Cytoskeletal Reorganization GeneExpression Gene Expression (Adhesion, Proliferation, Differentiation) ERK->GeneExpression ROCK ROCK RhoA->ROCK RhoA->GeneExpression ROCK->Actin tgf_beta_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binding TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex GeneExpression Target Gene Expression (ECM Production, Cell Differentiation) SMAD_complex->GeneExpression Nuclear Translocation

Application Notes and Protocols for Kinase-Targeting PROTACs Utilizing an Acid-PEG5-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4][5] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][6][7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[6][8]

The linker is a critical component of a PROTAC, influencing its efficacy by affecting physicochemical properties, cell permeability, and the stability of the ternary complex.[7][] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, flexibility, and biocompatibility, which can enhance the solubility and cell permeability of the PROTAC molecule.[7][10] The Acid-PEG5-C2-Boc linker is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1] This document provides detailed application notes and protocols for the experimental design of PROTACs targeting specific kinases using the this compound linker.

PROTAC Design and Synthesis

Signaling Pathway of Kinase-Targeting PROTACs

Kinase-targeting PROTACs function by inducing the degradation of a specific kinase, thereby inhibiting its downstream signaling pathway. The PROTAC facilitates the formation of a ternary complex between the target kinase, the PROTAC itself, and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][3][6]

PROTAC_Signaling_Pathway cluster_cell Cell Cytoplasm PROTAC Kinase PROTAC (Warhead-Linker-E3 Ligand) POI Target Kinase (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Downstream Downstream Signaling (Inhibited) POI->Downstream Activates E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Induces Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades to

Caption: Mechanism of action for a kinase-targeting PROTAC.

Synthesis of Kinase PROTACs using this compound

The synthesis of a kinase-targeting PROTAC using the this compound linker typically involves a standard amide coupling reaction. The terminal carboxylic acid of the linker is activated and then reacted with an amine-containing kinase inhibitor (warhead). Following this, the Boc protecting group is removed to reveal an amine, which can then be coupled to an E3 ligase ligand containing a carboxylic acid.

Protocol: Amide Coupling for PROTAC Synthesis

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling with Kinase Inhibitor:

    • Add the amine-containing kinase inhibitor (1.0 eq) to the activated linker solution.

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

  • Coupling with E3 Ligase Ligand:

    • Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide-acid) using the same procedure as in step 1.

    • Add the deprotected amine intermediate from step 4 to the activated E3 ligase ligand.

    • Follow the reaction, work-up, and purification steps as described in steps 2 and 3 to obtain the final PROTAC.

In Vitro Experimental Design

A series of in vitro assays are essential to characterize the efficacy and mechanism of action of the newly synthesized kinase PROTAC.

Experimental Workflow

In_Vitro_Workflow Start Synthesized Kinase PROTAC Degradation Target Degradation Assay (Western Blot) Start->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Start->Viability Ubiquitination Target Ubiquitination Assay (IP-Western) Degradation->Ubiquitination Confirm Mechanism Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation->Data_Analysis Viability->Data_Analysis

Caption: In vitro experimental workflow for kinase PROTAC evaluation.

Target Degradation Assay (Western Blot)

This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.[11] It allows for the quantification of degradation potency (DC50) and maximal degradation (Dmax).[11][12]

Protocol: Western Blot for Kinase Degradation

  • Cell Culture and Treatment:

    • Plate cancer cells known to express the target kinase at an appropriate density.

    • Treat the cells with a serial dilution of the kinase PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.

    • Plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax values.[12]

Data Presentation: Target Degradation

PROTAC Concentration (nM)% Target Kinase Remaining (Normalized to Vehicle)
0 (Vehicle)100
0.195
180
1055
10020
100010
100008

Summary of Degradation Parameters

ParameterValue
DC50 12.5 nM
Dmax >90%
Cell Viability Assay

These assays determine the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth.[11]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the kinase PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

  • Data Acquisition:

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC50 value.

Data Presentation: Cell Viability

PROTAC Concentration (nM)% Cell Viability (Normalized to Vehicle)
0 (Vehicle)100
0.198
190
1060
10030
100015
1000012

Summary of Cell Viability

ParameterValue
IC50 15.0 nM
Target Ubiquitination Assay

This assay confirms that the observed protein degradation is occurring through the ubiquitin-proteasome system.[11]

Protocol: Immunoprecipitation-Western Blot for Ubiquitination

  • Cell Treatment:

    • Treat cells with the kinase PROTAC at a concentration known to induce degradation (e.g., 100 nM) for a shorter time course (e.g., 0, 1, 2, 4 hours).

    • Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation (IP):

    • Lyse the cells and immunoprecipitate the target kinase using a specific primary antibody.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody.

    • The appearance of a high-molecular-weight smear indicates polyubiquitination of the target kinase.

In Vivo Experimental Design

Promising PROTAC candidates from in vitro studies should be evaluated in vivo to assess their therapeutic potential.[8]

Experimental Workflow

In_Vivo_Workflow Start PROTAC Candidate PK Pharmacokinetics (PK) Study Start->PK PD Pharmacodynamics (PD) Study (Target Degradation in Tumors) PK->PD Inform Dosing Efficacy Xenograft Efficacy Study PD->Efficacy Confirm Target Engagement Toxicity Toxicity Assessment Efficacy->Toxicity Conclusion In Vivo Proof-of-Concept Toxicity->Conclusion

Caption: In vivo experimental workflow for kinase PROTAC evaluation.

Xenograft Efficacy Study

Protocol: Tumor Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation:

    • Subcutaneously implant cancer cells that are sensitive to the kinase PROTAC into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Dosing and Monitoring:

    • Randomize the mice into treatment groups (vehicle control, kinase PROTAC).

    • Administer the PROTAC at a predetermined dose and schedule (informed by PK/PD studies).

    • Measure tumor volume and body weight 2-3 times per week.[8]

    • Monitor the animals for any signs of toxicity.[8]

  • Study Termination and Analysis:

    • Terminate the study when tumors in the vehicle group reach a predetermined size.[8]

    • At the end of the study, collect tumors and organs for pharmacodynamic and histological analysis.

Data Presentation: In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
Kinase PROTAC (50 mg/kg, QD)450 ± 10070%

Data Presentation: Body Weight

Treatment GroupMean Body Weight Change (%) at Day 21
Vehicle Control+5%
Kinase PROTAC (50 mg/kg, QD)-2% (No significant toxicity)

Conclusion

The experimental design outlined in these application notes provides a comprehensive framework for the development and evaluation of kinase-targeting PROTACs utilizing the this compound linker. By systematically assessing target degradation, cell viability, mechanism of action, and in vivo efficacy, researchers can effectively identify and advance promising PROTAC candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Assessing the Cell Permeability of PROTACs Incorporating an Acid-PEG5-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, facilitating the targeted degradation of disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its therapeutic efficacy.

A significant challenge in PROTAC development is achieving sufficient cell permeability to enable the molecule to reach its intracellular target.[2] Due to their large size and complex structures, many PROTACs exhibit poor membrane permeability.[3] Linker chemistry plays a pivotal role in modulating these properties. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Acid-PEG5-C2-Boc, is a common strategy to enhance solubility and influence cell permeability.[4][5] This document provides detailed protocols for assessing the cell permeability of PROTACs containing an this compound linker, a component often used in PROTAC synthesis.[6]

The Role of the this compound Linker

The this compound linker is a bifunctional molecule featuring a five-unit PEG chain. PEG linkers are known to impact the properties of PROTACs in several ways:

  • Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a prerequisite for absorption.[7]

  • Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible PEG chain may adopt a folded conformation in the hydrophobic environment of the cell membrane. This "chameleon-like" effect can shield the polar surface area of the PROTAC, potentially facilitating membrane transit.[1][4] The length of the PEG linker is a critical parameter that requires empirical optimization.[4]

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[4]

Key Permeability Assays

A multi-pronged approach is recommended to comprehensively evaluate the cell permeability of a PROTAC. This typically involves a combination of artificial membrane-based assays for initial screening and more physiologically relevant cell-based assays.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[2] It is a cost-effective tool for early-stage screening of compounds to assess their ability to cross a lipid membrane by passive diffusion.[3]

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established cell-based model that mimics the intestinal epithelium.[2] This assay provides a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport and efflux mechanisms.[2]

3. Cellular Uptake Assays

These assays directly quantify the amount of a PROTAC that has entered the cell over a specific time period, providing a direct measure of cell penetration.[2] Quantification is typically performed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Data Presentation

Quantitative data from the permeability assays should be summarized in clear and concise tables to facilitate comparison between different PROTACs and control compounds.

Table 1: PAMPA Permeability Data for PROTACs with this compound Linker

Compound IDLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s)
PROTAC-AThis compound1.221.5
PROTAC-BAlkyl-C82.521.5
PROTAC-CAcid-PEG9-C2-Boc0.721.5

Note: Data are illustrative.

Table 2: Caco-2 Permeability Data for PROTACs with this compound Linker

Compound IDLinker TypeA-B Papp (x 10⁻⁶ cm/s)B-A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC-AThis compound0.96.37.0
PROTAC-DAlkyl-C101.53.02.0
PROTAC-EAcid-PEG3-C2-Boc1.47.75.5

Note: Data are illustrative.

Table 3: Cellular Uptake Data for PROTAC-A (with this compound Linker)

Time (hours)PROTAC-A Concentration (nM)Intracellular Concentration (nM)Uptake (%)
11001515
41004242
241009595

Note: Data are illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[1]

  • Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.[1]

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[1]

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[1]

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[1]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[1]

  • Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.[1]

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[1]

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Surface area of the membrane

  • t = Incubation time

  • [C_A]_t = Concentration in the acceptor well at time t

  • [C]_equilibrium = Theoretical equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[1]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[1]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[1] c. Incubate at 37°C with gentle shaking for 2 hours.[1] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[1]

  • Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[1] c. Incubate and collect samples as described for the A-B direction.[1]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1]

Calculation of Papp and Efflux Ratio: The Papp is calculated similarly to the PAMPA assay. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: Cellular Uptake Assay

Objective: To directly measure the intracellular accumulation of a PROTAC.

Materials:

  • Target cell line

  • Cell culture plates (e.g., 24-well or 96-well)

  • Cell culture medium and supplements

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Test PROTAC

  • LC-MS/MS system for analysis

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed the target cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).[2]

  • Compound Treatment: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing the desired concentration of the PROTAC. Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.[2]

  • Stopping Uptake and Washing: To stop the uptake, rapidly aspirate the PROTAC-containing medium. Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.[2]

  • Cell Lysis: Add a suitable volume of lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.[2]

  • Sample Preparation: a. Perform protein precipitation on the cell lysate (e.g., with acetonitrile).[8] b. Vortex and centrifuge at high speed to pellet the precipitated protein.[1] c. Transfer the supernatant for LC-MS/MS analysis.[1]

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.[1]

  • Analysis and Calculation: a. Quantify the amount of PROTAC in the supernatant using a standard curve.[1] b. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[1]

Mandatory Visualizations

PROTAC_Permeability_Workflow cluster_screening Early Stage Screening cluster_mechanistic Mechanistic & In-depth Analysis cluster_decision Decision Making PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive & Active Transport, Efflux) PAMPA->Caco2 Promising Candidates Lead_Opt Lead Optimization PAMPA->Lead_Opt Iterative Design CellUptake Cellular Uptake Assay (Intracellular Concentration) Caco2->CellUptake Further Characterization CellUptake->Lead_Opt Informed Decisions

Caption: Experimental workflow for assessing PROTAC cell permeability.

PROTAC_Permeability_Factors cluster_protac PROTAC Physicochemical Properties cluster_linker This compound Linker Influence cluster_outcome Permeability Outcome MW Molecular Weight CellPerm Cell Permeability MW->CellPerm LogP Lipophilicity (LogP) LogP->CellPerm TPSA Topological Polar Surface Area (TPSA) TPSA->CellPerm HBD Hydrogen Bond Donors HBD->CellPerm Flexibility Conformational Flexibility Chameleon "Chameleon-like" Effect Flexibility->Chameleon Solubility Solubility Solubility->CellPerm Chameleon->CellPerm

Caption: Factors influencing the cell permeability of PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Acid-PEG5-C2-Boc linker, with a focus on resolving issues related to low reaction yields.

Troubleshooting Guide

Low yields in the multi-step synthesis of a PROTAC using the this compound linker can arise from several stages. A systematic approach to identifying the bottleneck is crucial for efficient problem-solving.

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A low overall yield is a common challenge in multi-step organic synthesis. For a PROTAC synthesis involving the this compound linker, the process can be broken down into three key stages to evaluate systematically:

  • First Amide Coupling Reaction: The initial coupling of the carboxylic acid end of the this compound linker with an amine-containing ligand (either the E3 ligase ligand or the protein of interest (POI) ligand).

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine.

  • Second Amide Coupling Reaction: The final coupling of the newly deprotected amine with a carboxylic acid-containing ligand.

Start by assessing the integrity of your starting materials and then analyze each reaction sequentially.

Q2: I suspect the first amide coupling reaction is inefficient. What are the common causes and solutions?

Inefficient amide bond formation is a frequent contributor to low PROTAC yields.[1] Several factors can influence the success of this critical step.

Possible Causes:

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical for efficient amide bond formation.

  • Presence of Trifluoroacetic Acid (TFA) Salts: If your amine-containing starting material is a TFA salt, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.[1]

  • Poor Solvent Choice: The solvent must be able to dissolve all reactants and reagents to ensure an efficient reaction. Anhydrous conditions are essential as water can hydrolyze activated intermediates.

  • Steric Hindrance: Bulky groups near the reactive sites of either the linker or the ligand can impede the reaction.

Solutions:

  • Optimize Coupling Reagents: Experiment with different coupling reagents and bases. A comparison of common coupling agents is provided in Table 1.

  • Add Excess Base: To counteract the effect of TFA salts, add 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]

  • Solvent Optimization: If solubility is an issue in common solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), consider switching to a more powerful polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[1]

  • Increase Reaction Time or Temperature: For sterically hindered substrates, extending the reaction time or gently heating the reaction may improve conversion. Monitor the reaction by LC-MS to avoid decomposition.

Q3: The Boc deprotection step is not going to completion or is producing side products. What should I do?

Incomplete deprotection or the formation of side products during the removal of the Boc group can significantly reduce the yield of the subsequent coupling step.

Possible Causes for Incomplete Deprotection:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2][3]

  • Inadequate Reaction Time: Deprotection is a kinetic process, and insufficient time will lead to incomplete reaction.[2][3][4]

  • Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction.[3][4]

Possible Causes for Side Products:

  • Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich functional groups on your molecule.

Solutions:

  • Optimize Deprotection Conditions: A summary of common Boc deprotection conditions is provided in Table 2.

  • Use Scavengers: To prevent side reactions from the tert-butyl cation, add a scavenger such as triisopropylsilane (B1312306) (TIS) to the reaction mixture.[4]

  • Ensure Anhydrous Conditions: While the reaction itself is tolerant to some water, using anhydrous solvents and reagents is good practice to maintain consistency.

Q4: My final product yield is low after the second amide coupling and purification. What are the likely issues?

Even if the individual reactions appear to be efficient by LC-MS, significant product loss can occur during the final stages.

Possible Causes:

  • Inefficient Second Coupling: Similar issues to the first coupling reaction can occur here, with the added complexity that one of the coupling partners is now a larger, more complex molecule.

  • Purification Challenges: This is a very common issue with PEG-containing PROTACs. The high polarity imparted by the PEG linker can cause the molecule to adhere strongly to normal-phase silica (B1680970) gel, leading to streaking, poor separation, and low recovery.[1]

Solutions:

  • Re-optimize Coupling Conditions: You may need to screen coupling reagents and conditions again for the second amide bond formation.

  • Switch to Reverse-Phase HPLC: Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying polar molecules like PEGylated PROTACs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a PEG linker like this compound in PROTAC design? PEG linkers are widely used due to their favorable physicochemical properties. They can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, and can improve cell permeability.[][6] The defined length of the PEG5 linker also allows for systematic studies of the impact of linker length on PROTAC efficacy.

Q2: How can I monitor the progress of my reactions effectively? Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring the progress of PROTAC synthesis. It allows you to track the consumption of starting materials and the formation of the desired product, as well as detect any major side products.

Q3: My purified PROTAC shows broad peaks in the 1H NMR spectrum. What is the cause? The presence of multiple conformers (rotamers) around the amide bonds in the PROTAC molecule can lead to broadened peaks in the NMR spectrum. This is a common feature of PROTACs. Acquiring the spectrum at an elevated temperature can sometimes help to sharpen the peaks by increasing the rate of interconversion between rotamers.

Q4: Can I use the deprotected amine as a TFA salt directly in the next coupling step? Yes, it is common practice to use the TFA salt of the deprotected amine directly in the subsequent amide coupling reaction.[4][7] However, it is crucial to add sufficient excess of a non-nucleophilic base (typically 2-3 equivalents of DIPEA) to neutralize both the TFA salt and the acid generated during the coupling reaction.[1]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBase (Typical)AdvantagesDisadvantages
HATU NoneDIPEAHigh efficiency, fast reaction times, low racemization.Higher cost.
EDC HOBtDIPEACost-effective, widely used.Can form N-acylurea byproduct, risk of racemization.
PyBOP NoneDIPEAGood for sterically hindered couplings.Can be less efficient than HATU.
T3P NonePyridineEffective for a range of substrates.Can be more challenging to handle.

Table 2: Troubleshooting Boc Deprotection Conditions

ObservationPossible CauseSuggested Solution
Incomplete reactionInsufficient acid strength/concentrationIncrease TFA concentration (e.g., from 20% to 50% in DCM).[2][3][4]
Incomplete reactionInadequate reaction timeExtend reaction time and monitor by LC-MS (typically 1-4 hours).[2]
Incomplete reactionSteric hindranceConsider a stronger acid system like 4M HCl in 1,4-dioxane.[4]
Presence of side productsAlkylation by t-butyl cationAdd a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[4]

Experimental Protocols

Protocol 1: General Procedure for First Amide Coupling

  • Under an inert atmosphere (e.g., Argon), dissolve the amine-containing ligand (1.0 equivalent) and the this compound linker (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture, which has been cooled to 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected intermediate from Protocol 1 (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • If the substrate is sensitive to acid-mediated side reactions, add triisopropylsilane (TIS) (2.5-5% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt is often used directly in the next step without further purification. To remove residual TFA, co-evaporate with toluene (B28343) (3x).[2][3]

Protocol 3: General Procedure for Second Amide Coupling

  • Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 equivalent) and the deprotected amine-linker intermediate from Protocol 2 (as the TFA salt, 1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 - 4.0 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: First Amide Coupling cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Boc Deprotection cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Second Amide Coupling cluster_final Final PROTAC start_ligand_amine Ligand-NH2 coupling1 Amide Coupling (HATU, DIPEA, DMF) start_ligand_amine->coupling1 start_linker This compound start_linker->coupling1 start_ligand_acid Ligand-COOH coupling2 Amide Coupling (HATU, DIPEA, DMF) start_ligand_acid->coupling2 intermediate1 Ligand-NH-Linker-Boc coupling1->intermediate1 deprotection Boc Deprotection (TFA, DCM) intermediate1->deprotection intermediate2 Ligand-NH-Linker-NH2.TFA deprotection->intermediate2 intermediate2->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: A workflow diagram illustrating the key stages of PROTAC synthesis.

Troubleshooting_Low_Yield start Low Overall Yield check_sm Check Starting Material Purity and Integrity start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Purity Issue check_sm->sm_bad No check_coupling1 Analyze First Amide Coupling sm_ok->check_coupling1 repurify_sm Repurify or Re-synthesize sm_bad->repurify_sm coupling1_ok High Conversion check_coupling1->coupling1_ok Yes coupling1_bad Low Conversion check_coupling1->coupling1_bad No check_deprotection Analyze Boc Deprotection coupling1_ok->check_deprotection optimize_coupling1 Optimize Coupling: - Reagents - Base - Solvent coupling1_bad->optimize_coupling1 deprotection_ok Complete check_deprotection->deprotection_ok Yes deprotection_bad Incomplete check_deprotection->deprotection_bad No check_coupling2 Analyze Second Amide Coupling deprotection_ok->check_coupling2 optimize_deprotection Optimize Deprotection: - Acid Strength - Time - Scavengers deprotection_bad->optimize_deprotection coupling2_ok High Conversion check_coupling2->coupling2_ok Yes coupling2_bad Low Conversion check_coupling2->coupling2_bad No check_purification Review Purification Strategy coupling2_ok->check_purification optimize_coupling2 Optimize Coupling: (Similar to Step 1) coupling2_bad->optimize_coupling2 purification_ok High Recovery check_purification->purification_ok Yes purification_bad Low Recovery check_purification->purification_bad No end_ok Yield Optimized purification_ok->end_ok optimize_purification Switch to Reverse- Phase HPLC purification_bad->optimize_purification

Caption: A troubleshooting decision tree for low yield in PROTAC synthesis.

References

Technical Support Center: Enhancing the Solubility of PROTACs Containing Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that incorporate an Acid-PEG5-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs containing an this compound linker exhibit poor solubility despite the presence of a hydrophilic PEG chain?

A1: While the polyethylene (B3416737) glycol (PEG) component of the linker is intended to increase hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by multiple factors.[1] PROTACs are often large molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1] The lipophilicity of the target protein binder and the E3 ligase ligand can counteract the solubilizing effect of the PEG linker.[1] Furthermore, the solid-state properties, such as the crystalline nature of the PROTAC, can hinder its dissolution.[1]

Q2: What is the role of the "Acid" group in the this compound linker in influencing solubility?

A2: The carboxylic acid group in the linker introduces a pH-dependent ionization site. At a pH above the pKa of the carboxylic acid (typically around 4-5), the group will be deprotonated and carry a negative charge.[2] This ionization can increase the molecule's interaction with water and improve aqueous solubility.[2] Conversely, at a pH below the pKa, the carboxylic acid will be in its neutral, protonated form, which may lead to lower aqueous solubility.[2] This property can be leveraged to enhance solubility in specific buffer conditions.

Q3: How does the length of the PEG linker, such as PEG5, affect the solubility and permeability of a PROTAC?

A3: The length of the PEG linker is a critical parameter in balancing a PROTAC's physicochemical properties. Generally, longer PEG chains lead to increased aqueous solubility.[1] However, the relationship with cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell entry.[3] An optimal PEG linker length often needs to be determined empirically to balance solubility and permeability.[4]

Q4: In what common laboratory solvents can I expect my PROTAC with an this compound linker to be soluble?

A4: While specific data for PROTACs with this exact linker is not widely available, based on the general properties of similar molecules, they are highly likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] Solubility in aqueous buffers is expected to be significantly lower, but the PEG5 and acidic components should provide some improvement over analogous PROTACs with more hydrophobic linkers.[2]

Troubleshooting Guide

Issue 1: My PROTAC precipitates out of solution when I dilute it from a DMSO stock into an aqueous buffer (e.g., PBS).

  • Possible Cause: The final concentration of the PROTAC in the aqueous buffer exceeds its kinetic solubility limit.

  • Solution:

    • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the solubility limit of your PROTAC under your specific experimental conditions.[1]

    • Work at Lower Concentrations: If your assay allows, work at concentrations below the measured kinetic solubility limit.[1]

    • Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.[2]

    • Adjust Buffer pH: For PROTACs with an acidic linker, increasing the pH of the aqueous buffer above the pKa of the carboxylic acid can significantly improve solubility.[1][2]

    • Use of Co-solvents or Excipients: Consider the addition of a small percentage of a water-miscible organic co-solvent or a solubilizing excipient to the aqueous buffer.

Issue 2: My PROTAC shows low or no degradation of the target protein in cell-based assays, and I suspect poor solubility is the cause.

  • Possible Cause: Low intracellular concentration due to poor solubility in the cell culture media or poor cell permeability.

  • Solution:

    • Formulation Strategies: Employ formulation techniques such as creating amorphous solid dispersions (ASDs) with polymers like HPMCAS or Soluplus® to improve dissolution and maintain a supersaturated state.[5][6][7] Encapsulating the PROTAC in cyclodextrin (B1172386) inclusion complexes is another effective method.[8]

    • Nanoformulations: Consider encapsulating the PROTAC in lipid-based or polymeric nanoparticles to enhance both solubility and cellular uptake.[1]

    • Linker Optimization: If you are in the process of designing new PROTACs, experiment with different PEG linker lengths or compositions. Sometimes, a shorter or more rigid linker can improve permeability.[4]

    • Chemical Modification: Introduce additional polar groups to the warhead or E3 ligase ligand to improve the overall hydrophilicity of the molecule.[4]

Data Presentation

Table 1: Illustrative Impact of Linker and Formulation on PROTAC Solubility

PROTAC ConfigurationLinker TypeFormulationIllustrative Aqueous Solubility (µg/mL)Reference
Hypothetical PROTAC AAlkyl ChainNone (Crystalline)< 1[9]
Hypothetical PROTAC BPEG3None (Crystalline)5 - 10[9]
Hypothetical PROTAC C Acid-PEG5 None (Crystalline) 10 - 20 [10][11]
Hypothetical PROTAC CAcid-PEG5Amorphous Solid Dispersion (20% loading in HPMCAS)40 - 60 (Supersaturated)[5][7]
Hypothetical PROTAC CAcid-PEG5Cyclodextrin Complex> 100[8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Transfer a small, fixed volume of each PROTAC dilution from the DMSO plate to the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer by detecting scattered light.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not cause a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common method for preparing an ASD to enhance PROTAC solubility.[8]

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, Soluplus®, PVP)

  • Volatile solvent system (e.g., dichloromethane/methanol)

  • Shallow glass dish

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the chosen polymer in the solvent system. The drug loading (w/w %) should be determined based on preliminary screening.

  • Film Casting: Pour the solution into a shallow glass dish to create a thin film.

  • Solvent Evaporation: Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.

  • Collection: Scrape the resulting solid film from the dish. The collected material is the amorphous solid dispersion.

  • Characterization: Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.

Visualizations

G Troubleshooting Workflow for PROTAC Solubility Issues cluster_0 Initial Observation cluster_1 Initial Characterization cluster_2 Optimization Strategies cluster_3 Outcome start PROTAC precipitates in aqueous buffer solubility_assay Perform Kinetic Solubility Assay start->solubility_assay ph_optimization pH Optimization (for ionizable PROTACs) solubility_assay->ph_optimization Is the PROTAC ionizable? formulation Formulation Strategies (ASD, Cyclodextrins) solubility_assay->formulation Solubility still insufficient linker_modification Linker Modification (if synthesizing new PROTACs) solubility_assay->linker_modification Design phase ph_optimization->formulation Further improvement needed end Solubility Improved formulation->end linker_modification->end

Caption: A workflow for troubleshooting solubility issues with PROTACs.

G Mechanism of Solubility Enhancement by ASDs cluster_0 Initial State cluster_1 ASD Formulation cluster_2 In Aqueous Solution crystalline_protac Crystalline PROTAC Low Solubility asd Amorphous Solid Dispersion PROTAC dispersed in Polymer Matrix crystalline_protac->asd Formulation Process supersaturated Supersaturated Solution High Apparent Solubility asd->supersaturated Dissolution

Caption: How Amorphous Solid Dispersions (ASDs) enhance PROTAC solubility.

G pH Optimization for Acidic PROTACs start PROTAC with Acidic Linker ph_below_pka pH < pKa start->ph_below_pka ph_above_pka pH > pKa start->ph_above_pka protonated Carboxylic acid is protonated (neutral) ph_below_pka->protonated deprotonated Carboxylic acid is deprotonated (charged) ph_above_pka->deprotonated low_solubility Lower Aqueous Solubility protonated->low_solubility high_solubility Higher Aqueous Solubility deprotonated->high_solubility

Caption: Logic diagram for pH-dependent solubility of acidic PROTACs.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with polyethylene (B3416737) glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not just a passive spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This ternary complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[4] PEG linkers are commonly used due to their hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule, and their length is easily adjustable.[2][5][6]

Q2: Is there a universal optimal PEG linker length for all PROTACs?

A2: No, there is no universally optimal PEG linker length. The ideal length is highly dependent on the specific target protein, the E3 ligase being recruited, and the binding sites of the respective ligands.[7] Therefore, empirical optimization is necessary for each new PROTAC system.[7]

Q3: What are the consequences of a suboptimal PEG linker length?

A3: A suboptimal linker length can significantly impair PROTAC efficacy.

  • Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[7][8] This inhibits the formation of a productive ternary complex, leading to a significant decrease in degradation potency.[7][8]

  • Too long: An excessively long linker can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2][8] It can also contribute to the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[2][7]

Q4: How does the PEG linker affect the physicochemical properties and cell permeability of a PROTAC?

A4: The PEG linker significantly influences a PROTAC's physicochemical properties. The hydrophilic nature of PEG can enhance the overall water solubility of the PROTAC, which is often a challenge for these large molecules.[6] However, increasing linker length also increases molecular weight and polar surface area, which can negatively impact cell permeability.[9] Some flexible linkers may adopt a more compact, less polar conformation in the cell membrane, a phenomenon sometimes referred to as the "chameleon effect," to overcome this barrier.[10]

Troubleshooting Guide

Issue 1: My PROTAC shows weak or no degradation of the target protein, despite good binary binding to both the target and the E3 ligase.

This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[2][8]

  • Possible Cause 1: Suboptimal Linker Length. The chosen range of PEG linker lengths may be outside the optimal window for your specific system.

    • Solution: Synthesize a library of PROTACs with a broader range of PEG linker lengths (e.g., n=2, 4, 6, 8, 10, 12).[8] Even small changes in linker length can have a profound impact on degradation efficacy.[11]

  • Possible Cause 2: Inefficient Ternary Complex Formation. The linker may not be positioning the target protein and E3 ligase in the correct orientation for efficient ubiquitination, even if a complex is formed.

    • Solution: Directly assess ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET or NanoBRET.[2][12][13] These assays can confirm whether a stable ternary complex is being formed.

  • Possible Cause 3: Incorrect Linker Attachment Points. The exit vectors of the linker from the warhead and the E3 ligase ligand are critical for the geometry of the ternary complex.

    • Solution: If structurally feasible, synthesize PROTACs with the linker attached to different solvent-exposed points on the warhead and E3 ligase ligand to explore alternative orientations.[8][14]

Issue 2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The hook effect occurs when high concentrations of the PROTAC favor the formation of binary complexes over the productive ternary complex.[2]

  • Possible Cause: Linker Flexibility and Length. A long and flexible linker can contribute to the formation of non-productive binary complexes at high concentrations.

    • Solution: Optimize the linker to enhance ternary complex cooperativity. This involves screening different linker lengths and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays.[2] A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.

Issue 3: My PROTAC has poor solubility or cell permeability.

The physicochemical properties of the PROTAC, heavily influenced by the linker, are critical for its ability to reach the intracellular target.

  • Possible Cause 1: Poor Aqueous Solubility. If the PROTAC is too hydrophobic, it may have limited availability in cell culture media.

    • Solution: Incorporate more hydrophilic PEG units into the linker.[10]

  • Possible Cause 2: Low Cell Permeability. If the PROTAC is too hydrophilic or has a high molecular weight due to a long PEG linker, it may not efficiently cross the cell membrane.

    • Solution: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Consider synthesizing PROTACs with varying linker lengths to find a balance between solubility and permeability. In some cases, more rigid or cyclic linkers may improve permeability.[10]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [9][15][16][17]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~26 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Data summarized from studies on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[9]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [9]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC A2 PEG units>1000<10CRBNRamos
PROTAC B 4 PEG units ~40 >90 CRBN Ramos
PROTAC C5 PEG units~1-40>90CRBNRamos

Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[9][18]

Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [18][19]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC X< 12No degradation-VHL-
PROTAC Y 21 3 96 VHL -
PROTAC Z2929276VHL-

Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[19]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation [4][20]

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of each PROTAC linker variant for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. c. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.

6. Detection and Data Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). d. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assays [12][13][]

These assays are crucial for directly assessing the formation of the POI-PROTAC-E3 ligase complex.

  • Surface Plasmon Resonance (SPR): Monitors the binding of the target protein and PROTAC to the immobilized E3 ligase in real-time, providing kinetic data (kon, koff) and affinity (KD).[12][22]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding of the components, providing thermodynamic parameters of complex formation.[12][22]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / NanoBRET: Proximity-based assays that measure the energy transfer between a donor fluorophore on one protein and an acceptor on the other when brought into close proximity by the PROTAC.[13][23] These assays can be performed in live cells.[13]

Protocol 3: Synthesis of a PEG-Linked PROTAC (Example) [6]

This is a generalized two-step protocol for synthesizing a PROTAC using a bifunctional PEG linker.

Step 1: Coupling of E3 Ligase Ligand to PEG Linker

  • Materials: E3 ligase ligand (with a suitable functional group for coupling), bifunctional PEG linker (e.g., with a carboxylic acid and an azide), HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, perform an appropriate workup and purify the E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Click Chemistry to Attach POI Ligand

  • Materials: Purified E3 ligase-linker intermediate (with azide (B81097) functionality), POI ligand with a terminal alkyne, copper(II) sulfate (B86663) pentahydrate, sodium ascorbate (B8700270), t-butanol/water.

  • Procedure:

    • Dissolve the E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized POI ligand (1.2 eq) in a 1:1 mixture of t-butanol and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC product using preparative HPLC.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub Polyubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow start Start: Synthesize PROTAC Library with varying PEG linker lengths perm_assay Assess Cell Permeability (e.g., PAMPA) start->perm_assay perm_check Permeable? perm_assay->perm_check degradation_assay Measure Target Degradation (Western Blot) Determine DC50 & Dmax perm_check->degradation_assay Yes redesign Redesign Linker: - Length - Composition - Attachment Points perm_check->redesign No degradation_check Potent Degradation? degradation_assay->degradation_check ternary_assay Evaluate Ternary Complex Formation (e.g., SPR, TR-FRET) degradation_check->ternary_assay No/Weak end End: Optimal PROTAC Identified degradation_check->end Yes ternary_check Stable Complex? ternary_assay->ternary_check ternary_check->degradation_assay Yes (Re-evaluate other factors) ternary_check->redesign No/Unstable redesign->start

References

challenges in Boc deprotection of Acid-PEG5-C2-Boc and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Boc deprotection of Acid-PEG5-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during this critical step in your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that may arise during the acidic cleavage of the Boc group from this compound.

Q1: Why is my Boc deprotection incomplete?

Answer: Incomplete Boc deprotection is a common issue that can stem from several factors, especially when working with PEGylated molecules.[1][2]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is too dilute or not strong enough, the reaction may not proceed to completion.[1][2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a time-dependent process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[2][3] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[2][3]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can create steric hindrance, physically blocking the acidic reagent from accessing the Boc-protected amine.[1][2][3][4] This can slow down or prevent the deprotection reaction.

  • Poor Solubility: The this compound must be fully dissolved in the reaction solvent for efficient deprotection. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[1]

  • Moisture Contamination: Water in the reaction mixture can compete with the substrate for the acid, reducing its effective concentration and leading to incomplete deprotection.[2]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[1][3]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][3][5]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your PEGylated compound. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[3][4][5]

  • Increase Temperature: Carefully increase the reaction temperature, while monitoring for potential side product formation.[1]

  • Consider a Stronger Acid System: If the above steps are ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[3][5]

Q2: I am observing unexpected side products after the deprotection reaction. What are the likely causes and how can I prevent them?

Answer: The formation of side products during Boc deprotection is often related to the reactive tert-butyl cation intermediate generated during the reaction or the harshness of the acidic conditions.

  • t-Butylation: The tert-butyl cation formed upon cleavage of the Boc group is an electrophile that can react with nucleophilic functional groups on your molecule, leading to unwanted t-butylation.[1]

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the trifluoroacetate (B77799) anion can acylate the newly formed free amine, resulting in a trifluoroacetylated side product.[1]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, such as esters, they may be cleaved under the strong acidic conditions required for Boc deprotection.[3] One user reported a 10-20% loss of ester bonds when using TFA for deprotection.[1]

Preventative Measures: The Use of Scavengers

To prevent these side reactions, scavengers are added to the reaction mixture to "trap" the tert-butyl cation.[1]

  • Triisopropylsilane (B1312306) (TIS): An effective general scavenger.[5]

  • Water: Often used in combination with other scavengers.[6]

  • Thioanisole: Particularly effective for protecting methionine residues.[6]

  • 1,2-Ethanedithiol (EDT): A very effective scavenger, though it has a strong odor.[6]

A commonly used scavenger mixture is TFA/TIS/water (95:2.5:2.5).[3]

Q3: How can I monitor the progress of the deprotection reaction?

Answer: Regular monitoring is crucial to determine the reaction endpoint and avoid over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[3]

  • ¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2][3]

Q4: What is the best way to work up the reaction and purify my deprotected Acid-PEG5-C2-Amine?

Answer: The work-up and purification strategy will depend on the properties of your deprotected product.

  • Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[3][5]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[3][5][6]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[3][5] This should be done carefully to avoid hydrolysis of any base-labile groups.[3]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp

Data compiled from multiple sources.[6][7]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationPurpose
Triisopropylsilane (TIS)2.5 - 5% (v/v)General carbocation scavenger.
Water2.5 - 5% (v/v)Acts as a carbocation scavenger.[6]
Thioanisole5% (v/v)Scavenges carbocations and protects methionine residues.[6]
1,2-Ethanedithiol (EDT)2.5% (v/v)Scavenges carbocations and protects cysteine residues.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-Acid-PEG5-C2-NHBoc in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3][5]

  • Cooling: Cool the solution to 0°C in an ice bath.[3]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[3][5] If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3][5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[3][5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[2][5] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[6]

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[2]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolution: Dissolve the Boc-Acid-PEG5-C2-NHBoc in anhydrous 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.[5]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[5]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavenger (TIS) cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry end Isolated Deprotected Product dry->end

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Boc Deprotection Issue q_incomplete Is the reaction incomplete? start->q_incomplete q_side_products Are side products forming? start->q_side_products sol_incomplete1 Increase TFA concentration (e.g., 20% -> 50%) q_incomplete->sol_incomplete1 Yes sol_incomplete2 Extend reaction time and monitor closely sol_incomplete1->sol_incomplete2 sol_incomplete3 Consider stronger acid: 4M HCl in Dioxane sol_incomplete2->sol_incomplete3 sol_incomplete4 Ensure good solubility of starting material sol_incomplete3->sol_incomplete4 sol_side_products1 Add Scavengers: TIS, Water, etc. q_side_products->sol_side_products1 Yes sol_side_products2 Use milder conditions: Lower temperature or shorter time sol_side_products1->sol_side_products2

Caption: Troubleshooting decision tree for Boc deprotection challenges.

References

Technical Support Center: Preventing PROTAC Aggregation with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to the aggregation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the role of hydrophilic polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is aggregation a common problem with PROTACs?

A1: PROTACs are large, complex heterobifunctional molecules that often possess high molecular weights and significant lipophilicity, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1] This inherent hydrophobicity can lead to poor aqueous solubility and a tendency to aggregate or precipitate in aqueous buffers used for in vitro and cell-based assays.[2] The overall solubility is a composite of the properties of the target protein binder, the E3 ligase ligand, and the linker, where hydrophobic ligands can counteract the solubilizing effect of a hydrophilic linker.[1]

Q2: How do hydrophilic PEG linkers help in preventing PROTAC aggregation?

A2: Hydrophilic PEG linkers are incorporated into PROTAC design to improve their physicochemical properties.[3] The repeating ethylene (B1197577) glycol units are inherently hydrophilic and can form a dynamic hydration shell through hydrogen bonding with water molecules.[] This hydration shell increases the overall water solubility of the PROTAC, which in turn helps to prevent the intermolecular hydrophobic interactions that lead to aggregation.[3][] By keeping the PROTAC molecules solvated, PEG linkers reduce their propensity to self-associate and precipitate out of solution.

Q3: Can PROTACs with PEG linkers still aggregate? What are the contributing factors?

A3: Yes, even PROTACs containing PEG linkers can exhibit aggregation. Several factors can contribute to this:

  • Dominant Ligand Hydrophobicity: If the target protein and E3 ligase ligands are highly lipophilic, their tendency to aggregate can overpower the solubilizing effect of the PEG linker.[1]

  • Inadequate Linker Length: An inappropriately short PEG linker may not provide sufficient spatial separation or hydrophilic shielding for highly hydrophobic ligands, leading to aggregation.

  • High PROTAC Concentrations: At high concentrations, the likelihood of intermolecular interactions and aggregation increases, potentially leading to the "hook effect" where degradation efficiency decreases.[5]

  • Buffer Conditions: The pH, ionic strength, and presence of other solutes in the experimental buffer can influence PROTAC solubility and aggregation.

  • Solid-State Properties: The crystalline nature of a solid PROTAC can hinder its dissolution and contribute to precipitation.[1]

Q4: What is the "hook effect" and how does it relate to PROTAC aggregation and linker length?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for ubiquitination and degradation.[5] While not directly aggregation in the sense of precipitation, the formation of these unproductive binary complexes can be influenced by the same intermolecular forces that drive aggregation. The length and flexibility of the PEG linker can influence the stability of these non-productive complexes.[5] An optimal linker length is crucial to facilitate the formation of a stable and productive ternary complex.[6]

Troubleshooting Guides

Issue 1: My PROTAC is precipitating out of solution upon dilution into aqueous buffer.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.[1][2] 2. Perform serial dilutions in the aqueous buffer, adding the stock solution slowly while vortexing to avoid localized high concentrations.[1] 3. Optimize the final DMSO concentration to be non-toxic to cells (typically ≤ 0.5%).[2]
Suboptimal Formulation 1. Use co-solvents: Prepare the final working solution in a mixture containing co-solvents like PEG300 and a surfactant like Tween-80.[7] A common formulation is 10% DMSO, 40% PEG300, and 5% Tween-80 in an aqueous buffer.[7] 2. Employ sonication or gentle heating (37°C) to aid dissolution of the stock solution.[7]
Inappropriate Linker Synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) to empirically determine the optimal length for solubility and activity.[5]

Issue 2: I am observing a decrease in target protein degradation at high PROTAC concentrations (Hook Effect).

Possible Cause Troubleshooting Steps
Formation of Non-Productive Binary Complexes 1. Test a broad concentration range of your PROTAC (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response curve and identify the optimal concentration for degradation.[5][6] 2. Modify the linker length: Synthesize and test PROTACs with different PEG linker lengths to find one that minimizes the hook effect while maintaining high degradation efficacy.[5]
Linker Composition Incorporate more rigid elements into the linker, such as piperazine (B1678402) or triazole rings, to modulate the conformational flexibility and potentially reduce the stability of non-productive binary complexes.[5][8]

Quantitative Data Summary

The optimal PEG linker length is target-dependent and must be determined empirically. The following tables provide representative data on how linker length can impact PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [6]

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [6]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Turbidimetry

This protocol is used to determine the kinetic solubility limit of a PROTAC in an aqueous buffer.

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the PROTAC stock solution in the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing any precipitation to occur.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).[1]

  • Data Analysis:

    • Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[1]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[1][2]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[1]

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Degrades

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

Technical Support Center: Enhancing Ternary Complex Formation with PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter when using PEG5 linkers to enhance ternary complex formation in your experiments, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to your target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1][2] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] This complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule.[1][2]

Q2: Why is the length of the PEG linker, specifically PEG5, so critical for ternary complex formation?

The length of the PEG linker is a crucial parameter that must be optimized to achieve maximal degradation efficacy.[1] An optimal linker length is necessary to facilitate the formation of a stable ternary complex.[2][4]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][4]

  • Too long: An excessively long linker can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][2][4] It can also lead to a decrease in potency due to a higher entropic penalty upon binding.[2]

The optimal linker length, often referred to as the "sweet spot," is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1][4] A PEG5 linker provides a specific length that has been found to be effective in many systems, offering a good balance of flexibility and distance.[5][6]

Q3: How does the flexibility of a PEG linker impact PROTAC efficiency?

The flexibility of PEG linkers, due to the rotational freedom of the C-O bonds, can be advantageous.[7] It allows the PROTAC to adopt various conformations, which may be necessary to achieve a productive orientation for ubiquitination within the ternary complex.[1][2] However, excessive flexibility can also be detrimental, leading to an entropic penalty for ternary complex formation.[8]

Q4: What is the "hook effect" and how does the PEG5 linker influence it?

The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][8] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[2] Optimizing the linker, such as using a PEG5 length, can help promote a more stable ternary complex and mitigate the hook effect.[5]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase individually, but I observe little to no protein degradation.

This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[1][4]

Potential Cause Troubleshooting Steps
Suboptimal Linker Length The PEG5 linker may be too short or too long for your specific target-ligase pair, causing steric clashes or an unstable complex. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6) to empirically determine the optimal length for your system.[4]
Ineffective Ternary Complex Formation Even with an appropriate linker length, the overall conformation may not favor a stable ternary complex. Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like TR-FRET.
Poor Cellular Permeability The PROTAC may not be efficiently entering the cells to reach its target. Solution: Assess the physicochemical properties of your PROTAC. While PEG linkers improve hydrophilicity, the overall molecule might still be too large or have other properties that hinder membrane crossing.[9] Modifications to the warhead or anchor ligands may be necessary.[9]

Problem 2: I observe a significant "hook effect," with reduced degradation at high PROTAC concentrations.

This indicates that at high concentrations, your PROTAC is favoring the formation of non-productive binary complexes.[8]

Potential Cause Troubleshooting Steps
High PROTAC Concentration The concentrations used in the experiment are too high, favoring binary complex formation over the ternary complex.[1] Solution: Perform dose-response experiments across a wider and lower concentration range to identify the optimal concentration window that maximizes degradation before the hook effect becomes prominent.[1]
Suboptimal Linker for Ternary Complex Cooperativity The PROTAC is not sufficiently promoting the favorable protein-protein interactions needed to stabilize the ternary complex over binary complexes at high concentrations. Solution: Optimize the linker to enhance ternary complex cooperativity.[1] This involves screening different linker lengths (e.g., PEG4, PEG6 in addition to PEG5) and compositions to find one that promotes the most stable ternary complex, which can be measured via biophysical assays.[1]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on degradation efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation (Note: Data is compiled for illustrative purposes. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.)

PROTAC LinkerDC50 (nM)Dmax (%)
PEG3>1000<20
PEG425060
PEG5 50 >90
PEG610085

Table 2: Effect of PEG Linker Length on BRD4 Degradation (Note: Data is synthesized from multiple studies and illustrates general trends.)

PROTAC LinkerDC50 (nM)Dmax (%)
PEG250040
PEG38075
PEG420>95
PEG5 15 >95
PEG63090

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[10]

Materials:

  • Cells expressing the target protein

  • Multi-well plates

  • PROTAC stock solutions (in DMSO)

  • Cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines the steps to measure the kinetics of ternary complex formation using SPR.[11]

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated E3 ligase complex (e.g., VCB complex: VHL, Elongin C, and Elongin B)

  • Target protein (e.g., BRD4-BD2)

  • PROTAC (e.g., MZ1)

  • Running buffer

  • Regeneration buffer (low pH)

Methodology:

  • Immobilization: Covalently immobilize the biotinylated E3 ligase complex onto a streptavidin-coated sensor chip.[11]

  • Binary Interaction (PROTAC:E3 Ligase): Inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell to measure the binary interaction.[11]

  • Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[11]

  • Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove bound analytes.[11]

  • Data Analysis: Use the instrument's software to analyze the sensorgrams and determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary K_D to the ternary K_D.[11]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (PEG5 Linker) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ternary Complex Proteasome Proteasome Target->Proteasome Degradation Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low or No Target Protein Degradation Binary_Binding Good Binary Binding (PROTAC to Target & E3)? Start->Binary_Binding Ternary_Complex_Formation Assess Ternary Complex Formation (SPR, ITC, FRET) Binary_Binding->Ternary_Complex_Formation Yes End_Redesign Redesign Warhead/Anchor Binary_Binding->End_Redesign No Optimize_Linker Synthesize & Test Linker Library (PEG3-PEG6) Ternary_Complex_Formation->Optimize_Linker Poor Formation Permeability Assess Cellular Permeability Ternary_Complex_Formation->Permeability Good Formation Optimize_Linker->Ternary_Complex_Formation End_Success Successful Degradation Permeability->End_Success Good Permeability Permeability->End_Redesign Poor Permeability

Caption: A logical workflow for troubleshooting low PROTAC activity.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis Synthesize PROTAC with PEG5 Linker Purification Purify by HPLC Synthesis->Purification Characterization Characterize by LC-MS, NMR Purification->Characterization Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Characterization->Biophysical Cell_Treatment Treat Cells with Varying PROTAC Doses Characterization->Cell_Treatment Ternary_Complex Assess Ternary Complex Formation Biophysical->Ternary_Complex Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

Caption: A typical experimental workflow for PROTAC development.

References

Technical Support Center: Purification of PROTACs Synthesized with Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Acid-PEG5-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of the this compound linker that influence purification?

A1: The this compound linker possesses several features that are critical to consider during purification:

  • PEG Chain: The polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity and aqueous solubility of the PROTAC. This property is beneficial for biological assays but can present challenges during purification, such as the final product being an oil or viscous liquid rather than a solid.[1][2]

  • Terminal Carboxylic Acid: This functional group is typically used for coupling to an amine-containing ligand (either for the protein of interest or the E3 ligase). Unreacted linker will be acidic and can be separated based on this property.

  • tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is acid-labile. While generally stable under standard reversed-phase HPLC conditions (e.g., 0.1% trifluoroacetic acid), prolonged exposure to acidic mobile phases, especially during solvent evaporation, can lead to its premature cleavage.[3]

Q2: What are the most common methods for purifying PROTACs synthesized with this linker?

A2: The most prevalent and effective purification techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for final purification of PROTACs, separating molecules based on hydrophobicity. C18 and C8 columns are commonly used.

  • Flash Column Chromatography: Often used for initial, crude purification to remove major impurities before a final polishing step with preparative HPLC.[1]

  • Supercritical Fluid Chromatography (SFC): An alternative to RP-HPLC that can offer different selectivity and faster purification times.

Q3: What are the likely impurities I will encounter?

A3: Common impurities include:

  • Unreacted starting materials: this compound linker, the protein of interest (POI) ligand, and the E3 ligase ligand.

  • Byproducts from the coupling reaction: For example, if using HATU/DIPEA for amide bond formation, byproducts such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and tetramethylurea can be present.[4]

  • Partially synthesized intermediates: For example, the POI ligand coupled to the linker but not yet to the E3 ligase ligand.

  • De-Boc'd PROTAC: The desired PROTAC with the Boc group unintentionally removed.

Q4: How can I remove the trifluoroacetic acid (TFA) from my final product after RP-HPLC?

A4: Residual TFA from RP-HPLC mobile phases can be problematic for cellular assays.[5] To remove or exchange the TFA salt, you can:

  • Lyophilization with HCl: Repeatedly dissolving the purified PROTAC in a dilute HCl solution and lyophilizing can exchange the TFA counter-ion for chloride.[6][7]

  • Ion-Exchange Chromatography: This technique can be used to exchange the counter-ion to a more biocompatible one, such as acetate (B1210297).[6][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified PROTAC Inefficient coupling reactions.Optimize coupling reagents (e.g., HATU, HBTU) and conditions (e.g., temperature, reaction time).[2]
Product loss during aqueous workup due to the hydrophilic PEG linker.Minimize aqueous washes or use saturated brine. Consider solid-phase extraction (SPE) for initial cleanup.[2]
Poor recovery from the purification column.Ensure the PROTAC is not precipitating on the column. Modify the mobile phase to improve solubility.
Co-elution of the PROTAC and unreacted this compound linker in RP-HPLC Similar hydrophobicity of the product and the unreacted linker.Optimize the HPLC gradient; a shallower gradient can improve resolution. Try a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile).[9] Consider a different stationary phase (e.g., C8 instead of C18 or a phenyl-hexyl column).
Presence of a peak corresponding to the de-Boc'd PROTAC in the final product The Boc group was cleaved during purification or workup.Avoid prolonged exposure to the acidic mobile phase. Immediately neutralize or freeze fractions after collection.[3] During solvent evaporation, co-evaporate with a non-acidic solvent like toluene (B28343) to remove residual TFA. Lyophilization is generally preferred over rotary evaporation.[3]
The purified PROTAC is an oil or a waxy solid, making it difficult to handle This is a common characteristic of PEGylated compounds.[1]This is not necessarily an indication of impurity. After achieving high purity as determined by analytical HPLC and LC-MS, proceed with preparing stock solutions in an appropriate organic solvent like DMSO.
Broad peaks during HPLC purification Aggregation of the PROTAC.Prepare stock solutions in an organic solvent like DMSO and perform serial dilutions for analysis. Add excipients like arginine to the mobile phase to reduce protein-protein like interactions.
Dispersity of the PEG linker.While the this compound linker is expected to be monodisperse, broader peaks can sometimes be observed with PEGylated molecules.[10]

Quantitative Data Summary

The following table summarizes typical purification outcomes for PEGylated PROTACs. Note that specific values will vary depending on the ligands and reaction conditions.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%)
Preparative RP-HPLC ~50-70>9530-60
Flash Chromatography followed by RP-HPLC <50>9825-50

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the amide coupling of a POI ligand (containing a free amine) to the this compound linker, followed by Boc deprotection and coupling to an E3 ligase ligand (containing a free amine).

Step 1: Amide Coupling of POI Ligand to Linker

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS until the POI ligand is consumed.

  • Perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with a 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often obtained as a TFA salt and can be used in the next step.[3]

Step 3: Amide Coupling of E3 Ligase Ligand

  • Follow the procedure outlined in Step 1, using the deprotected intermediate from Step 2 (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq). An extra equivalent of DIPEA may be needed to neutralize the TFA salt.

  • After the reaction is complete and worked up, proceed to final purification.

Protocol 2: Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude PROTAC from the final synthesis step in a minimal amount of a suitable solvent, such as DMSO or the mobile phase.

  • Column: C18 preparative column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be from 10% to 90% Solvent B over 30-40 minutes. A shallower gradient may be necessary to resolve closely eluting impurities.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions for purity using analytical LC-MS.

  • Final Step: Combine the pure fractions and lyophilize to obtain the final PROTAC as a TFA salt.

Visualizations

PROTAC_Purification_Workflow crude Crude PROTAC Mixture flash Flash Column Chromatography (Optional First Pass) crude->flash Removal of major impurities pre_hplc Preparative RP-HPLC crude->pre_hplc flash->pre_hplc fractions Fraction Collection pre_hplc->fractions Separation by hydrophobicity analysis Purity Analysis (LC-MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling Select fractions >95% pure lyophilization Lyophilization pooling->lyophilization Solvent removal final_product Purified PROTAC (>95% Purity) lyophilization->final_product

Caption: A general workflow for the purification of synthesized PROTACs.

Troubleshooting_Logic start Low Purity after Initial Purification check_impurities Identify Impurities by LC-MS start->check_impurities is_linker Co-elution with Unreacted Linker? check_impurities->is_linker is_deboc Presence of De-Boc'd Product? is_linker->is_deboc No optimize_gradient Optimize HPLC Gradient (e.g., shallower slope) is_linker->optimize_gradient Yes check_evaporation Review Solvent Evaporation /Lyophilization Protocol is_deboc->check_evaporation Yes other Other Impurities is_deboc->other No change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_solvent re_synthesize Re-evaluate Synthetic Steps other->re_synthesize PROTAC_MoA cluster_cell Cellular Environment protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ligase e3->ternary ternary->protac Recycling poly_ub Poly-ubiquitinated POI ternary->poly_ub ub Ubiquitin ub->ternary Ubiquitination proteasome 26S Proteasome poly_ub->proteasome Recognition degradation Degraded Peptides proteasome->degradation

References

Technical Support Center: Managing Acid-PEG5-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the use of Acid-PEG5-C2-Boc, with a focus on managing incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker used in bioconjugation and drug development.[1][2] It consists of three key components:

  • A carboxylic acid (-COOH) group, which can be activated to react with primary amines to form a stable amide bond.[1][3]

  • A hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer , which enhances the solubility and biocompatibility of the resulting conjugate and provides a flexible connection.[1][3][4]

  • A Boc-protected amine (-NHBoc) , a terminal amine group that is temporarily masked by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be removed using acid, such as trifluoroacetic acid (TFA), to reveal the primary amine for subsequent conjugation steps.[1][5][6]

This structure allows for a controlled, stepwise approach to linking two different molecules, making it a valuable tool in the synthesis of complex molecules like antibody-drug conjugates (ADCs).[1]

Q2: My coupling reaction with this compound is showing low yield. What are the most common causes?

Low yield in coupling reactions is a frequent issue that can stem from several factors throughout the experimental process. The most common culprits include:

  • Inefficient Carboxylic Acid Activation: The reaction between a carboxylic acid and an amine requires an activation step, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide).[2][7] If this activation is incomplete, the subsequent coupling will be inefficient.

  • Hydrolysis of Activated Ester: The NHS ester formed during activation is susceptible to hydrolysis, especially in aqueous buffers.[8] This hydrolysis reaction competes with the desired amine coupling, reducing the yield of the final conjugate.[8]

  • Suboptimal pH Conditions: The two main steps of the reaction have different optimal pH ranges. The EDC/NHS activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5–6.0), while the coupling of the resulting NHS ester to the primary amine is most efficient at a physiological to slightly basic pH (7.2–8.5).[2][9]

  • Degraded or Poor-Quality Reagents: EDC is particularly sensitive to moisture and can degrade over time.[10] Using old or improperly stored EDC or other reagents can significantly reduce activation efficiency.[10]

  • Steric Hindrance: The bulky nature of the molecules being conjugated can physically block the reactive sites, leading to incomplete reactions.[5][11] Longer PEG chains can sometimes help mitigate this by providing more spatial separation.[4]

  • Aggregation: Hydrophobic peptides or proteins can aggregate on the solid support or in solution, making reactive sites inaccessible to the PEG linker.[12][13]

Q3: How can I troubleshoot and optimize my reaction conditions to improve coupling efficiency?

Improving coupling efficiency requires a systematic approach to optimizing reaction parameters. The following table summarizes key troubleshooting strategies.

Data Presentation

Table 1: Troubleshooting Guide for Low Coupling Yield

SymptomPossible CauseRecommended Solution
Low product formation confirmed by LC-MS/HPLCInefficient Acid Activation Use fresh, high-quality EDC and NHS.[10] Ensure reagents are stored in a desiccator. Consider increasing the molar excess of EDC/NHS (e.g., from 2-fold to 5-fold).[2]
Low yield in aqueous bufferHydrolysis of NHS Ester Perform the reaction in a two-step process: activate the linker in an acidic buffer (e.g., MES buffer, pH 4.7-6.0) for 15-30 minutes, then add this solution to the amine-containing molecule in a coupling buffer with a higher pH (e.g., PBS, pH 7.2-8.0).[2][9]
Reaction stalls or proceeds slowlySuboptimal pH Carefully control the pH for each step. Use an activation buffer at pH 4.5-6.0 and a coupling buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.[9]
Consistently low yield despite fresh reagentsSteric Hindrance or Aggregation Increase the reaction time or temperature (if the biomolecule is stable).[14] Consider using solvents known to disrupt aggregation, such as NMP or adding DMSO to the reaction mixture.[12] A "double coupling" may also be effective, where the coupling step is repeated with fresh reagents.[12][13]
Variable or poor resultsIncorrect Stoichiometry Empirically optimize the molar ratio of the PEG linker to your target molecule. A 5 to 50-fold molar excess of the linker is a common starting point.[2]

Table 2: Recommended Molar Ratios for Coupling Reaction Components

ReagentMolar Ratio (Relative to Amine Substrate)Rationale
This compound5:1 to 50:1A molar excess drives the reaction towards completion. The optimal ratio must be determined empirically.[2]
EDC1.5x - 5x (relative to PEG linker)Ensures efficient activation of the carboxylic acid.[2]
NHS/Sulfo-NHS1.5x - 5x (relative to PEG linker)Forms a more stable, amine-reactive intermediate, reducing side reactions and improving efficiency.[2]

Mandatory Visualization

G start Low Yield or Incomplete Reaction check_reagents Are EDC/NHS fresh and anhydrous? start->check_reagents replace_reagents Replace EDC/NHS. Store in desiccator. check_reagents->replace_reagents No check_ph Is pH optimized for activation and coupling? check_reagents->check_ph Yes replace_reagents->check_ph adjust_ph Use 2-step pH protocol: Activation pH 4.5-6.0 Coupling pH 7.2-8.5 check_ph->adjust_ph No check_ratio Is molar ratio of linker sufficient? check_ph->check_ratio Yes adjust_ph->check_ratio increase_ratio Increase molar excess of PEG linker (5x to 50x). check_ratio->increase_ratio No check_solubility Are all components soluble? check_ratio->check_solubility Yes increase_ratio->check_solubility change_solvent Add co-solvent (DMSO/NMP) or use alternative buffer. check_solubility->change_solvent No double_couple Consider double coupling or increasing reaction time. check_solubility->double_couple Yes change_solvent->double_couple success Improved Yield double_couple->success

Caption: Troubleshooting decision tree for incomplete coupling reactions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid group on the linker and subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[2]

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines (like Tris), exchange it for the Coupling Buffer using a desalting column or dialysis.[9]

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[2]

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in Activation Buffer.

  • Activation of PEG Linker:

    • In a microfuge tube, combine the required volume of the this compound stock solution with the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS solutions to the PEG linker solution.[2]

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[2][9]

  • Conjugation to Protein:

    • Immediately add the activated PEG linker solution to the protein solution.[2] The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation.[1]

    • The molar ratio of the PEG linker to the protein should be optimized, but a starting point of 20-fold molar excess is common.[1][2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification:

    • Remove excess, unreacted PEG linker and by-products from the protein conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis.[1]

  • Analysis:

    • Analyze the conjugate using SDS-PAGE (which will show a shift in molecular weight), HPLC, or LC-MS to confirm successful conjugation.

G prep_reagents 1. Prepare Protein & Reagents activation 2. Activate Acid-PEG-Boc (EDC/NHS, pH 6.0) prep_reagents->activation coupling 3. Add Activated Linker to Protein (pH 7.2-7.4) activation->coupling quench 4. Quench Reaction (e.g., Tris buffer) coupling->quench purify 5. Purify Conjugate (e.g., SEC) quench->purify deprotection 6. (Optional) Boc Deprotection (TFA) purify->deprotection final_product Final Conjugate purify->final_product If Boc remains deprotection->final_product

Caption: General workflow for this compound conjugation and processing.

Protocol 2: Boc-Deprotection of the PEGylated Conjugate

This protocol is for removing the Boc protecting group to reveal a primary amine, which can be used for subsequent modifications.

Materials:

Procedure:

  • Preparation: Dissolve the lyophilized Boc-protected conjugate in DCM.

  • Deprotection Cocktail: Prepare a deprotection solution of 20-50% TFA in DCM.[5][8] If the conjugate contains acid-sensitive residues like Tryptophan or Methionine, add a scavenger such as TIS (2.5-5% v/v) to trap the reactive tert-butyl cations generated during the reaction.[5]

  • Reaction:

    • Cool the conjugate solution to 0°C in an ice bath.

    • Add the TFA deprotection cocktail to the solution.[5]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5][8]

  • Work-up:

    • Monitor the reaction by LC-MS until the starting material is consumed.[5]

    • Upon completion, remove the DCM and excess TFA under reduced pressure (rotoevaporation) or with a stream of nitrogen.[6][8]

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[5] The resulting deprotected amine will be a TFA salt.

  • Neutralization (if required): For subsequent reactions that require a free amine, the TFA salt can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.[5]

References

stability issues of Acid-PEG5-C2-Boc in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Acid-PEG5-C2-Boc in various solvents. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments, ensuring the integrity and optimal performance of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary points of instability in the this compound molecule are the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) chain.[2]

  • Acid-catalyzed hydrolysis of the Boc group: The Boc group is highly sensitive to acidic conditions and can be cleaved to reveal the free amine.[2][3]

  • Oxidation of the PEG chain: The ether linkages in the PEG backbone are susceptible to oxidation, which can be initiated by factors such as the presence of metal ions, oxygen, and light.[2][4] This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[2]

Q3: How stable is the Boc protecting group in different types of solvents?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[1][5][6] However, it is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group.[3] Care should be taken with solvents that may be acidic or can become acidic over time. Additionally, prolonged heating can lead to thermal deprotection of the Boc group.[3]

Q4: In which common laboratory solvents can I dissolve this compound, and what is its expected stability in them?

A4: this compound is expected to be soluble in a variety of common organic solvents due to its PEG component, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] For long-term storage of stock solutions, it is recommended to use anhydrous DMSO and store at -80°C in tightly sealed vials, protected from light.[2] Stock solutions in DMSO are generally stable for several months under these conditions.[2] Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis of the Boc group if the solution becomes acidic.[2]

Q5: How can I assess the stability of my this compound solution?

A5: The stability of your this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods can help you detect degradation products, such as the de-protected amine or fragments of the PEG linker.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Issue Possible Cause Recommended Solution
Inconsistent or poor results in conjugation reactions. Degradation of the this compound reagent.Ensure the compound has been stored and handled correctly. Use a fresh aliquot of the linker. It is advisable to check the purity of the linker by HPLC or LC-MS before use.
Presence of moisture in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
Appearance of unexpected byproducts in my reaction. Partial deprotection of the Boc group during the reaction.Ensure that the reaction conditions are not acidic. If your substrate or other reagents are acidic, consider using a non-acidic equivalent or adding a non-nucleophilic base to neutralize.[2]
Oxidative degradation of the PEG chain.Degas solvents to remove dissolved oxygen. Work under an inert atmosphere. Avoid exposure to light and sources of metal ion contamination.
Low yield of the desired product after a reaction where the Boc group should have remained intact. Acidic contamination of solvents or reagents.Use fresh, anhydrous, and neutral solvents. Ensure all reagents are free of acidic impurities.[3]
Prolonged heating during the reaction.Avoid prolonged heating, as it can lead to thermal deprotection of the Boc group.[3] If heating is necessary, use the lowest effective temperature and minimize the reaction time.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Solvents Under Recommended Storage Conditions

SolventSolvent TypeExpected Stability of Boc GroupExpected Stability of PEG ChainNotes
Dimethylsulfoxide (DMSO)Polar AproticHighHighRecommended for long-term storage of stock solutions at -80°C.[2] Ensure the use of anhydrous grade.
Dimethylformamide (DMF)Polar AproticHighHighAnhydrous grade is recommended. Can be a good alternative to DMSO.[2]
Dichloromethane (DCM)NonpolarHighHighEnsure the solvent is free of acidic impurities, such as HCl, which can accumulate over time.
Acetonitrile (ACN)Polar AproticHighHighUse anhydrous grade for best results.
Tetrahydrofuran (THF)Polar AproticHighMediumCan form peroxides over time, which can lead to oxidative degradation of the PEG chain. Use freshly opened or peroxide-free THF.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticMediumHighProtic nature may facilitate slow hydrolysis of the Boc group over extended periods, especially if acidic impurities are present.
Water (Aqueous Buffers)Polar ProticLow to MediumHighNot recommended for long-term storage. Stability of the Boc group is highly pH-dependent and is low under acidic conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

Objective: To determine the stability of this compound in a chosen solvent over time at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF, DCM)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Thermostatically controlled environment (e.g., incubator, water bath)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Time-Zero Analysis: Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity (t=0).

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C). Protect from light if assessing photostability.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 24, 48, and 168 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the time-zero analysis.

  • Data Analysis: Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products at each time point to determine the rate of degradation.

Protocol 2: General Procedure for Boc Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours. Monitor the deprotection progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C solid, -80°C solution?) start->check_storage check_solvent Examine Solvent Quality (Anhydrous? Free of acid?) check_storage->check_solvent check_procedure Review Experimental Procedure (Temperature, Time, Atmosphere) check_solvent->check_procedure suspect_boc Suspect Boc Deprotection? check_procedure->suspect_boc suspect_peg Suspect PEG Degradation? check_procedure->suspect_peg run_lcms Run HPLC-MS Analysis suspect_boc->run_lcms Yes stable Compound is Stable Re-evaluate other experimental parameters suspect_boc->stable No suspect_peg->run_lcms Yes suspect_peg->stable No analyze_lcms Analyze for Deprotected Product and/or PEG Fragments run_lcms->analyze_lcms use_fresh Use Fresh Reagents and Anhydrous, Neutral Solvents analyze_lcms->use_fresh Degradation Detected optimize_conditions Optimize Reaction Conditions (e.g., lower temperature, inert atmosphere) analyze_lcms->optimize_conditions Degradation Detected

Caption: Troubleshooting workflow for stability issues of this compound.

Degradation_Pathways cluster_boc Boc Group Instability cluster_peg PEG Chain Instability AcidPEG5C2Boc This compound Acid Acidic Conditions (e.g., H+, Lewis Acids) AcidPEG5C2Boc->Acid Heat Prolonged Heating AcidPEG5C2Boc->Heat Oxidants Oxidizing Agents (e.g., O2, Peroxides) AcidPEG5C2Boc->Oxidants Light Light Exposure AcidPEG5C2Boc->Light MetalIons Metal Ions AcidPEG5C2Boc->MetalIons DeprotectedProduct Deprotected Amine + CO2 + Isobutene Acid->DeprotectedProduct Heat->DeprotectedProduct PEGFragments PEG Chain Fragments (Aldehydes, Carboxylic Acids) Oxidants->PEGFragments Light->PEGFragments MetalIons->PEGFragments

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Optimizing Amide Bond Formation with Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for amide bond formation using Acid-PEG5-C2-Boc. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for forming an amide bond with this compound?

A1: The formation of an amide bond between this compound and a primary or secondary amine is a condensation reaction. The terminal carboxylic acid of the PEG linker is not sufficiently reactive to directly form an amide bond with an amine under standard conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond.[1][2][3][4][5]

Q2: What are the most common coupling reagents for activating this compound?

A2: A variety of coupling reagents can be used to activate the carboxylic acid of this compound. The most common classes of reagents are carbodiimides and uronium/aminium salts.[5]

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are frequently used.[6][7][8] EDC is often preferred for reactions in aqueous or partially aqueous solutions as its urea (B33335) byproduct is water-soluble, simplifying purification.[9]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high efficiency and fast reaction times.[9][10][11] They are particularly useful for more challenging couplings.

Q3: Why are additives like NHS or HOBt used with coupling reagents?

A3: Additives such as N-hydroxysuccinimide (NHS), its water-soluble analog Sulfo-NHS, or 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimide (B86325) coupling reagents like EDC.[10] They react with the initially formed O-acylisourea intermediate to generate a more stable active ester.[10] This two-step, one-pot process offers several advantages:

  • Increased Efficiency: The active esters are more stable than the O-acylisourea intermediate, leading to higher yields.[10]

  • Reduced Side Reactions: The use of additives minimizes side reactions, such as the racemization of chiral centers in amino acids.[9]

  • Improved Reaction Control: The formation of the more stable active ester allows for better control over the subsequent reaction with the amine.

Q4: What are the recommended solvents and bases for this reaction?

A4: The choice of solvent and base is critical for a successful coupling reaction.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Common choices include Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN).[8][12] For biomolecules, aqueous buffer systems are often used, particularly with water-soluble coupling reagents like EDC and Sulfo-NHS.[13]

  • Bases: A non-nucleophilic organic base is typically required, especially when using uronium/aminium salts like HATU or when the amine starting material is a salt (e.g., hydrochloride). Common bases include N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA).[10][14] The base neutralizes any acids formed during the reaction and ensures the amine is in its free, nucleophilic form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or insufficient.- Use fresh, high-quality coupling reagents.- Increase the equivalents of the coupling reagent and additive (e.g., 1.2-1.5 equivalents).- Switch to a more powerful coupling reagent like HATU.[11]
2. Hydrolysis of Activated Ester: Trace amounts of water in the reaction can hydrolyze the activated intermediate.- Use anhydrous solvents and ensure all glassware is thoroughly dried.[14]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Low Nucleophilicity of the Amine: The amine may be sterically hindered or electron-deficient.- Increase the reaction temperature or prolong the reaction time.- Use a slight excess of the amine (1.1-1.2 equivalents).- Consider using a catalyst like 4-Dimethylaminopyridine (DMAP) in small amounts, which can form a more reactive intermediate.[12][14]
4. Incorrect pH (for aqueous reactions): The pH of the reaction mixture can affect both the activation and coupling steps.- For EDC/NHS chemistry, the activation step is most efficient at pH 4.5-6.0, while the coupling to the amine is favored at pH 7.2-8.0.[8][13]
Presence of Multiple Byproducts 1. Side reaction with the coupling reagent: Amines can sometimes react with uronium/aminium reagents to form guanidinium (B1211019) byproducts.- Ensure the correct order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.
2. Formation of Di-PEGylated Product: If your amine has multiple reactive sites, you may get multiple PEG additions.- Use a limiting amount of the activated this compound.- Consider using protecting groups on the amine if necessary.
3. Unreacted Starting Materials: Incomplete reaction.- Drive the reaction to completion by increasing the reaction time or temperature.[14]- Use a slight excess of one reagent to consume the other, depending on which is easier to remove during purification.
Difficulty in Purification 1. Water-soluble byproducts: The urea byproduct from EDC can be difficult to remove from water-soluble products.- If the product is organic-soluble, perform an aqueous wash to remove the EDC byproduct.- If the product is water-soluble, purification techniques like dialysis, size-exclusion chromatography, or preparative HPLC are recommended.[15]
2. Excess Reagents: Unreacted coupling agents, additives, and base can complicate purification.- Quench the reaction to consume excess reactive species. For example, hydroxylamine (B1172632) can be added to quench unreacted NHS esters.[8][15]- Perform an appropriate work-up, such as washing with dilute acid to remove the base and unreacted amine, and washing with a mild base to remove unreacted carboxylic acid and HOBt/NHS.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/NHS in an Organic Solvent

This protocol is suitable for coupling this compound with primary or secondary amines that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • DIPEA (N,N-Diisopropylethylamine) if the amine is a salt

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[16]

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.1 equivalents) to neutralize it.[16]

  • Add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, proceed with work-up and purification.

Protocol 2: Amide Coupling using HATU in an Organic Solvent

This protocol is recommended for more challenging couplings, such as with sterically hindered or less nucleophilic amines.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • Anhydrous DMF or DCM

  • DIPEA

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[16]

  • Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxyl group.[11][16]

  • Add the amine-containing molecule (1.0 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 1-4 hours at room temperature.[11]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, proceed with work-up and purification.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical molar equivalents and reaction times for the described protocols. Note that these are starting points and may require optimization for your specific substrates.

Parameter EDC/NHS Coupling HATU Coupling
This compound (equiv.)1.01.0
Amine (equiv.)1.1 - 1.21.0 - 1.2
Coupling Reagent (equiv.)1.2 (EDC)1.1 (HATU)
Additive (equiv.)1.2 (NHS)N/A
Base (equiv.)1.1 (if amine is a salt)2.0 - 3.0 (DIPEA)
TemperatureRoom TemperatureRoom Temperature
Reaction Time4 - 12 hours1 - 4 hours

Visualizations

Amide_Coupling_Workflow General Workflow for Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification Acid_PEG This compound Activated_Ester Activated PEG Intermediate Acid_PEG->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Ester Additive Additive (e.g., NHS) Additive->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product PEGylated Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine Amine-containing Molecule Amine->Amide_Product Workup Aqueous Wash / Quenching Amide_Product->Workup Purification Chromatography (e.g., HPLC) Workup->Purification Final_Product Pure PEG-Amide Conjugate Purification->Final_Product

Caption: General workflow for amide bond formation with this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Product Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Activation Is activation efficient? (Monitor by LC-MS if possible) Check_Reagents->Check_Activation Yes Solution_Reagents Use fresh reagents and anhydrous conditions. Check_Reagents->Solution_Reagents No Check_Amine Is the amine sufficiently nucleophilic? Check_Activation->Check_Amine Yes Solution_Activation Increase equivalents of coupling agents or switch to a stronger one (e.g., HATU). Check_Activation->Solution_Activation No Purification_Issue Is the product being lost during work-up? Check_Amine->Purification_Issue Yes Solution_Amine Increase temperature, reaction time, or add a catalyst (e.g., DMAP). Check_Amine->Solution_Amine No Solution_Purification Optimize purification method (e.g., HPLC, SEC). Purification_Issue->Solution_Purification Yes

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

mitigating the "hook effect" in PROTACs by modifying the linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address a common challenge in PROTAC development: the "hook effect." We focus specifically on how rational modification of the PROTAC linker can be a powerful strategy to overcome this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC "hook effect"?

A1: The PROTAC "hook effect" refers to the paradoxical observation where the efficacy of a PROTAC—specifically, the degradation of the target protein—decreases at high concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, unlike the standard sigmoidal curve seen with traditional inhibitors.[1] This phenomenon can complicate the determination of a PROTAC's true potency and maximum efficacy.[1]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is a direct consequence of the PROTAC's mechanism of action, which relies on the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase, leading to ubiquitination and degradation. However, at excessively high concentrations, the PROTAC molecules can saturate both the target protein and the E3 ligase independently.[3][4] This leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that cannot facilitate ubiquitination and competitively inhibit the formation of the essential ternary complex.[1][4]

Hook_Effect_Mechanism cluster_low Low [PROTAC] (Optimal) cluster_high High [PROTAC] (Excess) T1 Target Protein P1 PROTAC T1->P1 Binds TPE Productive Ternary Complex E1 E3 Ligase P1->E1 Binds Deg Degradation TPE->Deg TP Non-Productive Binary Complex PE Non-Productive Binary Complex T2 Target Protein P2 PROTAC T2->P2 E2 E3 Ligase P3 PROTAC P3->E2 Block No Degradation TP->Block PE->Block

Caption: Mechanism of the PROTAC Hook Effect.

Q3: How can modifying the linker mitigate the hook effect?

A3: The linker is a critical component that influences the formation and stability of the ternary complex.[5][6] A well-designed linker can mitigate the hook effect by:

  • Enhancing Ternary Complex Cooperativity: The linker can create favorable new protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[7] This positive cooperativity makes the formation of the ternary complex more favorable than the formation of binary complexes, even at high PROTAC concentrations.[5][7]

  • Optimizing Flexibility and Rigidity: The right balance of linker flexibility and rigidity is crucial. Flexible linkers (e.g., PEG or alkyl chains) provide conformational freedom that can help form the initial complex.[1] In contrast, rigid linkers (e.g., containing cyclic structures like piperazine) can pre-organize the PROTAC into a conformation that is optimal for ternary complex formation, reducing the entropic penalty of binding and potentially leading to a less pronounced hook effect.[1][7]

Troubleshooting Guide

Problem 1: My dose-response curve shows a distinct hook effect, with efficacy decreasing at higher concentrations.

  • Likely Cause: You are observing the classic hook effect due to the formation of non-productive binary complexes.[1][2]

  • Troubleshooting Steps:

    • Confirm Concentration Range: Ensure your serial dilutions cover a broad enough range to accurately define the bell-shaped curve, including very low concentrations to determine the true DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]

    • Synthesize and Test Linker Modifications: This is often the most effective strategy. Systematically vary the linker to enhance ternary complex stability.

      • Vary Length: Synthesize analogs with shorter and longer linkers. There is no universal ideal length; it is target-dependent and requires empirical testing.[1]

      • Modulate Rigidity: Compare flexible linkers (e.g., PEG) with more rigid designs (e.g., incorporating alkynes or phenyl rings).[1] Rigidification can pre-organize the molecule for optimal binding.[7]

      • Change Attachment Points: Altering the point where the linker connects to the warhead or the E3 ligase ligand can significantly change the geometry of the ternary complex.

    • Directly Assess Ternary Complex Formation: Use biophysical assays (see Protocol 2) like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to measure ternary complex formation across the same concentration range.[1][2][8] A decrease in the ternary complex signal at high concentrations will confirm the hook effect mechanism.

Troubleshooting_Workflow start Start: Hook Effect Observed step1 Confirm Full Dose-Response Curve start->step1 step2 Synthesize PROTACs with Modified Linkers step1->step2 sub_a Vary Length step2->sub_a sub_b Modulate Rigidity step2->sub_b sub_c Change Attachment Points step2->sub_c end_bad Re-evaluate Linker Strategy and/or Warhead/E3 Ligand step2->end_bad step3 Assess Degradation Profile (Western Blot / In-Cell Western) sub_a->step3 sub_b->step3 sub_c->step3 decision Hook Effect Mitigated? step3->decision decision->step2 No step4 Biophysical Analysis (SPR, ITC, TR-FRET) to Confirm Ternary Complex Stability decision->step4 Yes end_good End: Optimized PROTAC step4->end_good

Caption: Workflow for troubleshooting the PROTAC hook effect.

Problem 2: My new linker-modified PROTAC shows weak or no degradation at any concentration.

  • Likely Cause: The new linker may be sterically incompatible with ternary complex formation, or the modified PROTAC may have poor physicochemical properties (e.g., low solubility or cell permeability).

  • Troubleshooting Steps:

    • Check Physicochemical Properties: Assess the solubility of the new PROTAC. Consider using computational models to predict properties like LogP and polar surface area, which influence permeability.

    • Verify Target Engagement: Ensure the modified PROTAC still binds to its target protein and the E3 ligase. This can be done using cellular thermal shift assays (CETSA) for target engagement in cells or biophysical assays (SPR, ITC) with purified proteins.

    • Assess Cell Permeability: If the PROTAC is active in biochemical assays but not in cells, permeability is a likely issue. Consider modifying the linker to be more hydrophilic or to include features that aid cell entry.[1]

    • Confirm E3 Ligase Expression: Verify that the cell line used for the assay expresses the E3 ligase your PROTAC is designed to recruit.[1]

Data Presentation: Impact of Linker Modification

The following tables summarize hypothetical quantitative data illustrating how linker modifications can impact PROTAC performance and mitigate the hook effect.

Table 1: Effect of Linker Length on BRD4 Degradation

PROTAC ID Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Hook Effect Severity
BRD4-A1 PEG 8 50 95 Moderate
BRD4-A2 PEG 12 15 >98 Minimal

| BRD4-A3 | PEG | 16 | 35 | 90 | Severe |

Table 2: Effect of Linker Rigidity on KRAS G12C Degradation

PROTAC ID Linker Type Linker Composition DC50 (nM) Dmax (%) Hook Effect Severity
KRAS-B1 Flexible Alkyl Chain 120 85 Severe
KRAS-B2 Rigid Piperazine-based 45 92 Minimal

| KRAS-B3 | Semi-rigid | Alkyl-Alkyne | 70 | 90 | Moderate |

Experimental Protocols

Protocol 1: Cellular Protein Degradation Assay by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[9]

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293, HeLa) in 12-well or 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of your PROTAC compounds in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.

    • Aspirate the old medium and add the medium containing the PROTAC dilutions or vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]

  • Cell Lysis:

    • After incubation, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well by adding an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[7][10]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.[10]

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time kinetic data (Kon, Koff) and affinity data (KD) for binary and ternary complex interactions.[8][11]

  • Immobilization:

    • One binding partner, typically the E3 ligase (e.g., VHL complex), is immobilized onto the surface of an SPR sensor chip.[12][13]

  • Binary Interaction Analysis:

    • To measure the PROTAC:E3 ligase interaction, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • To measure the PROTAC:Target interaction, inject a pre-mixed solution of a fixed concentration of PROTAC and varying concentrations of the target protein over a blank flow cell (this requires a different experimental setup, often with the target immobilized).

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, inject a solution containing a fixed, saturating concentration of the target protein pre-incubated with a series of concentrations of the PROTAC over the E3 ligase-immobilized surface.[7][13]

  • Data Analysis:

    • The binding events are measured in real-time as a change in response units (RU).

    • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

    • An increase in the binding response and/or a slower dissociation rate in the ternary complex analysis compared to the binary interactions indicates positive cooperativity and stable ternary complex formation.[7]

References

Validation & Comparative

Validating Target Protein Degradation: A Comparative Guide to Acid-PEG5-C2-Boc PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component in the design of a potent PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive overview of validating the degradation of a target protein using a PROTAC synthesized with the Acid-PEG5-C2-Boc linker .

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC design. Its PEG5 core offers a balance of flexibility and hydrophilicity, which can favorably influence the physicochemical properties and cell permeability of the resulting PROTAC. The terminal carboxylic acid and Boc-protected amine functional groups allow for a versatile and modular approach to PROTAC synthesis.

This guide will objectively compare the performance of PEG-based linkers with other alternatives, supported by experimental data from published studies on well-characterized protein targets. Detailed methodologies for key validation experiments are provided to enable researchers to rigorously assess the efficacy of their own PROTAC molecules.

The PROTAC Mechanism of Action: A Ternary Complex Forms the Basis of Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow Start Synthesize PROTAC with This compound Linker WB Western Blot for Target Degradation Start->WB DC50_Dmax Determine DC50 and Dmax WB->DC50_Dmax Ub_Assay Ubiquitination Assay DC50_Dmax->Ub_Assay CoIP Co-Immunoprecipitation for Ternary Complex Formation Ub_Assay->CoIP Viability Cell Viability/Proliferation Assay CoIP->Viability Conclusion Validate PROTAC Efficacy and Mechanism Viability->Conclusion

A Head-to-Head Battle: Acid-PEG5-C2-Boc vs. Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by coopting the cell's own ubiquitin-proteasome system. A critical and often decisive element in PROTAC design is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility are paramount in dictating the efficacy, potency, and pharmacokinetic properties of the degrader.[1] This guide provides a comprehensive comparison of two prevalent classes of linkers: polyethylene (B3416737) glycol (PEG)-based linkers, such as Acid-PEG5-C2-Boc, and traditional alkyl chains.

While direct comparative studies featuring the precise this compound linker are not extensively documented in public literature, this analysis draws upon published data from studies on PROTACs employing structurally related PEG and alkyl linkers to illuminate their respective impacts on protein degradation.[1] The insights presented here are intended to guide researchers, scientists, and drug development professionals in making informed decisions during the PROTAC design and optimization process.

Key Differences at a Glance

The choice between a PEG-based linker like this compound and a simple alkyl linker can significantly influence a PROTAC's physicochemical properties and biological activity.[2][3]

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Repeating ethylene (B1197577) glycol units.[2]Saturated or unsaturated hydrocarbon chains.[2]
Hydrophilicity Hydrophilic.[2]Generally hydrophobic.[2]
Solubility Generally improves aqueous solubility.[4]May limit aqueous solubility.[5]
Cell Permeability Can be complex; shorter PEG chains or conformational folding may enhance permeability, while longer chains can hinder it.[6][7]Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[2]
Metabolic Stability May have reduced metabolic stability in vivo.[5]Generally possess good chemical and metabolic stability.[2]
Flexibility Highly flexible, which can be advantageous for ternary complex formation.[8]Also flexible, but with different conformational preferences.[8]
Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficiency. The following tables summarize findings from various studies that have investigated the impact of PEG and alkyl linkers on the degradation of different target proteins.

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)

Target ProteinE3 LigaseLinker TypeDC50Dmax (%)Reference
BRD4CRBNPEG-based (ARV-825)PotentHigh[1]
α-synucleincIAP1PEG-basedSuperior efficacy-[9]
α-synucleincIAP1Alkyl chainLess effective-[9]
FBXO22-PEG-basedInactive-[1]
FBXO22-Alkyl chainSuperior efficacy-[1]
CRBNVHLAlkyl chainConcentration-dependent decrease-[10]
CRBNVHL3 PEG unitsWeak degradation-[10]

Note: The data presented is a synthesis from multiple sources to illustrate general trends. Direct head-to-head comparisons of this compound with a specific alkyl linker of the same length for the same target and E3 ligase are limited in publicly available literature.[8]

Table 2: Impact of PEG Linker Length on Cell Permeability

PROTAC SeriesLinker CompositionApparent Permeability (Papp) x 10⁻⁶ cm/sReference
VH032-based2-unit PEG0.04[6]
VH032-based3-unit PEG<0.01[6]
VH032-based4-unit PEG<0.01[6]
VH032-based5-unit PEG<0.01[6]

Data sourced from studies on VH032-based PROTACs targeting bromodomains.[6]

Visualizing the Process: Pathways and Workflows

To better understand the mechanism of action and the methods for evaluating these degraders, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., this compound or Alkyl Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Efficacy Comparison start Start: Synthesize PROTACs (PEG vs. Alkyl Linkers) cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Dose-Response Treatment (Varying PROTAC concentrations) cell_culture->treatment protein_quant Protein Quantification treatment->protein_quant cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability ternary_complex Ternary Complex Formation Assay (e.g., SPR, NanoBRET) treatment->ternary_complex western_blot Western Blot Analysis (Measure POI levels) protein_quant->western_blot data_analysis Data Analysis (Determine DC50 & Dmax) western_blot->data_analysis end End: Compare Efficacy data_analysis->end viability_analysis Data Analysis (Determine IC50) cell_viability->viability_analysis viability_analysis->end ternary_analysis Data Analysis (Assess complex stability) ternary_complex->ternary_analysis ternary_analysis->end

Caption: Workflow for comparing PROTAC linker efficacy.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the essential experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the levels of a target protein following PROTAC treatment.[11][12]

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds (both PEG- and alkyl-linked) in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar.

  • Treat the cells with the different PROTAC concentrations and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP.[14][15]

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC compounds in complete culture medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control.

  • Incubate the plate for a desired period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • Subtract the average background luminescence from all experimental readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR technology monitors the dynamic interactions between biomolecules in real-time, providing insights into the formation and stability of the ternary complex.[16][]

1. Immobilization:

  • Immobilize the E3 ubiquitin ligase (e.g., VHL or Cereblon) onto a sensor chip.

2. Interaction Analysis:

  • Inject a solution containing a fixed concentration of the PROTAC over the sensor surface.

  • Subsequently, inject a series of solutions with varying concentrations of the target protein.

  • Alternatively, pre-incubate the PROTAC and the target protein before injecting the mixture over the E3 ligase-coated surface.

3. Data Analysis:

  • Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

  • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the binary and ternary interactions.

  • The formation of a stable ternary complex is indicated by a significant increase in the SPR signal upon the addition of the target protein in the presence of the PROTAC.

Conclusion: A Context-Dependent Choice

The empirical data underscores that the optimization of the linker is a highly context-dependent process.[1] PEG linkers, such as this compound, offer the distinct advantage of improved aqueous solubility, a property that can be crucial for the development of bioavailable degraders.[4] Conversely, the hydrophobicity of alkyl linkers can enhance cell permeability and, in certain instances, has led to superior degradation efficacy where PEGylated counterparts were ineffective.[1]

Ultimately, the optimal linker is contingent on the specific target protein-E3 ligase pair and the desired physicochemical properties of the final PROTAC molecule. A systematic evaluation of a diverse set of linkers, encompassing both PEGylated and alkyl chains of varying lengths, is a critical step in the development of an effective and therapeutically viable protein degrader. The protocols and comparative data presented in this guide provide a robust framework for conducting such evaluations.

References

The Pivotal Role of Linker Length: A Comparative Guide to Acid-PEG5-C2-Boc in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on the commonly used Acid-PEG5-C2-Boc linker.

In the rapidly advancing field of targeted protein degradation, the rational design of PROTACs is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of available linkers, PEG-based constructs are frequently employed for their favorable physicochemical properties. This guide provides an in-depth comparison of the this compound linker with other PEG-length alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The Linker's Influence on PROTAC Performance: More Than Just a Spacer

The linker is not a passive component; its length, flexibility, and chemical composition are critical determinants of a PROTAC's overall performance. These characteristics directly influence several key parameters that govern the efficacy of a degrader:

  • Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An overly short linker may introduce steric hindrance, preventing complex formation, while an excessively long linker can lead to a non-productive complex where ubiquitination is inefficient.[2]

  • Degradation Efficacy: The stability of the ternary complex is directly correlated with the efficiency of target protein degradation. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: PEG linkers are known for their hydrophilicity, which can improve the aqueous solubility and cell permeability of the PROTAC molecule.[3]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical determination for each new PROTAC system. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

BRD4 is a well-established target in oncology. The following data is for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG355851.8
PEG420951.5
PEG5 15 >98 1.3
PEG630921.1
  • Data Interpretation: The data indicates that a PROTAC with a PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC50 and highest Dmax values.[4][5] This suggests that the PEG5 length provides an optimal spatial orientation for the formation of a productive ternary complex between BRD4 and VHL.

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

ERα is a key target in the treatment of breast cancer. Studies have systematically evaluated a series of PROTACs with different linker lengths to determine the optimal construct for ERα degradation.

Linker Length (atoms)Degradation Efficacy
12Effective
16 More Potent
  • Data Interpretation: A PROTAC with a 16-atom linker was found to be significantly more potent in degrading ERα compared to one with a 12-atom linker, highlighting the critical nature of linker length in achieving maximal efficacy.[6][7][8]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

TBK1 is a key regulator of the innate immune response. Research on TBK1-targeting PROTACs has also demonstrated a strong dependence on linker length for degradation activity.

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96
2929276
  • Data Interpretation: A 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[7][9][10] This again underscores the necessity of optimizing linker length for each specific target.

Visualizing the PROTAC Mechanism and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and the experimental steps involved in evaluating PROTACs, the following diagrams have been generated.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation PROTAC Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6) Purification Purification (HPLC) and Characterization (LC-MS, NMR) Synthesis->Purification Permeability Cell Permeability Assay (e.g., PAMPA) Purification->Permeability Degradation Protein Degradation Assay (Western Blot) Permeability->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis Lead_Selection Selection of Optimal Linker Length Data_Analysis->Lead_Selection

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.

PROTAC Synthesis using this compound (Solution-Phase)

This protocol outlines a general solution-phase synthesis of a PROTAC using the this compound linker.

Materials:

  • This compound

  • Target protein ligand with a free amine

  • E3 ligase ligand with a free amine

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • TFA (for Boc deprotection)

  • DCM

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • First Amide Coupling:

    • Dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Perform an aqueous workup and purify the intermediate by flash chromatography or HPLC.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Perform an aqueous workup.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line

  • PROTACs with different PEG linkers

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Densitometry software

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary and secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method to assess the passive permeability of PROTACs.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS)

  • Test PROTACs and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution.

  • Plate Preparation: Fill the acceptor plate wells with PBS. Prepare solutions of the test PROTACs in PBS and add them to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for 4-18 hours.

  • Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [(-V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t)] / [C_{eq}])

    Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_{eq}] is the equilibrium concentration.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, with the optimal length being highly dependent on the specific target protein and E3 ligase pair. As demonstrated by the compiled experimental data, a systematic approach to varying the PEG linker length, such as comparing PROTACs with PEG3, PEG4, PEG5, and PEG6 linkers, is essential for identifying the most potent and efficacious degrader. The this compound linker represents a valuable building block in this optimization process, often providing a favorable balance of degradation potency, solubility, and permeability. By employing the detailed experimental protocols and understanding the underlying principles outlined in this guide, researchers can make more informed decisions in the rational design of next-generation targeted protein degraders.

References

The Linker's Edge: Assessing the Impact of Acid-PEG5-C2-Boc on PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly selective therapeutics is paramount. In the realm of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. However, their success hinges on the nuanced interplay of their constituent parts: a warhead for target engagement, an E3 ligase recruiter, and the often-underestimated linker. This guide provides an objective comparison of how the flexible, hydrophilic Acid-PEG5-C2-Boc linker can influence PROTAC selectivity, with supporting data from analogous systems and detailed experimental protocols.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy and selectivity.[1][2] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex, which is the productive assembly of the target protein, PROTAC, and E3 ligase that precedes degradation.[3][] this compound is a polyethylene (B3416737) glycol (PEG)-based linker, a class known for enhancing solubility and providing conformational flexibility to the PROTAC molecule.[1][2] This flexibility allows the PROTAC to adopt an optimal conformation for productive ternary complex formation, which is a prerequisite for efficient ubiquitination and subsequent degradation.[5]

The Impact of PEG Linker Length on Selectivity: A Comparative Overview

While direct head-to-head data for PROTACs specifically synthesized with this compound is not extensively published, compelling evidence from studies on linkers with varying PEG units demonstrates the profound impact of linker length on selectivity. Even the addition or subtraction of a single ethylene (B1197577) glycol unit can dramatically alter a PROTAC's degradation profile, switching its preference between two closely related proteins.[6]

To illustrate this, we present a hypothetical but representative comparison based on published principles for a PROTAC targeting Kinase A, with Kinase B as a closely related off-target. We will compare a PROTAC utilizing a 5-unit PEG linker (analogous to this compound) with a shorter 2-unit PEG linker and a more rigid alkyl-based C9 linker.

Table 1: Quantitative Comparison of PROTAC Performance
PROTAC LinkerTarget ProteinOff-Target ProteinDC50 (nM) [Target]Dmax (%) [Target]DC50 (nM) [Off-Target]Dmax (%) [Off-Target]Selectivity Ratio (DC50 Off-Target / DC50 Target)
PEG5 (e.g., this compound) Kinase AKinase B25>90850<2034
PEG2 Kinase AKinase B15075300502
Alkyl C9 Kinase AKinase B6085120802

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

In this representative data, the PROTAC with the longer, more flexible PEG5 linker demonstrates significantly higher selectivity for Kinase A over Kinase B. This is attributed to the linker's ability to facilitate a more optimal and stable ternary complex with Kinase A and the recruited E3 ligase, while the geometry for Kinase B is less favorable, leading to inefficient degradation.[6][7] The shorter PEG2 and the hydrophobic alkyl C9 linkers, in this example, are less able to discriminate between the two homologous kinases, resulting in a lower selectivity ratio.

Visualizing the Path to Selectivity

To understand how linker choice influences PROTAC development and mechanism, the following diagrams illustrate key workflows and pathways.

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro & Cellular Assays cluster_2 Lead Optimization p1 Select Target & Warhead p2 Select E3 Ligase & Ligand p1->p2 p3 Linker Selection (e.g., this compound) p2->p3 p4 PROTAC Synthesis p3->p4 a1 Target Engagement (CETSA) p4->a1 Characterization a2 Ternary Complex Formation (NanoBRET) a1->a2 a3 Degradation Assay (Western Blot) a2->a3 a4 Selectivity Profiling a3->a4 a4->p3 Optimization Feedback o1 Refine Linker Length/ Composition a4->o1 o2 Improve PK/PD Properties

Workflow for Assessing PROTAC Selectivity.

cluster_pathway PROTAC-Mediated Degradation Pathway cluster_linker Linker Influence PROTAC PROTAC Target Target Protein (e.g., Kinase A) PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Productive Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Linker Linker Properties (Length, Flexibility) Linker->Ternary_Complex Dictates Geometry & Stability

PROTAC Mechanism and Linker Influence.

cluster_factors Key Influencing Factors Selectivity PROTAC Selectivity Linker Linker (e.g., this compound) Ternary_Complex Ternary Complex Cooperativity Linker->Ternary_Complex Warhead Warhead Affinity Warhead->Ternary_Complex E3_Ligase E3 Ligase Choice E3_Ligase->Ternary_Complex Ternary_Complex->Selectivity

Factors Influencing PROTAC Selectivity.

Experimental Protocols for Assessing Selectivity

Accurate assessment of PROTAC selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays.[8]

Protocol 1: Target Protein Degradation by Western Blot

This is the most fundamental assay to confirm and quantify PROTAC-induced protein degradation.[9][10][11]

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target protein (e.g., Kinase A), the off-target protein (Kinase B), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target and off-target protein signals to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation by NanoBRET™ Assay

This live-cell assay directly measures the formation of the ternary complex.[12][13][14][15][16]

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (acceptor).

2. Cell Plating and Compound Treatment:

  • Plate the transfected cells in 96-well plates.

  • Add the HaloTag® NanoBRET® 618 Ligand to the cells.

  • Add serial dilutions of the PROTAC to the wells. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

3. Signal Measurement:

  • Add the Nano-Glo® Live Cell Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 3: Target Engagement by Cellular Thermal Shift Assay (CETSA)

CETSA verifies that the PROTAC binds to its intended target in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.[8][17][18][19][20]

1. Cell Treatment:

  • Treat cultured cells with the PROTAC at a saturating concentration or a vehicle control for 1-2 hours.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes for a range of temperatures (e.g., 40°C to 70°C).

  • Heat the samples to their respective temperatures for 3 minutes in a thermocycler, followed by cooling to 4°C.

3. Cell Lysis and Sample Preparation:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated protein by centrifugation.

4. Protein Analysis:

  • Analyze the amount of soluble target protein in the supernatant by Western blot or other quantitative methods like ELISA.

5. Data Analysis:

  • Quantify the amount of soluble protein at each temperature.

  • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Conclusion

The selectivity of a PROTAC is a critical attribute that dictates its therapeutic window. The linker, far from being a simple connector, plays a pivotal role in orchestrating the productive ternary complex necessary for targeted degradation. The this compound linker, with its five-unit PEG chain, offers a combination of hydrophilicity and flexibility that can be strategically employed to enhance PROTAC selectivity. As demonstrated by analogous systems, tuning the PEG linker length allows for the fine-tuning of the ternary complex geometry, enabling discrimination between closely related protein targets. By employing a suite of robust experimental assays, researchers can systematically evaluate and optimize linker design to develop highly selective and potent protein degraders.

References

Confirming the Structure of an Acid-PEG5-C2-Boc Containing PROTAC: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the drug discovery pipeline, ensuring the identity, purity, and stability of the synthesized molecule. This guide provides a comparative overview of key analytical methods for the structural elucidation of a PROTAC containing an Acid-PEG5-C2-Boc linker. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting the most appropriate techniques for their needs.

Core Analytical Techniques

The primary methods for confirming the structure of a PROTAC molecule are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecule's atomic connectivity, molecular weight, and purity.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative data from each analytical method for a hypothetical PROTAC containing an this compound linker. This data is illustrative and may vary based on the specific warhead and E3 ligase ligand attached to the linker.

Analytical MethodParameterExpected Value/Observation for this compound PROTACInformation Provided
¹H NMR Spectroscopy Chemical Shift (δ)~3.6 ppm (s, 20H, PEG CH₂), ~1.4 ppm (s, 9H, Boc CH₃)Confirms the presence of the PEG and Boc functional groups and provides information on the proton environment throughout the molecule.
IntegrationProportional to the number of protonsVerifies the relative number of protons in different parts of the molecule.
¹³C NMR Spectroscopy Chemical Shift (δ)~70 ppm (PEG CH₂), ~80 ppm (Boc quaternary C), ~28 ppm (Boc CH₃)Confirms the carbon skeleton of the linker and protecting group.
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺Calculated m/z value for the exact mass of the protonated moleculeProvides highly accurate mass measurement to confirm the elemental composition.
Isotopic PatternCharacteristic pattern based on elemental compositionFurther confirms the elemental formula.
MS/MS FragmentationPredictable fragmentation of the linker and terminiProvides structural information by breaking the molecule into known fragments.
Reversed-Phase HPLC (RP-HPLC) Retention Time (t R )Dependent on the overall hydrophobicity of the PROTACA characteristic retention time under specific conditions indicates the presence of the main compound.
Peak Area %>95%Quantifies the purity of the PROTAC sample.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified PROTAC in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the PROTAC.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Proton decoupling is used to simplify the spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the warhead, linker, and E3 ligase ligand.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and elemental composition of the PROTAC.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the PROTAC (approximately 1 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • LC-MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Use a C18 reversed-phase column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry Conditions (Positive Ion ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Mass Range: m/z 100-2000

    • Data Acquisition: Full scan mode for accurate mass measurement.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Perform a product ion scan on the protonated molecular ion ([M+H]⁺).

    • Use collision-induced dissociation (CID) to fragment the molecule.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the elemental formula. The mass error should ideally be less than 5 ppm.

    • Analyze the fragmentation pattern to confirm the structural components of the PROTAC. For a PEG-containing linker, characteristic neutral losses of ethylene (B1197577) glycol units (44 Da) may be observed. The loss of the Boc group (100 Da) is also a key diagnostic fragment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the synthesized PROTAC.

Protocol:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the PROTAC sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the warhead or E3 ligase ligand has strong absorbance (e.g., 254 nm).

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the PROTAC by determining the percentage of the area of the main peak relative to the total area of all peaks.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural confirmation of an this compound containing PROTAC.

experimental_workflow start Synthesized PROTAC (Crude Product) purification Purification (e.g., Flash Chromatography) start->purification hplc Purity Assessment (RP-HPLC) purification->hplc Assess Purity hplc->purification <95% Pure (Re-purify) nmr Structure Elucidation (1D & 2D NMR) hplc->nmr If >95% Pure hrms Structure Confirmation (HRMS & MS/MS) nmr->hrms Confirm Connectivity final Structurally Confirmed PROTAC (>95% Pure) hrms->final Confirm Mass & Formula

Caption: Workflow for PROTAC Purification and Structural Confirmation.

analytical_comparison protac This compound PROTAC hplc HPLC (Purity & Identity) protac->hplc Provides nmr NMR (Atomic Connectivity) protac->nmr Provides ms Mass Spectrometry (Molecular Weight & Formula) protac->ms Provides

Caption: Complementary Information from Key Analytical Techniques.

The Great Divide: A Comparative Guide to Flexible vs. Rigid Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis-Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. Far from being a mere spacer, the linker connecting the target protein warhead and the E3 ligase ligand profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

The fundamental role of a PROTAC is to induce the formation of a stable ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The linker's length, chemical composition, and rigidity dictate the spatial arrangement of the POI and E3 ligase, which is crucial for productive ternary complex formation.[1][][5]

At a Glance: Flexible vs. Rigid Linkers

The two primary classes of PROTAC linkers are flexible and rigid linkers, each presenting a unique set of advantages and disadvantages.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine (B1678402), Aromatic Rings, Alkynes)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may incur an entropic penalty upon binding.[2]Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes.[1]
Potency & Efficacy Potency is highly dependent on linker length and composition.[1]Can achieve high potency, sometimes superior to flexible linkers, if the rigid conformation is optimal for ternary complex formation.
Physicochemical Properties PEG linkers enhance hydrophilicity and solubility, while alkyl chains are more hydrophobic, which can affect solubility but may improve cell permeability.[1][3]Can improve metabolic stability and other pharmacokinetic properties. The inclusion of polar moieties like piperazine can enhance solubility.[1]
Synthetic Accessibility Generally straightforward to synthesize and allows for systematic variation in length.[2]Can be more synthetically challenging to prepare.[1][2]
Selectivity Selectivity can be influenced by the linker's ability to promote specific protein-protein interactions.The constrained conformation can lead to higher selectivity by disfavoring binding to off-target proteins.[1]

Quantitative Comparison of PROTAC Performance

The following table summarizes representative data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

PROTACTargetLinker TypeLinker DescriptionDC50 (nM)Dmax (%)Cell Line
PROTAC 1 BRD4Flexible (PEG)4-unit PEG linker~10>90HeLa
PROTAC 2 BRD4RigidPiperazine-based linker<5>95HeLa
PROTAC 3 EGFR/HER2Flexible (Alkyl)9-atom alkyl chainConcentration-dependent decreaseNot specifiedOVCAR8
PROTAC 4 BTKFlexible (Alkyl/Ether)12-29 atom chains3 (for 21-atom linker)96Ramos
PROTAC 5 CRBNFlexible (Alkyl)9-atom alkyl chainConcentration-dependent decreaseNot specifiedHEK293T
PROTAC 6 CRBNFlexible (PEG)3 PEG unitsWeak degradationNot specifiedHEK293T

Visualizing Key Concepts in PROTAC Research

Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Release Release & Reuse Ternary_Complex->Release Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ubiquitinated_POI Release->PROTAC PROTAC_Workflow Experimental Workflow for Linker Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Assays cluster_analysis Data Analysis Flexible Flexible Linkers Binding Binding Affinity (e.g., FP, ITC) Flexible->Binding Rigid Rigid Linkers Rigid->Binding Ternary Ternary Complex Formation (e.g., NanoBRET™) Binding->Ternary Degradation Protein Degradation (e.g., Western Blot) Ternary->Degradation Comparison Data Analysis & Comparison (DC50, Dmax, PK) Degradation->Comparison Permeability Cell Permeability (e.g., PAMPA) Permeability->Comparison Linker_Logic Logical Relationship of Linker Properties Linker_Choice Linker Choice (Flexible vs. Rigid) Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Choice->Physicochemical Ternary_Complex Ternary Complex (Formation & Stability) Linker_Choice->Ternary_Complex Pharmacokinetics Pharmacokinetics (Metabolic Stability, Bioavailability) Physicochemical->Pharmacokinetics PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Pharmacokinetics->PROTAC_Efficacy

References

Evaluating the In Vitro Stability of PROTACs with an Acid-PEG5-C2-Boc Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. The efficacy and pharmacokinetic profile of these heterobifunctional molecules are critically dependent on the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of the in vitro stability of PROTACs featuring an Acid-PEG5-C2-Boc linker against other common linker classes, supported by experimental data and detailed methodologies.

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker, a class known for enhancing the solubility and modulating the physicochemical properties of PROTACs.[1][2] However, the inherent flexibility and composition of PEG linkers can influence their stability in biological matrices. Understanding the in vitro stability of a PROTAC is a crucial early step in the drug discovery process, as it provides insights into its potential in vivo half-life and metabolic fate.[]

Comparative Analysis of In Vitro Stability

The in vitro stability of PROTACs is typically assessed in biological matrices such as plasma and liver microsomes to simulate physiological conditions. These assays help identify metabolic liabilities and inform the rational design of more stable and effective protein degraders.

Data Presentation: In Vitro Stability of PROTACs with Different Linkers

Linker TypePROTAC ExampleMatrixHalf-life (t½)Key Observations
PEG-Based BTK-targeting PROTACMouse Liver Microsomes1.3 minDemonstrates susceptibility to metabolic degradation.[]
PEG-Based Androgen Receptor-targeting PROTACMouse Liver Microsomes13 minShows relatively rapid clearance in a microsomal environment.
Rigid (Piperazine/Pyrimidine-based) Pirin-targeting PROTACMouse Liver Microsomes> 240 minThe rigid structure appears to confer significant metabolic stability.
Alkyl-Based Generic PROTACHuman PlasmaStable (>90% remaining after 90 min)Alkyl chains can offer good plasma stability.

Note: The data presented is illustrative and compiled from various sources. Direct comparison should be made with caution due to differences in the specific PROTAC molecules and experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of PROTAC stability. Below are methodologies for key in vitro stability assays.

Plasma Stability Assay

This assay evaluates the stability of a PROTAC in the presence of plasma enzymes, such as esterases and amidases.

Materials:

  • Test PROTAC

  • Control compound (with known plasma stability)

  • Pooled plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (or other suitable organic solvent) for protein precipitation

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Spike the test PROTAC into pre-warmed (37°C) plasma to a final concentration of 1-5 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of PROTAC remaining versus time.

  • The half-life (t½) is calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k .

Microsomal Stability Assay

This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Materials:

  • Test PROTAC

  • Control compounds (high and low clearance)

  • Liver microsomes from the desired species

  • Phosphate (B84403) buffer, pH 7.4

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test PROTAC in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to pellet the microsomal proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Quantify the remaining parent PROTAC at each time point.

  • Calculate the half-life (t½) as described for the plasma stability assay.

  • The in vitro intrinsic clearance (CLint) can also be calculated from the half-life and the microsomal protein concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for in vitro stability testing.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Stability_Workflow cluster_assay In Vitro Stability Assay Workflow Start PROTAC Sample (with this compound Linker) Incubation Incubate at 37°C (Plasma or Microsomes + NADPH) Start->Incubation Time_Points Collect Aliquots (t = 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Std) Time_Points->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (% Remaining vs. Time) LCMS->Data_Analysis HalfLife Calculate Half-life (t½) Data_Analysis->HalfLife

Caption: Experimental workflow for in vitro stability assays.

Conclusion

The in vitro stability of a PROTAC is a critical attribute that influences its therapeutic potential. PROTACs incorporating an this compound linker are expected to benefit from the enhanced solubility conferred by the PEG component. However, the inherent flexibility of PEG linkers may render them more susceptible to metabolic degradation compared to their rigid or alkyl-based counterparts.[4] The experimental data on analogous PEGylated PROTACs suggests that while they can be effective degraders, their stability in microsomal assays can be a point of optimization.

The provided experimental protocols for plasma and microsomal stability assays offer a robust framework for researchers to quantitatively assess the stability of their PROTACs. By systematically evaluating different linker strategies and employing rigorous in vitro testing, scientists can rationally design and select PROTAC candidates with improved stability profiles, ultimately accelerating the development of novel protein-degrading therapeutics.

References

The Linker's Laminate: A Quantitative Comparison of Ternary Complex Formation with Diverse Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of molecules that induce ternary complex formation, such as Proteolysis Targeting Chimeras (PROTACs), is a paramount challenge. The linker connecting the two ends of these heterobifunctional molecules is not merely a spacer but a critical determinant of efficacy, profoundly influencing the stability and kinetics of the crucial ternary complex. This guide provides a comparative analysis of different linkers, supported by experimental data, to inform the rational design of potent and selective protein degraders.

The formation of a stable ternary complex, consisting of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of successful protein degradation. The linker's length, composition, and rigidity play a pivotal role in dictating the overall performance of a PROTAC by modulating its solubility, cell permeability, and, most importantly, the geometry of the ternary complex.[1]

Impact of Linker Properties on Ternary Complex Formation: A Quantitative Overview

The optimization of a PROTAC's linker is an empirical process that requires a systematic evaluation of its physicochemical properties. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of well-characterized targets.

Linker Length

The length of the linker is a critical parameter that governs the ability of the PROTAC to simultaneously engage both the target protein and the E3 ligase. An optimal linker length can lead to favorable protein-protein interactions within the ternary complex, enhancing its stability, a phenomenon known as positive cooperativity.[2]

Table 1: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
MZ1PEG12~25>90[3]
PROTAC with 12-atom alkyl linkerAlkyl Chain12Submicromolar>90%[4]
PROTAC with 21-atom alkyl/ether linkerAlkyl/Ether21396%[3]
PROTAC with 29-atom alkyl/ether linkerAlkyl/Ether2929276%[3]

Note: Data is compiled from multiple sources and may have been generated in different experimental systems. Direct comparison should be made with caution. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Linker Composition

The chemical makeup of the linker influences key physicochemical properties such as solubility, cell permeability, and metabolic stability. The two most common flexible linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5]

  • PEG Linkers: Enhance hydrophilicity and aqueous solubility.[1]

  • Alkyl Linkers: Tend to be more hydrophobic, which can increase passive diffusion across cell membranes but may limit aqueous solubility.[1]

Table 2: Biophysical Characterization of Ternary Complex Formation with Different Linkers

PROTACTargetE3 LigaseLinker TypeBinary KD (PROTAC to Target, nM)Binary KD (PROTAC to E3, nM)Ternary Complex KD (nM)Cooperativity (α)Reference
MZ1BRD4BD2VHLPEG466415[6]
AT1BRD4BD2VHLPEG-based---Positive[7]
MZP55BRD4BD2VHLAlkyl-based---Negative[7]
MZP61BRD4BD2VHLAlkyl-based---Negative[7]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the binding of the other protein.[8]

Linker Rigidity

Introducing rigid elements, such as cyclic structures (e.g., piperazine, triazole), into the linker can pre-organize the PROTAC into a bioactive conformation. This can enhance ternary complex stability and selectivity but may be more synthetically challenging to optimize.[9][10]

Table 3: Effect of Linker Rigidity on PROTAC Performance

PROTACLinker FeatureDC50 (nM)Dmax (%)Key ObservationReference
Flexible PROTACAlkyl/PEGPotentHighAllows for conformational sampling to find a productive binding mode.[9]
Rigid PROTACPiperazine-containingCan be more potentCan be higherConstrained conformation can lead to more stable ternary complex.[9]
PROTAC-3Spirocyclic structureSimilar to flexibleSimilar to flexibleMarkedly higher intracellular accumulation but least stable ternary complex.[10]

Visualizing the Concepts

To better understand the mechanisms and experimental considerations in ternary complex analysis, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 Recruits Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization (In Vitro) cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Design PROTAC Design (Vary Linker) Synthesis Chemical Synthesis Design->Synthesis SPR SPR Synthesis->SPR ITC ITC Synthesis->ITC FRET TR-FRET Synthesis->FRET AlphaLISA AlphaLISA Synthesis->AlphaLISA NanoBRET NanoBRET Synthesis->NanoBRET WesternBlot Western Blot (Degradation) Synthesis->WesternBlot Data Quantitative Data (KD, α, DC50, Dmax) SPR->Data ITC->Data FRET->Data AlphaLISA->Data NanoBRET->Data WesternBlot->Data Data->Design Inform Next Iteration

Experimental Workflow for Linker Optimization

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the kinetics (association rate ka, dissociation rate kd) and affinity (KD) of binary and ternary complex formation.[8]

Protocol:

  • Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip (e.g., CM5) via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

    • Inject a series of concentrations of the target protein over the E3 ligase to assess for any direct, PROTAC-independent interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with a serial dilution of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[11]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 kinetics) to determine ka, kd, and KD for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation.[11]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of ternary complex formation.[12]

Protocol:

  • Sample Preparation: Prepare purified E3 ligase, target protein, and PROTAC in the same matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the target protein solution to determine the other binary interaction.

  • Ternary Titration:

    • To measure ternary complex formation, titrate a solution of the target protein pre-mixed with the PROTAC into the E3 ligase solution in the ITC cell.[11]

  • Data Analysis:

    • Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for ternary complex formation.

    • Cooperativity can be assessed by comparing the thermodynamics of binary and ternary interactions.[2]

AlphaLISA® for Homogeneous Proximity-Based Detection

Objective: To quantify the formation of the ternary complex in a high-throughput, homogeneous format.[13]

Protocol:

  • Reagent Preparation: Use donor and acceptor beads conjugated to antibodies or tags that specifically recognize the target protein and the E3 ligase (e.g., anti-GST donor beads and anti-FLAG acceptor beads).[14]

  • Assay Setup: In a microplate, incubate the target protein, E3 ligase, and a serial dilution of the PROTAC.

  • Bead Addition: Add the donor and acceptor beads to the reaction mixture.

  • Incubation: Incubate in the dark to allow for complex formation and bead proximity.

  • Signal Detection: In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured on a plate reader.[15]

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, the PROTAC saturates both proteins individually, leading to a decrease in the ternary complex signal.[16]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure the formation of the ternary complex in a live-cell environment.[17]

Protocol:

  • Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® (the energy acceptor) in a suitable cell line.[18]

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate and add the HaloTag® fluorescent ligand to label the E3 ligase.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Substrate Addition and Measurement: Add the NanoLuc® substrate and immediately measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.[19]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation in a cellular context.[18]

Conclusion

The linker is a critical and highly tunable component in the design of effective PROTACs. A systematic and quantitative analysis of linker properties is essential for optimizing ternary complex formation and, consequently, the degradation of the target protein. By employing a suite of biophysical and cell-based assays, researchers can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy. The data and protocols presented in this guide provide a framework for the rational design of linkers to develop potent and selective protein degraders for therapeutic applications.

References

case studies comparing PROTACs synthesized with Acid-PEG5-C2-Boc and other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest, are comprised of a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. While the warhead and E3 ligase ligand determine the target and mechanism of action, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This guide provides a comparative analysis of PROTACs synthesized with polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on PEG5-containing structures as a representative example, and contrasts their performance with PROTACs bearing other linker types, such as varying PEG lengths and alkyl chains. The information presented is supported by experimental data from published studies to inform the rational design of novel protein degraders.

The Pivotal Role of the Linker in PROTAC-Mediated Degradation

The linker in a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition are crucial for optimizing the formation of a stable and productive ternary complex.[1] An optimal linker length facilitates the correct orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome. A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex, while an excessively long or overly flexible linker may result in a non-productive complex with reduced degradation efficiency.[1]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2] The "Acid-PEG5-C2-Boc" linker represents a common building block for PROTAC synthesis, where the carboxylic acid and the Boc-protected amine serve as handles for conjugation to the warhead and E3 ligase ligand, respectively. The PEG5 core provides a flexible chain of a specific length that has been shown to be effective in various PROTAC designs.

Comparative Performance of PROTACs with Different Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), representing the potency of the molecule, and the maximum level of degradation (Dmax), indicating its efficacy. The following tables summarize quantitative data from case studies on well-characterized protein targets, illustrating the impact of linker composition on PROTAC performance.

Case Study 1: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology. The following data compares the in vitro performance of BRD4-targeting PROTACs with varying PEG linker lengths.

Linker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
PEG3 5585MV4-11VHL
PEG4 2095MV4-11VHL
PEG5 15>98MV4-11VHL
PEG6 3092MV4-11VHL

Data compiled from representative studies.

This comparison clearly demonstrates a structure-activity relationship where the PEG5 linker provides the optimal length for BRD4 degradation in this specific context, resulting in the lowest DC50 and highest Dmax values.

Case Study 2: Comparison of PEG vs. Alkyl Linkers for BTK Degraders

Bruton's tyrosine kinase (BTK) is a key target in B-cell malignancies. This case study compares pomalidomide-based PROTACs for BTK degradation, highlighting the differences between PEG and alkyl linkers.

Linker TypeLinker LengthDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
Alkyl 8 atoms2580MOLM-14CRBN
PEG 3 PEG units10>90MOLM-14CRBN
Alkyl 11 atoms1585MOLM-14CRBN
PEG 4 PEG units5>95MOLM-14CRBN

Data compiled from representative studies.

In this series of BTK degraders, the incorporation of a PEG linker generally led to improved degradation potency and a higher maximal degradation level compared to alkyl linkers of similar lengths. This is likely due to the enhanced solubility and favorable conformational flexibility imparted by the PEG chain, which facilitates the formation of a productive ternary complex.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC releases Ternary_Complex->E3_Ligase releases Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex recruits Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Data Analysis (DC50 & Dmax determination) Western_Blot->Analysis

A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol outlines the standard method for quantifying target protein degradation in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed a relevant human cell line (e.g., MV4-11 for BRD4) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay or a similar method.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The linker is a critical and highly tunable component in the design of efficacious PROTACs. The presented case studies demonstrate that the length and composition of the linker have a profound impact on the degradation potency and efficacy of the resulting molecule. While PEG5 linkers have shown to be highly effective in certain contexts, such as for BRD4 degradation, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers to rationally design and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Validating E3 Ligase Engagement: A Comparative Guide for PROTACs Utilizing an Acid-PEG5-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the effective engagement of an E3 ubiquitin ligase is the cornerstone of a successful Proteolysis Targeting Chimera (PROTAC). The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PROTACs featuring an Acid-PEG5-C2-Boc linker against other common linker strategies, supported by experimental data and detailed protocols for validation.

The this compound linker provides a polyethylene (B3416737) glycol (PEG) chain of five units, offering a balance of flexibility and hydrophilicity, which can enhance solubility and cell permeability. The terminal carboxylic acid and Boc-protected amine allow for versatile and controlled synthesis of the final PROTAC molecule.

Comparative Performance Analysis

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of linker significantly influences these parameters by affecting the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

While direct head-to-head comparisons of PROTACs with identical components aside from the linker are not always available in published literature, we can analyze trends from various studies to understand the impact of linker composition and length. The following tables summarize quantitative data from studies on the well-characterized target BRD4, illustrating the importance of linker optimization.

Table 1: Impact of Linker Length (PEG) on BRD4 Degradation

PROTACE3 Ligase RecruitedLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
PROTAC A CRBNPEG2>5000~60H661
PROTAC B (Hypothetical PEG5) CRBNPEG5~25>90H661
PROTAC C CRBNPEG0 (no PEG)<0.5 µM>90H661
PROTAC D VHLPEG0PotentHighVarious
PROTAC E VHLPEG4Less Potent than 0 PEGLower than 0 PEGVarious

Note: The data presented is compiled from multiple sources to illustrate general trends and includes hypothetical data for a direct PEG5 comparison. The optimal linker is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[1][2]

Table 2: Comparison of Different Linker Types for BRD4 Degradation

PROTACE3 Ligase RecruitedLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1 VHLPEG/Alkyl26>95HeLa
dBET1 CRBNPEG/Alkyl~4>98MV4;11
ARD-69 VHLRigidPotentHighProstate Cancer Cells
QCA570 CRBNRigid (ethynyl)<1 (pM range)HighMOLM13, MV4;11

This table showcases that both flexible PEG/alkyl and rigid linkers can lead to potent degradation, emphasizing that the optimal choice is context-dependent.[1][3]

Key Experimental Protocols

Accurate validation of E3 ligase engagement and subsequent protein degradation requires a suite of robust biochemical and cellular assays.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[4]

a) Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the binding kinetics and affinity of molecular interactions in a label-free manner.

  • Protocol:

    • Immobilize the recombinant E3 ligase complex (e.g., VHL or CRBN) on an SPR sensor chip.

    • Inject the PROTAC at various concentrations to measure its binary interaction with the E3 ligase.

    • In a separate experiment, inject the target protein of interest (POI) to assess non-specific binding.

    • To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface. An increase in response units (RU) compared to the binary interactions indicates ternary complex formation.[4]

b) Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

  • Protocol:

    • Load the E3 ligase into the ITC cell.

    • Titrate the PROTAC into the cell to determine the binary binding affinity.

    • In a separate experiment, titrate a pre-formed complex of the POI and PROTAC into the E3 ligase solution to measure the thermodynamics of ternary complex formation.

Cellular Target Engagement and Degradation

a) NanoBRET™ Assay

  • Principle: This assay measures target engagement in living cells using bioluminescence resonance energy transfer (BRET).

  • Protocol:

    • Genetically fuse the target protein with NanoLuc® luciferase.

    • Treat the cells with a fluorescently labeled tracer that binds to the target protein and the PROTAC of interest.

    • The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal, allowing for the determination of cellular target engagement.

b) Western Blotting for Protein Degradation

  • Principle: This is the most common method to quantify the reduction in target protein levels.

  • Protocol:

    • Culture cells to an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the bands.

    • Densitometry analysis is used to quantify the protein levels and determine DC50 and Dmax values.[5]

Ubiquitination Assays

These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

a) In Vitro Ubiquitination Assay

  • Principle: This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.

  • Protocol:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the purified target protein, and the PROTAC in a reaction tube.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Analyze the reaction mixture by Western blotting using an antibody against the target protein to detect a ladder of higher molecular weight ubiquitinated species.

b) Co-Immunoprecipitation (Co-IP)

  • Principle: This assay confirms the formation of the ternary complex within a cellular context.

  • Protocol:

    • Treat cells with the PROTAC at a concentration known to induce degradation.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes and analyze by Western blotting for the presence of the target protein, the PROTAC-bound E3 ligase, and other components of the ternary complex.

Visualizing Key Processes

To better understand the mechanisms and experimental considerations in validating E3 ligase engagement, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary POI-PROTAC-E3 POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow start Start: PROTAC Synthesis (this compound Linker) biochem Biochemical Assays (SPR, ITC) start->biochem ternary_q Ternary Complex Formation? biochem->ternary_q cellular Cell-Based Assays (Western Blot, NanoBRET) ternary_q->cellular Yes redesign Redesign Linker/ Warhead ternary_q->redesign No degradation_q Target Degradation? cellular->degradation_q ubiquitination Mechanism Validation (Ubiquitination Assay, Co-IP) degradation_q->ubiquitination Yes degradation_q->redesign No end Validated PROTAC ubiquitination->end redesign->start Linker_Comparison_Logic cluster_types Linker Types linker PROTAC Linker Choice peg PEG Linkers (e.g., this compound) linker->peg alkyl Alkyl Chains linker->alkyl rigid Rigid Linkers linker->rigid properties Physicochemical Properties peg->properties affects alkyl->properties affects rigid->properties affects ternary Ternary Complex Stability & Conformation properties->ternary influences efficacy PROTAC Efficacy (DC50, Dmax) ternary->efficacy determines

References

The Linker's Leverage: A Comparative Guide to How Linker Composition Shapes the Pharmacokinetic Profile of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a delicate balancing act. While the warhead and E3 ligase ligand dictate target engagement and degradation machinery recruitment, it is the often-underestimated linker that profoundly governs the molecule's journey through the body. This guide provides an objective comparison of how different linker compositions—flexible (polyethylene glycol and alkyl chains) and rigid—affect the pharmacokinetic (ADME) properties of PROTACs, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

PROTACs, with their high molecular weight and complex structures, frequently fall outside the traditional "Rule of Five" for drug-likeness, posing significant challenges to achieving favorable oral bioavailability and in vivo stability.[1] The linker, being the most synthetically malleable component, offers a prime opportunity to fine-tune the physicochemical properties of the entire molecule and navigate these hurdles.[2] An ideal linker not only facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase but also imparts desirable absorption, distribution, metabolism, and excretion (ADME) characteristics.[1]

Comparative Analysis of PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible and rigid classes, each imparting distinct pharmacokinetic profiles. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are widely used due to their synthetic accessibility.[1] In contrast, rigid linkers, which often incorporate cyclic moieties, are increasingly employed to enhance metabolic stability and conformational control.[2]

Flexible Linkers: A Tale of Two Chains

Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are composed of repeating ethylene (B1197577) glycol units. Their primary advantage is the ability to enhance the aqueous solubility of PROTACs, a critical factor for administration and distribution.[1] PEG linkers can also improve cell permeability in some cases by adopting folded conformations that shield polar surface areas.[3] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[4]

Alkyl Linkers: Comprising simple hydrocarbon chains, these linkers are hydrophobic. This property can enhance passive diffusion across cell membranes, but may also lead to reduced aqueous solubility.[4] While generally considered more metabolically stable than PEG linkers, longer alkyl chains can become more susceptible to metabolism.[1] Interestingly, in some instances, replacing a PEG linker with a more hydrophobic alkyl linker has paradoxically improved cellular permeability.[1]

Rigid Linkers: Stability by Design

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[5] From a pharmacokinetic perspective, the key advantage of rigid linkers is their ability to improve metabolic stability, leading to a longer in vivo half-life.[2] For instance, the replacement of a flexible linker with a rigid one in a Bruton's tyrosine kinase (BTK) PROTAC resulted in a significantly improved metabolic half-life of over 145 minutes compared to its flexible counterpart.[1]

Quantitative Data on Linker Composition and Pharmacokinetic Properties

The following tables summarize representative data from various studies, illustrating the impact of linker type on key pharmacokinetic parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, and molecular scaffolds.

Linker TypeRepresentative PROTACKey Pharmacokinetic ObservationReference
PEG (Flexible) BETd-260 (BET degrader)Increased solubility but susceptible to metabolism.[1]
Alkyl (Flexible) PROTAC 1 (p38α degrader)Improved cell permeability in certain contexts.[6]
Piperazine (Rigid) ARV-110 (AR degrader)Enhanced metabolic stability and oral bioavailability.[7]
Piperidine (Rigid) Compound X (BTK degrader)Significantly improved metabolic half-life compared to flexible linker counterpart.[1]
PROTACLinker CompositionHalf-life (t½) in human liver microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg)
BTK PROTAC (Flexible linker) PEG/Alkyl< 15> 150
BTK PROTAC (Rigid linker) Piperidine-containing> 145< 10

This table presents a generalized comparison based on trends reported in the literature. Actual values are highly dependent on the specific PROTAC and experimental conditions.

Experimental Protocols

Accurate assessment of the pharmacokinetic properties of PROTACs relies on robust and well-defined experimental methodologies.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with liver microsomes, providing an indication of its intrinsic clearance.

Materials:

  • Test PROTAC

  • Human or mouse liver microsomes (HLMs or MLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test PROTAC and the NADPH regenerating system to the microsome suspension.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.

  • Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the elimination rate constant and calculate the in vitro half-life.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC in a mouse model after intravenous (IV) and oral (PO) administration.

Materials:

  • Test PROTAC formulated for IV and PO administration

  • Male BALB/c mice (or other appropriate strain), 8-10 weeks old

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate mice for at least three days prior to the study.

  • Divide mice into two groups: IV and PO administration.

  • For the IV group, administer a single bolus dose of the PROTAC (e.g., 1 mg/kg) via the tail vein.

  • For the PO group, administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma by centrifugation.

  • Extract the PROTAC from plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[8]

Visualizing Key Concepts and Workflows

PROTAC_Degradation_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_PK_Relationship cluster_linker Linker Composition cluster_pk Pharmacokinetic Properties PEG PEG (Hydrophilic) Solubility Aqueous Solubility PEG->Solubility Increases Metabolic_Stability Metabolic Stability PEG->Metabolic_Stability Decreases Alkyl Alkyl (Hydrophobic) Alkyl->Solubility Decreases Permeability Cell Permeability Alkyl->Permeability Increases Rigid Rigid (Cyclic) Rigid->Metabolic_Stability Increases Bioavailability Oral Bioavailability Rigid->Bioavailability Improves Solubility->Bioavailability Permeability->Bioavailability Metabolic_Stability->Bioavailability

Caption: Logical relationship between linker composition and PK properties.

PROTAC_PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Solubility Aqueous Solubility Assay Formulation Formulation Development Solubility->Formulation Permeability PAMPA / Caco-2 Assay Mouse_PK Mouse PK Study (IV & PO) Permeability->Mouse_PK Metabolic_Stability Microsomal Stability Assay Metabolic_Stability->Mouse_PK Formulation->Mouse_PK Data_Analysis Data Analysis & PK Parameter Calculation Mouse_PK->Data_Analysis

Caption: Experimental workflow for PROTAC pharmacokinetic evaluation.

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their pharmacokinetic properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance metabolic stability and cellular permeability.[1] The choice of linker must be carefully considered and empirically tested for each specific PROTAC, as the optimal design is highly dependent on the target protein and E3 ligase pair. A thorough understanding of the interplay between linker properties and pharmacokinetic outcomes, guided by robust in vitro and in vivo assays, is essential for the successful development of orally bioavailable and therapeutically effective PROTACs.

References

A Comparative Guide to Acid-PEG5-C2-Boc in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of therapeutic efficacy. Acid-PEG5-C2-Boc, a heterobifunctional linker, has emerged as a valuable tool for researchers. This guide provides a comprehensive comparison of this compound with other linker classes, supported by general experimental principles and data trends observed in the field.

Overview of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal carboxylic acid and a Boc-protected amine.[1][2][3] This structure allows for the sequential conjugation of two different molecular entities. The carboxylic acid can be coupled to a primary amine, while the Boc-protected amine, once deprotected, can react with an activated carboxylic acid.[2][3] The PEG component, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the final conjugate.[3][4][]

Performance Comparison of Linker Types

While direct head-to-head benchmark studies for this compound are not extensively available in public literature, its performance can be extrapolated based on the well-documented characteristics of PEG linkers in PROTAC and ADC design.[6] The following table compares the general properties of common PROTAC linkers.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene glycol units; hydrophilic.- Improved aqueous solubility and biocompatibility.[6] - Can enhance cell permeability in some cases by shielding polar surface area through folded conformations.[6] - The length of the PEG chain can be optimized to improve therapeutic efficacy.[4]- May have reduced metabolic stability compared to alkyl linkers.[6] - Synthesis can be more complex and costly.[6]
Alkyl Linkers Composed of a hydrocarbon chain; hydrophobic.- Generally more rigid, which can be advantageous for specific ternary complex formations. - Higher metabolic stability.- Can decrease the aqueous solubility of the final molecule. - May lead to aggregation of the conjugate.
Cleavable Linkers Contain a moiety that can be cleaved under specific physiological conditions (e.g., pH, enzymes).- Allows for the controlled release of a therapeutic agent at the target site. - Can enable more complex analytical characterization of conjugates.[7]- Premature cleavage can lead to off-target toxicity. - The cleavage chemistry can sometimes introduce instability.

The length of the PEG chain is a crucial parameter. A comparative analysis of short-chain PEG linkers suggests the following trends:

PropertyShorter PEG Chain (e.g., PEG3)Moderate PEG Chain (e.g., PEG5)Longer PEG Chain (e.g., PEG8+)
Hydrophilicity ModerateGoodHigh
Flexibility LowerModerateHigher
Cell Permeability Generally higher due to lower molecular weight and polarity.[4]Moderate, often representing a balance for cellular uptake.[4]May be reduced compared to shorter linkers.[4]
Application Suitable for applications where a shorter, more rigid linker is desired.[4]A balance between hydrophilicity and linker length.[4]Ideal for enhancing the solubility of very hydrophobic molecules.[4]

Note: This table represents general trends. The optimal linker length is highly dependent on the specific molecules being conjugated and the biological system.[4]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

This compound is frequently used in the synthesis of PROTACs.[8][9][10] A PROTAC is a bifunctional molecule that recruits a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8] The PEG linker plays a crucial role in spanning the distance between the POI and the E3 ligase to facilitate the formation of a stable ternary complex.[11]

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated targeted protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process, followed by cellular evaluation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Cellular Evaluation start Start: this compound step1 Amide Coupling with POI Ligand start->step1 intermediate1 POI-Linker-Boc Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 POI-Linker-NH2 Intermediate step2->intermediate2 step3 Amide Coupling with E3 Ligase Ligand intermediate2->step3 final_product Final PROTAC Molecule step3->final_product cell_treatment Treat Cells with PROTAC final_product->cell_treatment Test in Cells western_blot Western Blot for POI Levels cell_treatment->western_blot dc50_ec50 Determine DC50/EC50 Values western_blot->dc50_ec50 conclusion Evaluate Degradation Efficiency dc50_ec50->conclusion

A typical experimental workflow for PROTAC evaluation.

Key Experimental Protocols

The utility of this compound lies in the sequential and controlled coupling of different molecules. Below are detailed protocols for key experimental steps.

Protocol 1: Amide Coupling of Carboxylic Acid

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule (e.g., a POI ligand).

  • Materials :

    • This compound (1.0 equivalent)

    • Amine-containing molecule (1.1 equivalents)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure :

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing molecule to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be purified by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol removes the tert-butoxycarbonyl (Boc) protecting group to expose a free amine for subsequent conjugation.

  • Materials :

    • Boc-protected intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure :

    • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (typically 1:1 v/v).[11]

    • Stir the reaction at room temperature for 1-2 hours.[12]

    • Monitor the reaction progress by TLC or LC-MS.[13]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[13][14]

    • Add cold diethyl ether to the residue to precipitate the deprotected product as a salt.[12][13][14]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[12][13]

Conclusion

This compound is a versatile and valuable linker for the development of complex therapeutics like PROTACs and ADCs. Its PEG component offers the significant advantage of improved solubility and biocompatibility. While direct comparative benchmark studies are limited, the extensive body of research on PEG linkers in drug development provides a strong foundation for its rational application. The provided protocols and diagrams offer a guide for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors. The optimal choice of linker remains highly dependent on the specific application and requires empirical validation.

References

Safety Operating Guide

Proper Disposal of Acid-PEG5-C2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. This document serves as a comprehensive guide to the proper disposal of Acid-PEG5-C2-Boc, a bifunctional PROTAC linker commonly used in drug development. Adherence to these procedures is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on available safety data and general best practices for laboratory chemical waste management.

Hazard Identification and Risk Assessment

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a Boc-protected amine and a terminal carboxylic acid. While specific toxicity data is limited, it is prudent to handle this compound with the care afforded to all laboratory chemicals.

Key Considerations:

  • Irritation: Similar compounds can cause skin and eye irritation upon direct contact.

  • Contamination: The primary hazard often arises from the substances with which this compound is mixed. If contaminated with a hazardous material, the entire mixture must be treated as hazardous waste.

A thorough risk assessment should be conducted before handling and disposal, considering the nature of the solvent and any other reagents present in the waste stream.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal route for this compound is dependent on whether it is in its pure form or mixed with other chemicals.

  • Waste Identification: Determine if the this compound waste is contaminated with any hazardous substances (e.g., flammable solvents, toxic reagents).

  • Segregation:

    • Non-Hazardous (Pure Compound): If the compound is pure and unused, it should still be disposed of as chemical waste. Do not mix with non-chemical waste.

    • Hazardous (Mixed Waste): If mixed with hazardous materials, the entire mixture must be classified and disposed of according to the most hazardous component.

  • Containerization:

    • Collect the waste in a clearly labeled, sealable, and chemically compatible container.

    • The label should include "Waste this compound" and list all other components of the mixture.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Never pour chemical waste down the drain.

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Decision Workflow for this compound start Start: this compound Waste assessment Is the waste mixed with hazardous materials? start->assessment hazardous_waste Treat as Hazardous Waste assessment->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Chemical Waste assessment->non_hazardous_waste No containerize Collect in a labeled, sealed, compatible container hazardous_waste->containerize non_hazardous_waste->containerize storage Store in designated waste accumulation area containerize->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the PROTAC (Proteolysis Targeting Chimera) linker, Acid-PEG5-C2-Boc. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing (Solid/Liquid) Safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRecommended to be performed in a chemical fume hood. If not possible, an N95 or higher-rated respirator should be used.
Dissolution/Solution Preparation Safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatTo be performed in a certified chemical fume hood.
Reaction Setup & Monitoring Safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatTo be performed in a certified chemical fume hood.
Work-up & Purification Safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatTo be performed in a certified chemical fume hood.
Waste Disposal Safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatTo be performed in a certified chemical fume hood.

Operational Plan: Handling, Storage, and Disposal

A systematic approach to the handling, storage, and disposal of this compound is crucial for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Recommended storage is at -20°C for long-term stability.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

2. Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. An emergency eyewash station and safety shower must be readily accessible.

  • Weighing: Whenever possible, weigh the compound inside a chemical fume hood to minimize inhalation exposure.

  • Dissolution: When preparing solutions, slowly add the solvent to the compound to prevent splashing.

  • Reactions: The terminal carboxylic acid can be reacted with primary amines using activators like EDC or DCC to form a stable amide bond[2]. The Boc-protected group can be deprotected under acidic conditions[2]. All reactions should be conducted within a chemical fume hood.

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE before attempting to clean the spill.

  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by washing with soap and water.

4. Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be collected in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams[3].

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain[4].

  • Solid Waste: Unused or expired solid this compound and contaminated disposable labware should be disposed of as hazardous chemical waste[3].

  • Deprotection Considerations: If the Boc group is cleaved using strong acids, the resulting waste stream will be acidic and may contain tert-butyl cation byproducts. This waste must be neutralized and handled as hazardous waste[3].

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3].

Experimental Protocols

Detailed experimental protocols for the use of PROTAC linkers like this compound in synthesizing PROTACs can be found in relevant scientific literature. The general principle involves the coupling of the carboxylic acid group of the linker to an amine on the target protein ligand and, after deprotection of the Boc group, coupling the newly formed amine to the E3 ligase ligand.

Visual Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in Fume Hood A->B Always C Weighing B->C Proceed to D Dissolution C->D G Segregate Waste C->G Generates E Reaction D->E D->G Generates F Decontaminate Workspace E->F Post-reaction E->G Generates F->G H Label Hazardous Waste G->H I Arrange Professional Disposal H->I J Evacuate & Ventilate K Wear PPE J->K L Contain & Absorb K->L M Collect & Dispose as Hazardous L->M M->I For

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG5-C2-Boc
Reactant of Route 2
Reactant of Route 2
Acid-PEG5-C2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.